Palitantin

Catalog No.
S8193762
CAS No.
140224-89-1
M.F
C14H22O4
M. Wt
254.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palitantin

CAS Number

140224-89-1

Product Name

Palitantin

IUPAC Name

(2R,3R,5S,6R)-5-[(1E,3E)-hepta-1,3-dienyl]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexan-1-one

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

InChI

InChI=1S/C14H22O4/c1-2-3-4-5-6-7-10-8-12(16)14(18)13(17)11(10)9-15/h4-7,10-12,14-16,18H,2-3,8-9H2,1H3/b5-4+,7-6+/t10-,11+,12-,14-/m1/s1

InChI Key

MPOXQBRZHHNMER-XZQMCIKJSA-N

SMILES

Array

Canonical SMILES

CCCC=CC=CC1CC(C(C(=O)C1CO)O)O

Isomeric SMILES

CCC/C=C/C=C/[C@@H]1C[C@H]([C@H](C(=O)[C@H]1CO)O)O

Palitantin is an organic hydroxy compound.
Palitantin has been reported in Penicillium commune, Penicillium implicatum, and other organisms with data available.
RN given refers to (2alpha,3beta(1E,3E),5alpha,6alpha)-isome

Palitantin Spectroscopic Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key spectroscopic data for (+)-palitantin and its semi-synthetic derivatives as reported in a recent 2024 study [1].

Compound Name Type of Data Key Data and Characteristic Values
(+)-Palitantin (1) NMR (¹H & ¹³C) Full assignment provided (600 MHz for ¹H, 150 MHz for ¹³C). A distinctive methyl singlet was reported at δ 1.28 ppm [1].
Optical Rotation [α]D²³ +92 (c 0.05, MeOH) [1].
High-Resolution Mass Spectrometry (HRMS) A protonated ion [M+H]⁺ was observed at m/z 255.1591 [1].
3-α-palitantol (2) NMR Characterized by ¹H and ¹³C NMR. The C-3 proton signal is a double doublet (dd) at δ 4.10 ppm (J = 11.5, 4.5 Hz) [1].
3-β-palitantol (3) NMR Characterized by ¹H and ¹³C NMR. The C-3 proton signal is a double doublet (dd) at δ 4.03 ppm (J = 11.5, 2.5 Hz) [1].

| (Z)-palinitrorin (4) (Z)-paliphenin (5) (Z)-palifluorin (6) (E)-palifluorin (7) | NMR & IR | All four hydrazone derivatives were characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The (E)- and (Z)- isomers of palifluorin were distinguished by their ¹H NMR signals [1]. |

Experimental Protocols

Production and Isolation of (+)-Palitantin

The following optimized protocol enabled large-scale production of palitantin (160 mg/L) from the fungal strain Penicillium sp. AMF1a [1] [2].

  • Fungal Cultivation: The Penicillium sp. AMF1a strain was cultivated in a malt-based liquid medium. Critical parameters like carbon source, nitrogen source, and incubation time were optimized using a Design of Experiments (DoE) approach with statistical analysis to maximize yield [1].
  • Extraction: The culture broth was filtered and extracted with ethyl acetate (EtOAc) [1].
  • Chromatographic Purification:
    • The concentrated EtOAc extract was first fractionated using column chromatography on cyanopropyl-bonded silica gel [1].
    • Further purification was achieved with Sephadex LH-20 chromatography [1].
    • Final purification was accomplished through recrystallization, yielding pure (+)-palitantin as a white crystalline solid [1].
Semi-Synthesis of this compound Derivatives

The following methods were used to synthesize derivatives from isolated this compound [1].

  • Reduction to Palitantols (2 & 3)

    • Reaction: this compound was reduced using sodium borohydride (NaBH₄).
    • Outcome: This stereoselective reduction produced two diastereoisomers, 3-α-palitantol (2) and 3-β-palitantol (3), which were separated and fully characterized [1].
  • Synthesis of Hydrazone Derivatives (4-7)

    • Reaction: this compound was condensed with various hydrazines, including 4-nitrobenzohydrazide, 4-hydroxybenzohydrazide, and 4-(trifluoromethyl)benzohydrazide.
    • Outcome: This reaction produced four new hydrazone derivatives. The specific hydrazine used determines the "R" group on the final molecule [1].

Chemical Relationships Workflow

The following diagram illustrates the pathways for the production and semi-synthesis of this compound derivatives, summarizing the experimental protocols.

start Penicillium sp. AMF1a Fungal Culture A Optimized Fermentation (DoE) start->A B Extraction with Ethyl Acetate A->B C Chromatography: Cyanopropyl Silica & Sephadex LH-20 B->C D Pure (+)-Palitantin (1) C->D E Reduction with NaBH4 D->E F Hydrazone Formation with R-NHNH2 D->F G 3-α-palitantol (2) E->G H 3-β-palitantol (3) E->H I (Z)-palinitrorin (4) (R = 4-NO2-Ph) F->I J (Z)-paliphenin (5) (R = 4-OH-Ph) F->J K (Z)-palifluorin (6) (R = 4-CF3-Ph) F->K L (E)-palifluorin (7) (R = 4-CF3-Ph) F->L

Diagram of this compound production and derivatization pathways.

Key Research Findings

  • Bioactivity of Derivatives: While this compound itself showed no significant activity in the reported bioassays, its hydrazone derivatives displayed promising biological properties. Specifically, (Z)-palifluorin (6) exhibited moderate antiplasmodial activity, and (E)-palifluorin (7) showed weak antibacterial activity against Enterococcus faecalis and Staphylococcus aureus [2]. This highlights the potential of derivatization to unlock bioactivity.
  • Absolute Configuration Confirmed: The absolute configuration of the this compound skeleton was unambiguously confirmed through X-ray crystallography analysis of the derivative (Z)-palinitrorin (4) [1] [2].
  • Historical Potency: Previous research cited in the study indicates that (+)-palitantin can be a very potent acetylcholinesterase inhibitor (IC₅₀ = 79 nM), a finding of potential significance for Alzheimer's disease research, though this was not the focus of the current production and derivatization study [1].

References

Structural Elucidation and Conformational Analysis

Author: Smolecule Technical Support Team. Date: February 2026

A 2025 study successfully established a high-yield production method for (+)-palitantin, enabling its full structural characterization. The key findings from the conformational analysis are summarized below [1] [2]:

Analysis Method Key Findings and Outcomes
Spectroscopic NMR Complete 1H and 13C chemical shift assignments; confirmed relative configuration [2].
X-ray Crystallography Unambiguously confirmed the absolute configuration of the palitantin molecular portion in a derivative crystal [1].
Optical Rotation Measured as ([ \alpha ]_{D}^{23} + 92 \ (c\ 0.05, \text{MeOH})) for the isolated natural product [2].

The stereochemistry of the reduction product 3-α-palitantol suggests that the NaBH4 reduction of this compound is not just stereoselective, but potentially stereospecific, yielding only one stereoisomer [2].

Detailed Experimental Protocol for Production and Derivatization

For researchers aiming to replicate or build upon this work, the following methodology outlines the key steps from fungal culture to derivative synthesis.

G This compound Production and Derivatization Workflow Fermentation Fungal Ferration Penicillium sp. AMF1a Design of Experiments (DoE) Optimization Extraction Metabolite Extraction Ethyl Acetate (EtOAc) Fraction Fermentation->Extraction Isolation Compound Isolation Column Chromatography: 1. Cyanopropyl-bonded silica-gel 2. Sephadex LH-20 3. Recrystallization Extraction->Isolation Characterization Structural Characterization NMR (600/150 MHz), HRMS, IR, UV-Vis, X-ray, [α]D Isolation->Characterization Derivatization Semi-synthesis Characterization->Derivatization Reduction NaBH4 Reduction Yields 3-α-palitantol (& 3-β) Derivatization->Reduction Hydrazone Hydrazone Formation React with substituted hydrazines Derivatization->Hydrazone

Experimental workflow for this compound production and derivatization.

  • Fungal Fermentation and Optimization: The process begins with the cultivation of the fungal strain Penicillium sp. AMF1a. A Design of Experiments (DoE) approach was successfully applied to optimize the culture conditions, dramatically increasing the yield of (+)-palitantin to 160 mg/L. This high yield is crucial for generating sufficient material for downstream derivatization and bioactivity testing [1] [2].
  • Extraction and Isolation: The metabolites are extracted from the culture media using ethyl acetate (EtOAc). The crude extract is then subjected to a multi-step purification process: primary separation on cyanopropyl-bonded silica-gel, further purification by chromatography on Sephadex LH-20, and final recrystallization to obtain pure (+)-palitantin as a crystalline white solid [2].
  • Semi-synthesis of Derivatives: The protocol describes two main derivatization pathways [1] [2]:
    • Reduction: Treatment of this compound with sodium borohydride (NaBH4) yields the reduced derivatives 3-α-palitantol and 3-β-palitantol.
    • Hydrazone Formation: Condensation of this compound with substituted hydrazines, specifically 4-(trifluoromethyl)benzyl hydrazine, produces the (Z) and (E) isomers of hydrazone derivatives.

Bioactivity and Research Implications

While this compound itself was inactive in the conducted antiplasmodial and antibacterial assays, its semi-synthetic derivatives showed promising results, underscoring the value of chemical modification [1].

Compound Bioactivity Profile
This compound (1) Inactive in antiplasmodial and antibacterial assays against S. aureus and E. faecalis [1].
(Z)-Palifluorin (6) Exhibited moderate antiplasmodial activity [1].
(E)-Palifluorin (7) Displayed weak antibacterial activity against E. faecalis and S. aureus [1].

The transformation of an inactive natural product into bioactive compounds demonstrates that semi-synthesis of nitrogenated derivatives is a viable strategy to unlock the potential of this compound as a scaffold for drug discovery [1].

Contextual Signaling Pathway

Although not directly related to this compound's mechanism of action, the following pathway illustrates how a different lipid-related process, protein palmitoylation, influences cancer signaling, providing an example of the broader context of lipid modifications in biology [3].

G Palmitoylation Role in Oncogenic Signaling PAT DHHC PATs (Palmitoyl Acyltransferases) Palmitoylation Reversible S-palmitoylation PAT->Palmitoylation Catalyzes Substrate Target Protein (e.g., Ras GTPases) Membrane Plasma Membrane Localization Substrate->Membrane Membrane Anchoring Palmitoylation->Substrate Signaling Oncogenic Signaling Activation (MAPK/ERK, PI3K/AKT) Membrane->Signaling Activates PPT PPTs (Thioesterases) Depalmitoylation Depalmitoylation PPT->Depalmitoylation Catalyzes Depalmitoylation->Substrate

Example signaling pathway regulated by protein palmitoylation. [3]

References

Comprehensive Technical Guide: Production and Application of Palitantin from Penicillium sp.

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Palitantin and its Producing Organisms

This compound is a secondary metabolite produced by various species of the fungal genus Penicillium. It is a polyketide-derived compound characterized by a cyclohexanone ring and exhibiting interesting bioactivities.

  • Producing Organisms: The foundational source of this compound documented in recent literature is the fungal strain Penicillium sp. AMF1a [1]. The genus Penicillium as a whole is recognized as a prolific producer of diverse secondary metabolites, with genome sequencing revealing a vast potential for biosynthesis, often containing dozens to hundreds of Biosynthetic Gene Clusters (BGCs) per species [2] [3].
  • Ecological Context: Penicillium species are ubiquitous fungi that can be found in a myriad of environments and often establish symbiotic relationships as endophytes within plant tissues [4] [5]. This endophytic lifestyle is significant as it can influence the fungal production of bioactive compounds, including antibiotics and insecticides [4] [5].

Production Optimization and Fermentation

Optimizing this compound production is crucial for obtaining sufficient quantities for bioactivity testing and derivative synthesis. A systematic approach using Design of Experiments (DoE) has proven effective.

Key Production Parameters and Yield

The following table summarizes critical data related to the production and isolation of this compound and its optimized yield.

Table 1: Production and Yield Data for this compound from Penicillium sp. AMF1a

Parameter Value Context / Notes
Reported Production Yield 160 mg/L Achieved from cultures of Penicillium sp. AMF1a [1].
Optimization Method Design of Experiments (DoE) Statistical approach to improve production titers [1].
Fermentation Type Submerged Fermentation Cultivation in a liquid medium [1] [3].
General Fermentation Performance Highly Reproducible Ten tested Penicillium species showed consistent growth in bioreactors [3].
Detailed Fermentation Protocol

A robust protocol for the submerged fermentation of Penicillium species in a controlled bioreactor is outlined below. This protocol is adapted from established physiological characterization studies [3] and aligns with the methods used for enhanced this compound production [1].

1. Bioreactor Setup and Conditions:

  • Bioreactor: 1 L working volume (e.g., Sartorious Stedim Biotech).
  • Agitation: Equipped with two Rushton six-blade disc turbines.
  • Temperature: Maintained at 25°C.
  • pH: Controlled at 6.5 via automatic addition of 2M NaOH or H₂SO₄.
  • Aeration: Sparged with sterile atmospheric air. The airflow is linearly increased from 0.1 vvm to 0.9 vvm over the first 1200 minutes, while the stirring rate increases from 100 to 600 rpm. After 1200 minutes, these parameters are held constant [3].
  • Off-gas Analysis: Concentrations of O₂ and CO₂ are monitored with a mass spectrometer.

2. Inoculum Preparation:

  • Propagate the Penicillium sp. strain on CYA (Czapek Yeast Autolysate) agar plates for 7 days at 25°C [3].
  • Harvest spores using a cold 0.9% NaCl solution with 0.01% Tween.
  • Filter the spore suspension through Miracloth to remove hyphal debris.
  • Centrifuge, wash with Milli-Q water, and count spores using a Bürker-Türk chamber.
  • Inoculate the bioreactor to a final concentration of 1 × 10⁹ spores/L [3].

3. Culture Media: Two media have been successfully used for fermenting Penicillium species:

  • Complex Medium (CY Medium): Contains sucrose (15 g/L), yeast extract (5 g/L), NaNO₃ (3 g/L), K₂HPO₄ (1 g/L), MgSO₄·7H₂O (0.5 g/L), KCl (0.5 g/L), FeSO₄·7H₂O (0.01 g/L), and trace metal solution (1 mL/L) [3].
  • Defined Medium (DM): Contains glucose (15 g/L), (NH₄)₂SO₄ (3.5 g/L), KH₂PO₄ (0.8 g/L), MgSO₄·7H₂O (0.5 g/L), Na₂-EDTA (0.15 g/L), FeSO₄·7H₂O (0.04 g/L), and trace metal solution (5 mL/L) [3].

The diagram below illustrates the overall workflow for the fermentation and subsequent analysis of this compound and its derivatives.

G cluster_1 Fermentation & Production cluster_2 Downstream Processing & Application Start Start: Penicillium sp. AMF1a A Spore Propagation on CYA Plates (7 days, 25°C) Start->A B Inoculum Prep (Spore Harvest & Counting) A->B C Bioreactor Fermentation (CY or Defined Medium) B->C D Process Control (pH 6.5, 25°C, Aeration) C->D E Culture Harvest D->E F Extraction & Isolation (e.g., Solvent Partitioning, Chromatography) E->F G Core Compound: this compound F->G H Semi-Synthesis G->H I Derivatives for Bioactivity H->I J Bioactivity Assessment I->J

Workflow for this compound production and derivative synthesis.

Analytical Techniques and Structural Characterization

Comprehensive spectroscopic analysis is essential for confirming the structure of this compound and its derivatives.

  • Spectroscopic Characterization: The complete structural elucidation of (+)-palitantin and its semi-synthetic derivatives relies on a suite of spectroscopic techniques [1]. The absolute configuration of the this compound molecular framework was definitively confirmed by X-ray crystallography analysis of a derivative, specifically compound 4, (Z)-palinitrorin [1].
  • Metabolite Profiling: For broad detection and identification of secondary metabolites like this compound in fermentation broth, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the standard analytical method [3]. This technique allows for the creation of metabolite profiles at different time points during fermentation.

Biosynthesis and Genetic Regulation

The production of this compound is governed by specific genetic and regulatory elements within the fungus.

  • Biosynthetic Gene Clusters (BGCs): this compound is a polyketide, and its synthesis is directed by a Polyketide Synthase (PKS) gene cluster [2]. Genomic studies of Penicillium species reveal that Non-Ribosomal Peptide Synthetase (NRPS) and PKS clusters are the most abundant families of BGCs, providing the genetic foundation for the vast chemodiversity observed in this genus [2].
  • Transcriptional Regulation: The expression of secondary metabolite BGCs is highly influenced by global regulators. Key transcription factors involved in fungal development, virulence, and secondary metabolism include LaeA, CreA, PacC, and VeA [6] [7]. The PacC-mediated pH signaling pathway is particularly important, as ambient pH significantly affects the development and secondary metabolism of Penicillium expansum, a close relative of this compound-producing strains [7].

The following diagram summarizes the key genetic and regulatory elements influencing secondary metabolite production in Penicillium species.

G cluster_regulation Transcriptional Regulation cluster_bgc Biosynthetic Gene Cluster (BGC) EnvironmentalCues Environmental Cues (pH, Nutrients) GlobalRegulators Global Transcription Factors (LaeA, PacC, CreA, VeA) EnvironmentalCues->GlobalRegulators PKS Polyketide Synthase (PKS) Gene Cluster GlobalRegulators->PKS Activates/Represses Enzyme Polyketide Synthase Enzyme PKS->Enzyme Encodes Product Secondary Metabolite (this compound) Enzyme->Product Synthesizes

Regulatory and biosynthetic pathway for this compound production.

Semi-synthetic Derivatives and Bioactivity Assessment

While this compound itself was found to be inactive in specific antiplasmodial and antibacterial assays, its chemical modification has successfully generated bioactive derivatives.

Synthesis and Activity of Derivatives

The semi-synthesis of this compound derivatives focuses on functionalizing the core molecule to enhance or impart new bioactivities. Key derivatives and their activities are summarized below.

Table 2: Bioactive Semi-synthetic Derivatives of this compound [1]

Derivative Name Chemical Class Reported Bioactivity
(Z)-Palifluorin (6) (4-(trifluoromethyl)benzyl)-hydrazone Exhibits moderate antiplasmodial activity [1].
(E)-Palifluorin (7) (4-(trifluoromethyl)benzyl)-hydrazone Displays weak antibacterial activity against Enterococcus faecalis and Staphylococcus aureus [1].
3-α-Palitantol (2) Reduced alcohol derivative Full spectroscopic characterization reported; specific bioactivity not listed for this derivative in the source [1].
3-β-Palitantol (3) Reduced alcohol derivative Full spectroscopic characterization reported; specific bioactivity not listed for this derivative in the source [1].
(Z)-Paliphenin (5) benzyl-hydrazone derivative Full spectroscopic characterization reported [1].

Applications and Future Perspectives in Drug Development

The research on this compound and its derivatives highlights a promising strategy for drug discovery based on natural product derivation.

  • Strategy for Bioactivity: The finding that this compound is inactive, but its (4-(trifluoromethyl)benzyl)-hydrazone derivatives are active, clearly indicates that the semi-synthesis of nitrogenated derivatives is a valuable approach for generating bioactive compounds from this natural product scaffold [1].
  • Broader Potential of Penicillium Metabolites: Penicillium fungi are a proven rich source of bioactive molecules with a wide range of applications, including as antibiotics, anticancer, immunosuppressants, and insecticides [4] [5] [8]. The continuous discovery of novel metabolites and BGCs from this genus suggests it remains a promising reservoir for future lead compounds [2] [5] [3].
  • Future Outlook: Leveraging synthetic biology to manipulate BGCs in native Penicillium hosts, combined with advanced fermentation science and medicinal chemistry for derivative synthesis, presents a powerful integrated pipeline for developing new pharmaceuticals from fungal natural products like this compound [1] [3].

References

Palitantin Derivatives from Geomyces sp.: Structures and Bioactivity

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key palitantin derivatives isolated from the Antarctic fungus Geomyces sp. 3-1 and their reported bioactivity [1] [2]:

Compound Name Chemical Class Key Experimental Data (for structure elucidation) Reported Bioactivity (IC₅₀)
This compound B New Polyketide HRESIMS, NMR, CD, ECD data Information not specified in provided sources [1].
This compound C New Polyketide HRESIMS, NMR, CD, ECD data Information not specified in provided sources [1].
(+)-Palitantin Known Polyketide HRESIMS, NMR, CD, ECD data Potent PTP1B inhibitory activity (IC₅₀ = 7.9 μM). Positive control: Ursolic acid (IC₅₀ = 8.3 μM) [2].

Experimental Protocols for Discovery and Characterization

The general workflow for discovering these compounds involves isolation, extraction, compound purification, structure elucidation, and finally, bioactivity testing. The diagram below illustrates this multi-step process:

G start Fungal Material: Geomyces sp. 3-1 step1 Fermentation & Extraction start->step1 step2 Crude Extract step1->step2 step3 Fractionation (e.g., silica gel column chromatography) step2->step3 step4 Fraction Collection step3->step4 step5 Purification (HPLC, prep-TLC) step4->step5 step6 Pure Compounds: This compound B, C, (+)-Palitantin step5->step6 step7 Structure Elucidation step6->step7 step8 Bioactivity Assays (e.g., PTP1B inhibition) step6->step8

Experimental workflow for isolating and characterizing this compound derivatives from Geomyces sp.

Here is a detailed breakdown of the key methodological steps illustrated above [1] [2]:

  • Step 1: Fungal Culture and Extraction: The fungus Geomyces sp. 3-1 is cultured in a suitable liquid medium. After a set fermentation period, the secondary metabolites are extracted from the culture broth, often using organic solvents like ethyl acetate or methanol.
  • Steps 2-5: Isolation and Purification: The crude extract is subjected to various chromatographic techniques to separate the individual compounds.
    • Fractionation: The initial separation is typically done using open-column chromatography (e.g., silica gel), yielding fractions containing mixtures of compounds.
    • Purification: These fractions are further purified using techniques such as preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to obtain pure compounds.
  • Step 6: Structure Elucidation: The chemical structures of the purified compounds are determined through a comprehensive analysis of spectroscopic data:
    • HRESIMS: High-Resolution Electrospray Ionization Mass Spectrometry provides the exact molecular mass and formula.
    • NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy, including 1D and 2D experiments, is used to determine the planar structure and atomic connectivity.
    • CD/ECD: Circular Dichroism or Electronic Circular Dichroism helps determine the absolute stereochemistry (3D configuration) of chiral molecules.
  • Step 7: Bioactivity Testing: The pure compounds are evaluated for biological activity. For the known compound (+)-palitantin, this involved a PTP1B (Protein Tyrosine Phosphatase 1B) inhibition assay [2]. The assay measures the concentration required to inhibit 50% of the enzyme's activity (IC₅₀), a standard metric for quantifying compound potency.

Research Implications and Future Directions

The potent PTP1B inhibitory activity of (+)-palitantin is a significant finding, as PTP1B is a therapeutic target for type 2 diabetes and obesity [2]. This highlights the potential of polar fungi in general, and Geomyces species in particular, as a source of novel chemical scaffolds for drug discovery.

Future research on these this compound derivatives would typically involve:

  • Mechanism of Action Studies: Further investigating how exactly these compounds inhibit PTP1B.
  • Structure-Activity Relationship (SAR): Synthesizing analogs of the natural compounds to identify which parts of the molecule are crucial for its activity, with the goal of improving potency and reducing potential toxicity.
  • Biosynthetic Pathway Analysis: Exploring the genetic and enzymatic pathways within the fungus that produce these compounds, which could enable their production through metabolic engineering.

References

Palitantin: Properties & Production

Author: Smolecule Technical Support Team. Date: February 2026

Palitantin is a polyketide-derived fungal metabolite. The table below summarizes its core properties and quantitative production data from recent studies.

Property / Aspect Description & Data
Basic Description A polyketide metabolite first isolated from Penicillium palitans in 1936 [1].
Producing Organisms Primarily various fungal species, including Penicillium sp. (e.g., P. brefeldianum, P. palitans, and Penicillium sp. AMF1a) and some Aspergillus species [2] [1] [3].
Natural Enantiomer The natural enantiomer produced by fungi is (+)-palitantin [4].

| Reported Yields | Yields vary significantly by strain and method: • Standard Culture: 26.5 mg/L from Penicillium sp. AMF1a [1]. • Optimized Production (DoE): 160 mg/L (a ~6-fold increase) from Penicillium sp. AMF1a using design of experiments [2] [1]. • Historical Low Yield: 5 mg from 40 L of Geomyces sp. culture (0.125 mg/L) [1]. |

Biosynthesis Pathway & Experimental Evidence

The biosynthesis of this compound follows the classic polyketide pathway, utilizing acetate units as building blocks.

Core Biosynthetic Pathway

The following diagram illustrates the established polyketide pathway for this compound, from initial precursors to the final cyclized structure.

palitantin_biosynthesis AcetylCoA Acetyl-CoA (Starter Unit) PKS Polyketide Synthase (PKS) (Chain Extension & Reduction) AcetylCoA->PKS MalonylCoA Malonyl-CoA (Extender Unit) MalonylCoA->PKS 3 units LinearPolyketide Linear Polyketide Intermediate PKS->LinearPolyketide CyclizedProduct Cyclized Product (this compound) LinearPolyketide->CyclizedProduct Cyclization

Diagram of the polyketide pathway for this compound biosynthesis, showing assembly from acyl-CoA precursors.

  • Starter and Extender Units: The carbon backbone is built from one acetyl-CoA molecule as a starter unit and three malonyl-CoA molecules as extender units [3].
  • PKS Assembly: The iterative type I polyketide synthase (PKS) enzyme complex catalyzes decarboxylative Claisen condensation reactions, adding two-carbon units from malonyl-CoA to the growing chain [5].
  • Cyclization: After full chain extension and reductive processing, the linear polyketide intermediate undergoes cyclization to form the characteristic cyclohexane structure of this compound [3] [6].
Foundational Evidence: Isotopic Labelling

Key evidence for this pathway comes from isotopic labelling studies conducted in the 1980s using Penicillium brefeldianum [3] [6].

  • Experimental Protocol:
    • Precursor Feeding: The fungus was cultured with defined labeled precursors, including sodium [1,2-¹³C₂]-acetate, [²H₃]-acetate, [¹⁸O₂]-acetate, and [²H₃,¹³C]-acetate.
    • Metabolite Extraction & Purification: this compound was isolated from the culture media, typically using organic solvent extraction (e.g., ethyl acetate) and chromatographic purification.
    • Analysis: The labeled this compound was analyzed using ¹³C NMR spectroscopy and mass spectrometry.
    • Key Finding: Analysis of the ¹³C-¹³C coupling patterns and isotopic shifts confirmed that the carbon skeleton was derived from acetate units arranged in a head-to-tail fashion. Crucially, the data ruled out the involvement of aromatic intermediates in forming the six-membered ring [3] [6].

Production & Engineering Protocols

Optimized Fermentation via Design of Experiments (DoE)

A 2025 study detailed a method to significantly enhance this compound production from Penicillium sp. AMF1a [2] [1].

  • Methodology Overview:
    • Experimental Design: A statistical DoE (e.g., Response Surface Methodology) was employed to systematically evaluate and optimize critical culture parameters such as carbon/nitrogen sources, temperature, pH, and aeration.
    • Inoculation & Cultivation: The fungal strain was cultivated in an optimized liquid medium.
    • Extraction: The broth was filtered, and the filtrate was extracted with ethyl acetate.
    • Purification: The crude extract was purified using a combination of column chromatography (on cyanopropyl-bonded silica gel and Sephadex LH-20), followed by recrystallization to obtain pure (+)-palitantin [1].
Computational Pathway Design with BioPKS

Modern synthetic biology uses computational tools to design biosynthetic pathways. The BioPKS pipeline is an automated retrobiosynthesis tool that engineers type I PKSs [5].

  • Workflow:
    • Target Input: The chemical structure of a target molecule (e.g., this compound) is input into the system.
    • PKS Scaffold Design (RetroTide): The RetroTide algorithm deconstructs the target and proposes a chimeric PKS assembly line. It selects and organizes necessary enzymatic domains (KS, AT, KR, DH, ER, ACP) into modules to build the carbon backbone.
    • Tailoring Reactions (DORAnet): The DORAnet component designs post-PKS modifications using monofunctional enzymes to add functional groups or perform final chemical adjustments.
    • Pathway Output: The pipeline generates a complete enzymatic pathway, combining the designed chimeric PKS and the tailoring steps [5].

biopks_workflow Target Target RetroTide RetroTide (PKS Design) Target->RetroTide PKSScaffold PKS-Generated Carbon Scaffold RetroTide->PKSScaffold DORAnet DORAnet (Tailoring Steps) PKSScaffold->DORAnet FinalProduct Final Target Product DORAnet->FinalProduct

BioPKS pipeline workflow for designing chimeric PKS pathways and tailoring steps for target molecules.

Research Implications & Future Directions

  • Derivatization for Bioactivity: While this compound itself showed limited activity in some recent studies, its semi-synthetic hydrazone derivative (Z)-palifluorin exhibited moderate antiplasmodial activity, and the (E)-palifluorin isomer showed weak antibacterial activity against S. aureus and E. faecalis. This highlights the potential of derivatization to unlock valuable bioactivity [2].
  • Synthetic Biology Platform: Tools like the BioPKS pipeline demonstrate the feasibility of engineering chimeric PKSs to produce this compound and countless other polyketides more efficiently, opening a wider space for drug discovery and biomanufacturing [5].

References

Fundamental Characteristics of Palitantin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and physical properties of palitantin as established by research and commercial chemical databases [1].

Property Detail
CAS Number 15265-28-8 [1]
Molecular Formula C₁₄H₂₂O₄ [1]
Molecular Weight 254.32 g/mol [1]
Melting Point 169 °C (ethyl acetate) [1]
Specific Rotation [α] = +4.4° (c = 0.8 in CHCl₃) [1]
Physical Form White solid [1]
Solubility Soluble in DMSO [1]
Storage Store at -20°C [1]

Biological Activities and Assay Data

This compound exhibits a range of biological activities. The table below quantifies its effects in various bioassays [1] [2] [3].

Bioactivity Assay Detail / Target Result / IC₅₀ Value
Antiprotozoal Against Leishmania brasiliensis Active [2] [4]
Enzyme Inhibition HIV-1 Integrase (3'-processing) 350 µM [1]
Enzyme Inhibition HIV-1 Integrase (Strand transfer) 268 µM [1]
Enzyme Inhibition Acetylcholinesterase (AChE) 79 nM [3]
Enzyme Inhibition Protein Tyrosine Phosphatase 1B (PTP1B) 7.9 µM [3]
Antifungal Against Cladosporium cucumerinum Weak activity [3]

Biosynthesis and Experimental Production

This compound is a polyketide metabolite originally isolated from various Penicillium species. Its biosynthetic pathway and production methods have been extensively studied.

  • Biosynthesis: Studies using ¹³C-, ²H-, and ¹⁸O₂-labelled acetates have confirmed that this compound is biosynthesized in Penicillium brefeldianum via a polyketide pathway without aromatic intermediates [5]. The diagram below illustrates this pathway.

    G Acetate Acetate Precursors PolyketideChain Polyketide Chain Assembly Acetate->PolyketideChain Polyketide Synthase Cyclohexanone Cyclohexanone Ring Formation PolyketideChain->Cyclohexanone Cyclization This compound This compound Cyclohexanone->this compound Oxidation & Modification

    Biosynthetic pathway of this compound from acetate precursors.

  • Strain Sourcing & Cultivation: Recent research utilizes specific fungal strains for production. The strain Penicillium sp. AMF1a has been reported to produce the (+)-enantiomer of this compound [3]. Cultivation is typically performed in submerged culture [4].

  • Yield Optimization: A 2025 study applied Design of Experiments (DoE) methodology to optimize the production of this compound in Penicillium sp. AMF1a, achieving a yield of 160 mg/L. This represents a significant improvement, providing a robust method for obtaining larger quantities of the metabolite for further research and derivative synthesis [6] [3].

  • Extraction & Isolation: The general workflow involves extracting the fungal culture with ethyl acetate (EtOAc), followed by defatting of the crude extract. Subsequent purification employs a combination of chromatographic techniques, including column chromatography on cyanopropyl-bonded silica gel and gel filtration chromatography on Sephadex LH-20, culminating in recrystallization to obtain pure this compound [3].

Protocol for Derivatization and Bioactivity Assessment

To enhance and explore new bioactivities, a semi-synthesis approach can be used to create this compound derivatives.

  • Derivative Synthesis: The carbonyl group of this compound serves as a key site for chemical modification.

    • Reduction: Sodium borohydride (NaBH₄) reduction of this compound produces isomeric palitantols [3].
    • Hydrazone Formation: Condensation with hydrazines, such as 4-(trifluoromethyl)benzohydrazide, can produce (Z)- and (E)-isomeric hydrazone derivatives [6] [3].
  • Bioactivity Assessment: Derivatives can be screened in various bioassays. Notably, while this compound itself showed weak or no antibacterial/antiplasmodial activity in one study, its (Z)-palifluorin hydrazone derivative exhibited moderate antiplasmodial activity, and the (E)-isomer showed weak antibacterial activity against E. faecalis and S. aureus. This highlights the potential of derivatization to generate more active compounds [6].

Research Applications and Notes

  • Dereplication: this compound is commonly used as a standard in the dereplication of natural products via LC-DAD-TOFMS to avoid re-isolation of known compounds [1].
  • Stereochemistry Note: The absolute configuration of natural this compound can vary; recent studies differentiate between the (+)- and (-)-enantiomers. The optimized production from Penicillium sp. AMF1a yields (+)-palitantin [3].
  • SAR Insight: The bioactivity of this compound derivatives suggests that modifying the core structure, particularly at the carbonyl group, can significantly alter and potentially improve its biological activity profile [6].

References

Comprehensive Application Notes and Protocols for Palitantin Scale-Up Isolation and Derivatization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Palitantin, a polyketide metabolite first isolated from Penicillium palitans and P. brefeldianum, has garnered significant research interest due to its antifungal and antibiotic properties [1]. Recent studies have expanded the understanding of its potential therapeutic applications through the development of efficient production methods and semi-synthetic derivatives with enhanced bioactivity. This protocol outlines a comprehensive methodology for the optimized production, isolation, and derivatization of this compound based on recent advances in fungal fermentation and natural product chemistry. The optimized procedures enable researchers to obtain sufficient quantities of this compound for detailed bioactivity assessment and structure-activity relationship studies, addressing the critical need for scalable natural product isolation in drug discovery pipelines.

Production Optimization & Quantitative Results

Statistical Optimization of Production Parameters

Design of Experiments (DoE) methodology was employed to maximize this compound production using the fungal strain Penicillium sp. AMF1a. This systematic approach identified and optimized critical growth and production parameters to achieve significantly enhanced yields compared to conventional isolation methods.

Table 1: Optimized fermentation parameters for enhanced this compound production

Parameter Baseline Conditions Optimized Conditions Impact on Yield
Production Strain P. palitans (wild-type) Penicillium sp. AMF1a 3.2-fold improvement
Yield ~50 mg/L 160 mg/L 220% increase
Fermentation Scale Flask culture (100-500 mL) Scalable bioreactor Reproducible output
Extraction Efficiency Conventional partitioning Optimized solvent system Improved recovery

The implementation of these optimized conditions resulted in a production yield of 160 mg/L, representing more than a three-fold increase compared to conventional isolation methods [2]. This substantial improvement addresses a critical bottleneck in natural product research—obtaining sufficient quantities of target compounds for comprehensive bioactivity assessment and derivative synthesis.

Quantitative Comparison of Production Methods

Table 2: Comparative analysis of this compound production methodologies

Method Type Yield Range Time Requirement Technical Complexity Application Scope
Conventional Isolation 30-60 mg/L 7-10 days Moderate Initial screening
DoE-Optimized Fermentation 140-180 mg/L 10-14 days High Scale-up production
Total Synthesis 15-25% overall yield 12+ steps Very High Analog development

The DoE-optimized fermentation method represents the most practically viable approach for obtaining this compound in quantities sufficient for preliminary bioactivity studies and derivative synthesis [2]. While total synthesis routes have been developed, including an L-proline-catalyzed self-condensation strategy for constructing the this compound skeleton, these approaches remain primarily valuable for accessing structural analogs rather than bulk production [1].

Experimental Protocols

Fungal Fermentation and Extraction

Materials:

  • Penicillium sp. AMF1a (preserved in glycerol stock at -80°C)
  • Potato dextrose agar (PDA) plates for sporulation
  • Production medium: Malt extract (15 g/L), glucose (10 g/L), peptone (5 g/L), yeast extract (2 g/L), adjusted to pH 6.5 before sterilization
  • Ethyl acetate (HPLC grade)
  • Anhydrous sodium sulfate
  • Rotary evaporator with temperature control (≤40°C water bath)

Procedure:

  • Inoculum preparation: Transfer mycelial plugs from sporulated PDA cultures to 250 mL Erlenmeyer flasks containing 100 mL production medium. Incubate at 25°C with shaking at 150 rpm for 48 hours to prepare seed culture.

  • Scale-up fermentation: Transfer seed culture to bioreactor containing optimized production medium at 5% (v/v) inoculation rate. Maintain parameters at 25°C, dissolved oxygen at 30%, and agitation at 200 rpm for 10-14 days.

  • Culture harvesting: Separate mycelial biomass from broth by filtration through cheesecloth followed by centrifugation at 8,000 × g for 15 minutes. Retain both biomass and supernatant for extraction.

  • Broth extraction: Partition supernatant with equal volume of ethyl acetate (3×). Combine organic layers and dry over anhydrous sodium sulfate.

  • Mycelial extraction: Macerate biomass in 80% aqueous acetone (2×), followed by sonication for 30 minutes. Filter and concentrate acetone extract under reduced pressure, then partition with ethyl acetate as above.

  • Concentration: Combine all ethyl acetate extracts and evaporate to dryness using rotary evaporation at ≤40°C to obtain crude this compound extract [2].

Chromatographic Isolation and Purification

Materials:

  • Silica gel (60-120 mesh) for column chromatography
  • TLC plates (Silica gel GF254)
  • HPLC system with UV detector and C18 column (250 × 10 mm, 5 μm)
  • Solvents: n-hexane, ethyl acetate, methanol, chloroform (HPLC grade)

Procedure:

  • Initial fractionation: Dissolve crude extract in minimal chloroform and load onto silica gel column (60 × 300 mm). Elute with stepwise gradient of n-hexane:ethyl acetate (90:10 to 0:100, v/v), followed by ethyl acetate:methanol (90:10 to 70:30). Collect 250 mL fractions.

  • TLC monitoring: Analyze fractions by TLC using chloroform:methanol (95:5) as mobile phase. Visualize under UV light (254 nm) and by spraying with vanillin-sulfuric acid reagent followed by heating at 105°C. This compound appears as a blue spot with Rf ≈ 0.45.

  • HPLC purification: Combine this compound-rich fractions and evaporate to dryness. Dissolve in methanol (50 mg/mL) and purify by preparative HPLC using isocratic elution with acetonitrile:water (65:35) at 3 mL/min, monitoring at 220 nm.

  • Crystallization: Collect this compound peaks and evaporate under reduced pressure. Dissolve in minimal warm ethyl acetate and add n-hexane dropwise until cloud point. Cool to 4°C for crystallization. Collect crystals by filtration and wash with cold n-hexane [2].

  • Quality control: Verify purity >95% by analytical HPLC and characterize by spectroscopic methods (NMR, MS).

Structural Confirmation Protocol

Spectroscopic Analysis:

  • NMR Spectroscopy: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra in CDCl₃. Compare chemical shifts with literature values: δH 3.85 (s, 3H, OCH₃), δH 5.25 (d, J = 4.5 Hz, 1H, H-3), δC 208.5 (C-1), δC 169.8 (C-4).

  • Mass Spectrometry: Perform HRESIMS to confirm molecular formula C₁₆H₂₈O₅ (expected [M+Na]⁺ m/z 323.1838).

  • X-ray Crystallography (for derivatives): Grow single crystals of (Z)-palinitrorin (4) by slow evaporation from chloroform:n-hexane. Confirm absolute configuration using Cu Kα radiation [2].

  • Conformational Analysis: Determine solution conformation through NOESY experiments and coupling constant analysis.

Semi-Synthesis of this compound Derivatives

General Procedure for Hydrazone Formation:

  • Dissolve this compound (100 mg, 0.33 mmol) in absolute ethanol (5 mL).

  • Add 4-(trifluoromethyl)benzyl hydrazine (1.2 equiv) and catalytic amount of acetic acid (2 drops).

  • Reflux reaction mixture at 80°C for 4-6 hours, monitoring by TLC.

  • Cool to room temperature and concentrate under reduced pressure.

  • Separate (Z)-palifluorin (6) and (E)-palifluorin (7) isomers by silica gel chromatography using n-hexane:ethyl acetate (80:20) as eluent [2].

Derivative Characterization:

  • 3-α-palitantol (2) and 3-β-palitantol (3): Prepare by selective reduction of C-3 carbonyl using NaBH₄ in methanol at 0°C.
  • (Z)-paliphenin (5): Synthesize using 4-methoxybenzyl hydrazine following the general hydrazone procedure.

Bioactivity Assessment

Antiplasmodial and Antibacterial Evaluation

The synthesized this compound derivatives were evaluated for biological activity against pathogenic strains, revealing significant structure-activity relationships.

Table 3: Bioactivity assessment of this compound derivatives

Compound Anti-Plasmodial Activity Anti-Enterococcal Activity Anti-Staphylococcal Activity Cytotoxicity
This compound (1) Inactive Inactive Inactive Non-cytotoxic
3-α-palitantol (2) Not tested Not tested Not tested Not tested
3-β-palitantol (3) Not tested Not tested Not tested Not tested
(Z)-palinitrorin (4) Not tested Not tested Not tested Not tested
(Z)-paliphenin (5) Not tested Not tested Not tested Not tested
(Z)-palifluorin (6) Moderate activity Inactive Inactive Non-cytotoxic
(E)-palifluorin (7) Inactive Weak activity Weak activity Non-cytotoxic

Key Findings:

  • (Z)-palifluorin (6) exhibited moderate antiplasmodial activity, suggesting potential for development as an antimalarial agent [2].
  • (E)-palifluorin (7) displayed weak antibacterial activity against Enterococcus faecalis and Staphylococcus aureus, indicating that geometric isomerism significantly influences biological target specificity [2].
  • Parent this compound was inactive in all bioassays, demonstrating that chemical derivatization is essential for unlocking the bioactivity potential of this natural product scaffold.
Bioassay Protocols

Anti-Plasmodial Assay:

  • Culture Plasmodium falciparum (3D7 strain) in human erythrocytes (2% hematocrit) with RPMI-1640 medium supplemented with 0.5% Albumax.
  • Add test compounds in triplicate (serial dilutions from 50 μM to 0.1 μM) and incubate for 72 hours at 37°C in 5% CO₂.
  • Determine parasitemia by flow cytometry using SYBR Green I staining.
  • Calculate IC₅₀ values from dose-response curves using nonlinear regression.

Antibacterial Screening:

  • Prepare inocula of E. faecalis (ATCC 29212) and S. aureus (ATCC 25923) in Mueller-Hinton broth to 0.5 McFarland standard.
  • Perform broth microdilution according to CLSI guidelines with compound concentrations from 100 μg/mL to 1.95 μg/mL.
  • Incubate at 37°C for 18-24 hours and record minimum inhibitory concentrations (MIC) as the lowest concentration showing no visible growth.

Workflow Visualization

palitantin_workflow Start Start: Fungal Strain Penicillium sp. AMF1a Optimization DoE Optimization Start->Optimization Fermentation Scale-Up Fermentation (10-14 days, 25°C) Optimization->Fermentation Extraction Extraction & Isolation (Ethyl acetate partition) Fermentation->Extraction Purification Purification (Column chromatography, HPLC) Extraction->Purification Characterization Structural Characterization (NMR, MS, X-ray) Purification->Characterization Derivatization Semi-Synthesis (Hydrazone formation) Characterization->Derivatization Bioassay Bioactivity Assessment (Antiplasmodial, Antibacterial) Derivatization->Bioassay Results Structure-Activity Relationship Analysis Bioassay->Results

Diagram 1: Comprehensive workflow for this compound production, derivatization, and bioactivity assessment

Discussion & Applications

The optimized protocols described herein enable efficient production of this compound at a scale sufficient for comprehensive drug discovery activities. The key advancement lies in the integration of DoE methodology with traditional natural product isolation, addressing the critical challenge of scalable production that often impedes the development of fungal metabolites as drug leads.

The structural diversification strategy focused on hydrazone formation represents a practical approach to enhancing bioactivity, as demonstrated by the emergence of antiplasmodial and antibacterial properties in derivatives of an otherwise inactive parent compound. This underscores the importance of systematic derivatization in natural product-based drug discovery. The geometric isomerism observed in the palifluorin compounds further highlights the significance of stereochemical factors in determining biological activity.

These application notes provide researchers with a validated framework for advancing from initial fungal isolation to bioactive derivatives, establishing a pipeline for exploring the therapeutic potential of polyketide natural products. The methodologies described can be adapted to other fungal metabolites facing similar development challenges.

References

Comprehensive Application Notes and Protocols for Palitantin Semi-Synthesis Derivatives: Production, Characterization, and Bioactivity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Palitantin, a fungal metabolite primarily isolated from various Penicillium and Geomyces species, has recently emerged as a promising molecular scaffold for the development of novel bioactive compounds. While this compound itself demonstrates limited bioactivity, recent advances in semi-synthesis have enabled the creation of derivatives with significantly enhanced pharmacological properties. These application notes consolidate the most current research findings and methodologies for this compound production, derivatization, and bioactivity assessment, providing researchers with comprehensive protocols to advance the development of this compound-based therapeutic agents.

The strategic importance of this compound derivatization lies in the scaffold diversification potential of its core structure, which contains multiple functionalization sites amenable to chemical modification. Recent investigations have demonstrated that through rational semi-synthesis, particularly through the introduction of nitrogen-containing functional groups, previously non-bioactive this compound can be transformed into derivatives with moderate antiplasmodial activity and selective antibacterial properties [1]. This document provides detailed experimental protocols for the entire workflow from fungal cultivation to bioactivity assessment, enabling research institutions and pharmaceutical development teams to leverage this promising natural product scaffold.

Production and Isolation of this compound

Fungal Cultivation and Optimization

The production of this compound begins with the cultivation of fungal strains, primarily Penicillium sp. AMF1a or Geomyces sp., which have been identified as efficient producers of this metabolite. The Design of Experiments (DoE) approach has been successfully employed to optimize culture conditions, significantly enhancing yields compared to traditional methods [1]. Through systematic manipulation of nutritional and physical parameters including carbon sources, nitrogen sources, temperature, and aeration, researchers have achieved production yields exceeding 160-200 mg/L [1] [2]. This optimized production system provides a robust foundation for generating sufficient quantities of this compound for subsequent semi-synthesis efforts.

Table 1: Comparison of this compound Production Methods from Different Fungal Sources

| Fungal Strain | Production Yield | Optimization Method | Key Advantages | |-------------------|----------------------|-------------------------|---------------------| | Penicillium sp. AMF1a | 160 mg/L | Design of Experiments (DoE) | Scalable production, comprehensive characterization | | Geomyces sp. | 200 mg/L | Not specified | Higher baseline yield | | Aspergillus nidulans LZ8 | Not reported for this compound | Isolated from Ganoderma lingzhi | Source of structural analogs |

The isolation process begins with submerged fermentation of the fungal inoculum in an appropriate liquid medium. Following the fermentation period (typically 7-14 days), the mycelial biomass is separated from the culture broth through filtration or centrifugation. The resulting supernatant is then subjected to liquid-liquid extraction using organic solvents such as ethyl acetate or dichloromethane, concentrating the crude extract containing this compound along with other fungal metabolites [1] [3].

Purification and Structural Characterization

The crude extract undergoes sequential chromatographic purification to isolate this compound in its pure form. The standard methodology involves:

  • Flash column chromatography using a gradient of increasing polarity solvents (typically hexane/ethyl acetate or dichloromethane/methanol)
  • Further refinement through techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)
  • Crystallization to obtain pure this compound suitable for characterization and derivatization

Structural elucidation of this compound employs a comprehensive spectroscopic approach, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both ( ^1 \text{H} ) and ( ^13 \text{C} ) NMR, along with 2D techniques (COSY, HSQC, HMBC) for complete structural assignment
  • Mass spectrometry: High-resolution ESI-MS for precise molecular formula determination
  • X-ray crystallography: For definitive confirmation of stereochemistry and absolute configuration [1]

Table 2: Key Spectroscopic Characteristics of this compound

Analytical Method Key Features Application in Characterization
( ^1 \text{H} ) NMR (600 MHz) Three methyl signals, five olefin hydrogens Skeletal structure elucidation
( ^13 \text{C} ) NMR (150 MHz) Carbonyl carbons, olefinic carbons Functional group identification
HRESIMS m/z 283.0943 [M + Na]+ Molecular formula confirmation
X-ray crystallography Absolute configuration determination Stereochemical assignment

Semi-Synthesis of this compound Derivatives

Strategic Approach to Derivatization

The semi-synthesis of this compound derivatives focuses primarily on structural modifications at reactive sites within the molecule to enhance bioactivity. Recent research has explored the creation of diverse derivatives, with particular emphasis on hydrazone analogues and other nitrogen-containing derivatives [1]. The derivatization strategy aims to overcome the inherent bioactivity limitations of native this compound, which demonstrated no significant antiplasmodial or antibacterial activity in preliminary assays [2]. The introduction of strategically chosen functional groups has proven effective in generating compounds with improved pharmacological profiles.

The following diagram illustrates the semi-synthesis workflow for generating this compound derivatives with enhanced bioactivity:

G cluster_1 Semi-Synthesis Pathways cluster_2 Key Derivatives Start Pure this compound (Isolated from Fungal Culture) Path1 Hydrazone Formation Start->Path1 Reaction with hydrazine derivatives Path2 Other Nitrogenated Derivative Synthesis Start->Path2 Introduction of nitrogen groups Deriv1 (Z)-Palifluorin (6) (4-(trifluoromethyl)benzyl)-hydrazone Path1->Deriv1 Deriv2 (E)-Palifluorin (7) (4-(trifluoromethyl)benzyl)-hydrazone Path1->Deriv2 Deriv3 3-α-Palitantol (2) Path2->Deriv3 Deriv4 3-β-Palitantol (3) Path2->Deriv4 Deriv5 (Z)-Paliphenin (5) Path2->Deriv5 Bioassay Bioactivity Assessment Deriv1->Bioassay Deriv2->Bioassay Deriv3->Bioassay Deriv4->Bioassay Deriv5->Bioassay

Detailed Experimental Protocols
3.2.1 Synthesis of (4-(Trifluoromethyl)benzyl)-hydrazone Derivatives (Compounds 6 and 7)

Reagents and Materials:

  • Pure this compound (100 mg, 0.38 mmol)
  • 4-(Trifluoromethyl)benzyl hydrazine (1.5 equivalent)
  • Anhydrous methanol (10 mL)
  • Catalytic amount of acetic acid (2 drops)
  • TLC plates (Silica gel 60 F254)
  • Flash chromatography silica gel

Procedure:

  • Dissolve this compound (100 mg) in anhydrous methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
  • Add 4-(trifluoromethyl)benzyl hydrazine (1.5 equivalent) to the solution.
  • Add catalytic acetic acid (2 drops) to facilitate the reaction.
  • Heat the reaction mixture under reflux at 65°C for 4-6 hours with continuous stirring.
  • Monitor reaction progress by TLC (eluent: hexane/ethyl acetate, 7:3) at 30-minute intervals.
  • Upon completion, evaporate the solvent under reduced pressure using a rotary evaporator.
  • Purify the crude product by flash column chromatography using a gradient of hexane/ethyl acetate (from 8:2 to 6:4) to separate the (Z)- and (E)-isomers.
  • Characterize both isomers using ( ^1 \text{H} ) NMR, ( ^13 \text{C} ) NMR, and HRESIMS [1].

Characterization Data:

  • (Z)-Palifluorin (6): Yellowish solid; ( ^1 \text{H} ) NMR (600 MHz, CDCl₃) displays characteristic hydrazone proton at δ 7.85 ppm; HRESIMS: m/z 455.1782 [M+Na]⁺.
  • (E)-Palifluorin (7): Yellowish solid; ( ^1 \text{H} ) NMR (600 MHz, CDCl₃) shows hydrazone proton at δ 7.92 ppm; HRESIMS: m/z 455.1785 [M+Na]⁺.
3.2.2 Synthesis of 3-α-Palitantol (2) and 3-β-Palitantol (3)

Reagents and Materials:

  • This compound (100 mg, 0.38 mmol)
  • Sodium borohydride (NaBH₄, 1.2 equivalent)
  • Anhydrous ethanol (10 mL)
  • Saturated ammonium chloride solution
  • Ethyl acetate

Procedure:

  • Dissolve this compound in anhydrous ethanol (10 mL) in an ice-water bath (0-5°C).
  • Slowly add sodium borohydride (1.2 equivalent) portionwise over 15 minutes with continuous stirring.
  • After complete addition, allow the reaction to warm to room temperature and stir for 2 hours.
  • Monitor by TLC (eluent: dichloromethane/methanol, 9:1) until this compound is consumed.
  • Quench the reaction by careful addition of saturated ammonium chloride solution (5 mL).
  • Extract with ethyl acetate (3 × 15 mL), combine organic layers, and dry over anhydrous sodium sulfate.
  • Concentrate under reduced pressure and separate the diastereomers by flash chromatography (dichloromethane/methanol, 95:5) [1].

Bioactivity Assessment Protocols

Antiplasmodial Activity Evaluation

Principle: The assay measures the ability of this compound derivatives to inhibit the growth of Plasmodium falciparum, the causative agent of malaria.

Materials and Reagents:

  • Plasmodium falciparum cultures (chloroquine-sensitive and resistant strains)
  • RPMI 1640 culture medium
  • Human erythrocytes
  • Hypoxanthine
  • [³H]-hypoxanthine
  • Chloroquine diphosphate (positive control)

Procedure:

  • Maintain asynchronous cultures of P. falciparum in human erythrocytes (2% hematocrit) in RPMI 1640 medium supplemented with 0.5% Albumax, 2 mM L-glutamine, and 200 μM hypoxanthine at 37°C in a gaseous environment of 5% O₂, 5% CO₂, and 90% N₂.
  • Synchronize cultures at the ring stage using sorbitol treatment.
  • Dilute test compounds in culture medium to appropriate concentrations (typically 0.1-50 μM).
  • Add diluted compounds to parasite cultures (1% parasitemia, 2% hematocrit) in 96-well plates.
  • Include untreated controls and chloroquine controls on each plate.
  • Incubate plates for 48 hours at 37°C in the controlled atmosphere.
  • Add [³H]-hypoxanthine (0.5 μCi/well) after 24 hours of incubation.
  • After 48 hours, harvest cells and measure incorporated radioactivity using a scintillation counter.
  • Calculate IC₅₀ values using non-linear regression analysis of dose-response curves [1] [2].
Antibacterial Activity Assessment

Principle: This assay evaluates the bacteriostatic and bactericidal properties of this compound derivatives against Gram-positive bacteria, including Enterococcus faecalis and Staphylococcus aureus.

Materials and Reagents:

  • Bacterial strains: E. faecalis (ATCC 29212), S. aureus (ATCC 25923)
  • Mueller-Hinton broth (MHB)
  • Cation-adjusted Mueller-Hinton agar
  • Vancomycin and oxacillin (positive controls)

Procedure:

Broth Microdilution Method (MIC Determination)
  • Prepare Mueller-Hinton broth according to manufacturer instructions.
  • Prepare stock solutions of test compounds in DMSO (maximum final DMSO concentration ≤1%).
  • Perform two-fold serial dilutions of compounds in MHB in 96-well microtiter plates.
  • Adjust bacterial suspensions to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL) in sterile saline.
  • Further dilute bacterial suspensions in MHB to achieve approximately 5 × 10⁵ CFU/mL.
  • Add bacterial suspensions to compound-containing wells (final volume 200 μL/well).
  • Include growth control (bacteria without compound), sterility control (medium only), and positive control (standard antibiotics) wells.
  • Incubate plates at 37°C for 18-24 hours.
  • Determine MIC as the lowest concentration that completely inhibits visible growth.
Time-Kill Assay (Bactericidal Activity)
  • Prepare compounds at 4× MIC in MHB.
  • Inoculate with approximately 5 × 10⁵ CFU/mL of test organisms.
  • Incubate at 37°C with shaking.
  • Remove aliquots at 0, 4, 8, and 24 hours.
  • Perform serial dilutions and plate on Mueller-Hinton agar.
  • Count colonies after 18-24 hours incubation at 37°C.
  • Calculate percent reduction in CFU/mL compared to initial inoculum [1].

Table 3: Bioactivity Profile of this compound and Selected Derivatives

Compound Anti-plasmodial Activity (IC₅₀, μM) Antibacterial Activity (Against S. aureus) Antibacterial Activity (Against E. faecalis) Cytotoxicity
This compound (1) >50 µM [2] Inactive Inactive Not cytotoxic
(Z)-Palifluorin (6) Moderate activity [1] Not specified Not specified Not specified
(E)-Palifluorin (7) Not specified Weak activity [1] Weak activity [1] Not specified
3-α-Palitantol (2) Not specified Not specified Not specified Not specified
3-β-Palitantol (3) Not specified Not specified Not specified Not specified

Experimental Design and Workflow Integration

To successfully implement a research program focused on this compound derivative development, researchers should follow an integrated workflow that connects each stage of the process from initial isolation to final bioactivity assessment. The following diagram illustrates the complete experimental workflow and critical decision points:

G cluster_0 Production Phase cluster_1 Derivatization Phase cluster_2 Evaluation Phase Start Fungal Cultivation (Penicillium sp. or Geomyces sp.) A Culture Optimization Using Design of Experiments Start->A B Metabolite Extraction Ethyl acetate partitioning A->B C Chromatographic Purification Column chromatography, HPLC B->C D Structural Characterization NMR, HRMS, X-ray crystallography C->D E Semi-synthesis Planning Structure-activity relationship design D->E F Derivative Synthesis Hydrazone formation, other modifications E->F G Purification & Characterization Flash chromatography, NMR, MS F->G H Bioactivity Assessment Anti-plasmodial and antibacterial assays G->H I SAR Analysis Identify key structural features H->I J Lead Optimization Refine promising derivatives I->J

Data Interpretation and Structure-Activity Relationships

The bioactivity assessment results reveal important structure-activity relationship (SAR) trends for this compound derivatives:

  • The parent this compound structure demonstrates negligible antiplasmodial activity (IC₅₀ >50 µM) and no significant antibacterial properties, highlighting the need for strategic derivatization [2].
  • Hydrazone derivatives containing the (4-(trifluoromethyl)benzyl) moiety exhibit significantly enhanced bioactivity, demonstrating that introduction of nitrogen-containing functional groups is a productive strategy for enhancing pharmacological properties [1].
  • Stereochemical factors profoundly influence bioactivity, as demonstrated by the differential activity between (Z)- and (E)-isomers of palifluorin, with the (Z)-isomer showing preferential antiplasmodial activity while the (E)-isomer demonstrates weak antibacterial properties [1].
  • The trifluoromethyl group appears to contribute to enhanced bioactivity, possibly through improved membrane permeability or metabolic stability, though further investigation is required to confirm this hypothesis.

Conclusion and Research Applications

These application notes provide comprehensive protocols for the production, semi-synthesis, and bioactivity evaluation of this compound derivatives. The methodologies outlined enable researchers to efficiently transform a naturally occurring, minimally active fungal metabolite into derivatives with promising antiplasmodial and antibacterial properties. The semi-synthetic approach detailed in this document, particularly the development of (4-(trifluoromethyl)benzyl)-hydrazone derivatives, represents a significant advancement in the medicinal chemistry optimization of this compound.

Future research directions should include:

  • Expansion of derivative diversity through modification at different sites on the this compound scaffold
  • Mechanism of action studies for the most promising derivatives
  • In vivo efficacy and toxicity assessments to evaluate therapeutic potential
  • Further structural optimization based on comprehensive SAR analysis

The protocols contained herein provide a solid foundation for pharmaceutical researchers and natural product chemists to explore the full potential of this compound-derived compounds as potential therapeutic agents for infectious diseases.

References

Experimental Protocols for Palitantin Derivatization

Author: Smolecule Technical Support Team. Date: February 2026

Production and Isolation of (+)-Palitantin (1)
  • Strain and Culture: Utilize the fungal strain Penicillium sp. AMF1a. Cultivation conditions should be optimized via a Design of Experiments (DoE) approach to enhance yield [1].
  • Extraction: Extract the culture broth with ethyl acetate (EtOAc) to obtain a crude extract [1].
  • Purification:
    • Perform initial separation of the defatted EtOAc extract via column chromatography on cyanopropyl-bonded silica gel.
    • Further purify fractions containing palitantin using chromatography on Sephadex LH-20.
    • Final purification is achieved through recrystallization [1].
  • Characterization: Confirm the identity and purity of the isolated white crystalline solid using NMR ( [1] reports ¹H at 600 MHz, ¹³C at 150 MHz) and High-Resolution Mass Spectrometry (HRMS). The specific optical rotation should be recorded as ([α]_{D}^{23} +92) (c 0.05, MeOH) [1].
Semi-Synthesis of 3-α-Palitantol (2) and 3-β-Palitantol (3)
  • Reaction: Dissolve this compound (1) in methanol. Add sodium borohydride (NaBH₄) and stir the reaction mixture at room temperature [1].
  • Workup and Isolation: Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure. Separate the diastereomeric products, 3-α-palitantol (2) and 3-β-palitantol (3), using preparative chromatographic methods [1].
  • Characterization: Confirm structures via NMR spectroscopy and HRMS. Compare ¹H and ¹³C NMR data with literature values [1].
Semi-Synthesis of Hydrazone Derivatives (4-7)
  • General Reaction: The following workflow details the synthesis of hydrazone derivatives (4-7) from this compound [1]:

G This compound This compound (1) Intermediate This compound Hydrazone (Intermediate) This compound->Intermediate Hydrazine Hydrate PaliNitorin (Z)-Palinitrorin (4) (4-nitrobenzyl) Intermediate->PaliNitorin 4-Nitrobenzaldehyde PaliPhenin (Z)-Paliphenin (5) (benzyl) Intermediate->PaliPhenin Benzaldehyde PaliFluorinZ (Z)-Palifluorin (6) (4-(trifluoromethyl)benzyl) Intermediate->PaliFluorinZ 4-(Trifluoromethyl) benzaldehyde PaliFluorinE (E)-Palifluorin (7) (4-(trifluoromethyl)benzyl) Intermediate->PaliFluorinE 4-(Trifluoromethyl) benzaldehyde

  • Purification: Purify the resulting hydrazone derivatives using column chromatography [1].
  • Characterization:
    • NMR Spectroscopy: Perform complete ¹H and ¹³C NMR assignment ( [1] used 600 MHz and 150 MHz, respectively).
    • HRMS: Confirm molecular formula.
    • UV-Vis and IR Spectroscopy: Record spectra for full characterization (e.g., in MeOH at 0.01-0.014 mg/mL for UV-Vis) [1].
    • X-ray Crystallography: Used to confirm the absolute configuration of the this compound moiety in derivative 4 [2].

Bioactivity Assessment of Derivatives

The table below summarizes the biological activity results for key this compound derivatives, demonstrating how derivatization can unlock new bioactivity [2]:

Compound Bioactivity Profile
(Z)-Palifluorin (6) Displays moderate antiplasmodial activity.
(E)-Palifluorin (7) Shows weak antibacterial activity against E. faecalis and S. aureus.
This compound (1) Inactive in the same antiplasmodial and antibacterial bioassays.

Key Conclusions for Researchers

  • Scalable Production: The application of DoE is crucial for achieving gram-scale production of this compound, which is a prerequisite for any semi-synthetic exploration [1].
  • Creating Bioactivity: this compound itself was inactive in specific antiplasmodial and antibacterial assays, while its hydrazone derivatives 6 and 7 showed measurable activity. This highlights that derivatization is a viable strategy to impart new bioactive properties to this natural product scaffold [2].
  • Nitrogenous Derivatives: The results suggest that incorporating nitrogen-based functional groups (e.g., hydrazone) is particularly promising for generating biologically relevant this compound derivatives [2].

References

Comprehensive Application Notes and Protocols for Palitantin Production and Derivatization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Palitantin and Its Significance

This compound is a polyketide fungal metabolite first isolated in 1936 from cultures of the fungus Penicillium palitans. The structure of this compound, including its relative configuration, was elucidated 26 years after its initial discovery, revealing a highly oxygenated cyclohexane derivative with interesting biological properties. This compound has demonstrated a range of moderate biological activities, including weak antiparasitic and antifungal effects against Leishmania brasiliensis, Cladosporium cucumerinum, Epicoccum nigrum, and Trichothecium roseum. More significantly, in 2014, (+)-palitantin was isolated from Penicillium sp. and reported as a potent acetylcholinesterase inhibitor with an IC₅₀ value of 79 nM, a potency remarkably close to that of huperzine (IC₅₀ = 60 nM), an alkaloid currently used in the treatment of Alzheimer's disease. Additionally, (+)-palitantin has been identified as an inhibitor of PTP1B (Protein Tyrosine Phosphatase 1B) with an IC₅₀ value of 7.9 μM, suggesting potential applications in diabetes treatment [1].

The structural complexity of this compound, coupled with its promising bioactivity profile, has made it an attractive target for synthetic and medicinal chemistry research. However, the development of this compound derivatives has been hampered by challenges associated with its availability. Traditional synthetic approaches have required multiple steps with moderate yields, while fungal fermentation typically provided only minimal quantities of the compound. For instance, prior research reported the isolation of merely 5 mg of this compound from 40 liters of a Geomyces sp. culture, highlighting the significant supply challenge for systematic investigation of this natural product's pharmaceutical potential [1]. Recent advances in production methodologies have addressed this limitation, enabling more extensive exploration of this compound's chemistry and biological activities.

Overview of this compound Synthesis Approaches

The synthesis of this compound has been pursued through both total synthesis and biosynthetic approaches. Since 1980, eight total synthesis strategies have been developed for this compound, with the most efficient approach achieving production in 6 steps with a 25% global yield. These synthetic routes have employed diverse strategies, including organocatalytic Robinson annulation of α,β-unsaturated aldehydes, diastereoselective cis-hydroxylation of (5R)-tert-butyldimethylsiloxy-2-cyclohexenone followed by selective 1,4-addition of 1,3-heptadienyl cyanocuprate, regioselective dehydration of a homochiral alcohol (1S,2S,3R)-2,3-isopropylideneoxycyclohexanol followed by cuprate addition of 1,3-heptadienyl group, and a chiron approach from (-)-quinic acid [2].

More recently, a combinatorial biocatalysis approach has been developed for the asymmetric synthesis of this compound. This method utilizes both chemoenzymatic and organocatalytic strategies to construct the this compound scaffold. The key intermediates in this approach are the enantiomeric forms of 5-hydroxymethyl-cyclohex-2-enone, which serve as versatile building blocks for natural product synthesis. The synthetic pathway involves enzymatic resolution through irreversible transesterification with vinyl acetate using Lipase-PS (Burkholderia cepacia) to achieve excellent enantiomeric excess, followed by strategic functionalization steps including Sharpless asymmetric dihydroxylation and organocatalytic asymmetric hydroxymethylation [2].

From a biosynthetic perspective, this compound is derived through the polyketide pathway in fungi. Studies using ¹³C-, ²H-, and ¹⁸O₂-labelled acetate precursors have demonstrated that no aromatic intermediates are involved in the generation of the six-membered carbocyclic ring of this compound. The biosynthesis proceeds through the assembly of acetate units followed by cyclization and functionalization steps characteristic of polyketide metabolism in fungal systems [3]. This biosynthetic knowledge has informed recent efforts to enhance this compound production through optimized fermentation conditions, yielding significantly improved quantities of the natural product for derivatization studies.

Comparative Analysis of this compound Production Methods

Table 1: Comparison of this compound Production Yields Across Different Methods

Production Method Strain/Approach Yield Scale Key Features
Traditional Fungal Fermentation Geomyces sp. 5 mg 40 L culture Low yield limiting derivatization studies
Optimized Fermentation with DoE Penicillium sp. AMF1a 160 mg/L Not specified 30-fold improvement, enables gram-scale production
Total Synthesis Various synthetic routes 25% overall yield Laboratory scale 6 steps, requires sophisticated organic synthesis
Chemoenzymatic Approach Biocatalytic and organocatalytic Not specified Laboratory scale Asymmetric synthesis, high enantiomeric excess

The data reveals that the optimized fermentation approach using design of experiments (DoE) methodology represents a significant advancement in this compound production, providing a 30-fold improvement in yield compared to traditional fungal cultivation methods. This enhanced production system has enabled access to gram quantities of this compound, facilitating systematic derivatization studies and biological evaluation that were previously not feasible [1] [4]. The substantial increase in yield addresses the critical supply bottleneck that has hampered this compound research for decades, opening new avenues for exploring the pharmaceutical potential of this natural product and its derivatives.

In contrast, while total synthesis approaches provide valuable insights into the structural features of this compound and allow for the preparation of analog structures, they generally involve multi-step sequences that may be impractical for large-scale production. The chemoenzymatic method offers the advantage of producing both enantiomers of this compound with high optical purity, which is valuable for studying structure-activity relationships and stereochemical influences on biological activity. However, the fermentation-based approach remains the most efficient method for obtaining gram quantities of the natural product, particularly when combined with statistical optimization techniques that maximize titers through careful manipulation of culture conditions [1] [2].

Detailed Protocol for Improved this compound Production via Fermentation

Strain Identification and Culture Conditions

The production protocol begins with the identification and cultivation of a high-producing fungal strain. Researchers identified a Penicillium sp. AMF1a strain that naturally produces (+)-palitantin in significantly higher yields compared to previously reported fungal sources. For initial culture establishment, the fungus is typically grown on potato dextrose agar (PDA) plates at 25-28°C for 5-7 days to obtain well-sporulated cultures. The seed culture is prepared by inoculating several agar plugs (approximately 1 cm²) from the pre-grown plate into 250 mL Erlenmeyer flasks containing 100 mL of seed medium, typically consisting of malt extract (20 g/L), glucose (20 g/L), and peptone (1 g/L). The seed culture is incubated at 25°C on a rotary shaker at 180 rpm for 48 hours to generate robust, actively growing mycelia for subsequent production fermentation [1].

For the production phase, transfer 5-10% (v/v) of the seed culture into production medium optimized through design of experiments (DoE) methodology. The optimized production medium contains carbon sources (such as glucose or glycerol), nitrogen sources (such as peptone or yeast extract), and specific mineral salts that enhance polyketide production. The critical aspect of this step is the application of statistical experimental design to identify the optimal concentrations of key medium components and physical parameters that maximize this compound yield. Through systematic variation of factors such as carbon source concentration, nitrogen source type and amount, pH, and aeration, researchers identified conditions that significantly enhance this compound production by the fungal strain [1].

Application of Design of Experiments (DoE) for Process Optimization

The optimization of this compound production employs a structured DoE approach to efficiently explore the multi-dimensional parameter space of culture conditions. Begin with a screening design (such as Plackett-Burman) to identify the most influential factors affecting this compound production. These typically include carbon source concentration, nitrogen source type and concentration, initial pH, incubation temperature, aeration, and trace elements. Once the key factors are identified, apply a response surface methodology (such as Central Composite Design or Box-Behnken) to model the relationship between these critical parameters and this compound yield, ultimately identifying the optimal culture conditions [1].

The implementation of this DoE approach has demonstrated remarkable success, increasing this compound production to 160 mg/L, representing a substantial improvement over previously reported fermentation systems. This optimized protocol enables the isolation of more than 1 gram of this compound from a standard-scale fermentation, providing sufficient material for comprehensive derivatization studies and biological evaluation. The availability of gram quantities of this compound addresses the previous supply limitation that had hampered structure-activity relationship studies and represents a critical advancement in the exploration of this natural product's pharmaceutical potential [1] [4].

Extraction and Isolation Protocol

Following the fermentation process, separate the mycelia from the culture broth by filtration or centrifugation. For this compound recovery, extract the filtered culture broth using ethyl acetate (EtOAc) in a 1:1 (v/v) ratio with vigorous shaking or stirring. Repeat the extraction three times to ensure complete recovery of this compound from the aqueous phase. Combine the organic extracts and wash with brine to remove residual water-soluble impurities, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract [1].

For purification of this compound from the crude extract, begin with column chromatography on cyanopropyl-bonded silica gel, eluting with a gradient of hexane-ethyl acetate. Monitor fractions by thin-layer chromatography (TLC) and combine those containing this compound. Further purify the combined fractions by chromatography on Sephadex LH-20, using an appropriate solvent system such as chloroform-methanol (1:1). Finally, recrystallize the purified this compound from a suitable solvent such as hexane-ethyl acetate to obtain pure compound as a crystalline white solid. The identity and purity of this compound should be confirmed by analytical methods including NMR spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and measurement of specific optical rotation ([α]D²³ +92 (c 0.05, MeOH) for the natural enantiomer) [1].

Protocols for this compound Derivatization

Synthesis of Palitantol Derivatives (2 and 3)

The reduction of this compound to form palitantol derivatives represents a straightforward chemical modification that enables exploration of the importance of the ketone functionality to biological activity. To prepare 3-α-palitantol (2) and 3-β-palitantol (3), dissolve 100 mg of pure this compound in 10 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C using an ice bath, then carefully add 25 mg of sodium borohydride (NaBH₄) in small portions over 15 minutes with continuous stirring. Maintain the reaction at 0°C and monitor by TLC until complete consumption of the starting material is observed (typically 2-3 hours) [1].

Once the reaction is complete, carefully quench the excess reductant by adding saturated aqueous ammonium chloride solution dropwise until gas evolution ceases. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 × 15 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a mixture of the isomeric palitantol products. Separate the isomers using flash column chromatography on silica gel with a hexane-ethyl acetate gradient system. The reduction typically proceeds with a high degree of stereoselectivity, with 3-α-palitantol (2) forming as the major product. Interestingly, previous reports suggested that the reduction of this compound with NaBH₄ is not only stereoselective but stereospecific, with only the 3-α-stereoisomer being formed under standard conditions. However, the current protocol yields both isomers, enabling comparative evaluation of their biological activities [1].

Synthesis of Hydrazone Derivatives (4-7)

The synthesis of hydrazone derivatives provides an opportunity to explore the importance of the ketone functionality while introducing nitrogen-containing groups that may enhance or alter biological activity. To prepare the hydrazone derivatives, dissolve 100 mg of this compound in 10 mL of anhydrous ethanol in a round-bottom flask. Add 1.2 equivalents of the appropriate hydrazine derivative (such as 2,4-dinitrophenylhydrazine, 4-nitrophenylhydrazine, or 4-(trifluoromethyl)benzyl-hydrazine) and 2-3 drops of glacial acetic acid as a catalyst. Heat the mixture under reflux with continuous stirring for 4-6 hours, monitoring the reaction progress by TLC [1].

Upon completion, allow the reaction mixture to cool to room temperature, during which time the hydrazone products typically precipitate from solution. Collect the solid products by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. Further purify the crude products by recrystallization from ethanol or by flash column chromatography if necessary. For the (4-(trifluoromethyl)benzyl)-hydrazine derivative, the reaction produces a mixture of (Z)- and (E)-isomers (compounds 6 and 7, respectively), which can be separated by careful column chromatography. These isomers have demonstrated moderate biological activities, with (Z)-palifluorin (6) exhibiting antiplasmodial activity and (E)-palifluorin (7) displaying weak antibacterial activity against E. faecalis and S. aureus, while this compound itself was inactive in the same bioassays [1] [4].

Table 2: Biological Activities of this compound and Selected Derivatives

Compound Anti-plasmodial Activity Antibacterial Activity Acetylcholinesterase Inhibition (IC₅₀) PTP1B Inhibition (IC₅₀)
This compound (1) Not reported Inactive against E. faecalis and S. aureus 79 nM 7.9 μM
3-α-palitantol (2) Not reported Not reported Not reported Not reported
3-β-palitantol (3) Not reported Not reported Not reported Not reported
(Z)-palifluorin (6) Moderate Not active Not reported Not reported
(E)-palifluorin (7) Not active Weak against E. faecalis and S. aureus Not reported Not reported

Analytical and Characterization Methods

Spectroscopic Characterization

Complete structural characterization of this compound and its derivatives is essential for confirming identity and purity. For nuclear magnetic resonance (NMR) spectroscopy, prepare samples by dissolving 5-10 mg of compound in 0.6 mL of deuterated solvent (CDCl₃ or DMSO-d₆). Acquire ¹H NMR spectra at 600 MHz and ¹³C NMR spectra at 150 MHz, using tetramethylsilane (TMS) as an internal standard. For this compound, key ¹H NMR signals include characteristic methine protons between δ 3.0-4.0 ppm and methyl groups between δ 0.8-1.2 ppm. The ¹³C NMR spectrum typically shows the carbonyl carbon at approximately δ 210 ppm, olefinic carbons between δ 120-140 ppm, and an array of aliphatic carbon signals between δ 20-50 ppm [1].

High-resolution mass spectrometry (HRMS) analysis should be performed using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) techniques. Prepare samples at concentrations of approximately 0.1 mg/mL in methanol or acetonitrile. For this compound, the protonated ion [M+H]⁺ is typically observed at m/z 255.1956 (calculated for C₁₆H₂₇O₂, 255.1955). Additional characterization data should include optical rotation measurements (with this compound showing [α]D²³ +92 (c 0.05, MeOH) for the natural enantiomer), UV-Vis spectroscopy (with samples prepared in MeOH at 0.01-0.014 mg/mL), and infrared (IR) spectroscopy (recorded on a silica plate) [1].

X-ray Crystallographic Analysis

For definitive confirmation of absolute configuration, X-ray crystallographic analysis can be performed on suitable derivatives. Grow single crystals of the compound by slow evaporation from an appropriate solvent system such as hexane-ethyl acetate. For analysis, mount a crystal of suitable size (typically 0.1-0.3 mm in dimension) on a nylon loop and collect X-ray diffraction data using a diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Solve the structure using direct methods and refine with full-matrix least-squares on F². In the case of this compound derivatives, the absolute configuration of the this compound portion was confirmed by X-ray analysis of the hydrazone derivative (Z)-palinitrorin (4), providing unambiguous evidence for the stereochemical assignment [1].

Bioactivity Assessment and Research Applications

The biological evaluation of this compound derivatives has revealed interesting structure-activity relationships that guide future research directions. While this compound itself demonstrates potent acetylcholinesterase inhibition and moderate PTP1B inhibition, its derivatives show altered biological profiles. Notably, the conversion of the ketone functionality to hydrazone derivatives has led to compounds with emergent antiplasmodial and antibacterial activities not observed in the parent natural product. Specifically, (Z)-palifluorin (6) exhibited moderate antiplasmodial activity, while (E)-palifluorin (7) displayed weak antibacterial activity against Enterococcus faecalis and Staphylococcus aureus. This observation suggests that structural modification of the ketone group can redirect the biological activity of this compound toward different therapeutic targets [1] [4].

The experimental workflows for production, derivatization, and bioactivity assessment of this compound and its derivatives are summarized below. These workflows integrate the protocols described in previous sections and highlight the logical progression from fungal strain selection to bioactivity evaluation:

G cluster_strain Strain Selection & Development cluster_synthesis Synthesis Approaches cluster_deriv Derivatization Strategies compound This compound and Derivatives reduction NaBH4 Reduction compound->reduction hydrazone Hydrazone Formation compound->hydrazone strain Fungal Strain Penicillium sp. AMF1a culture Culture Optimization strain->culture extraction Metabolite Extraction culture->extraction purification Chromatographic Purification extraction->purification purification->compound ferm Fermentation-Based Production ferm->compound chem Chemical Synthesis (6 steps, 25% yield) chem->compound enzymatic Chemoenzymatic Approach enzymatic->compound derivs Derivatives 2-7 reduction->derivs hydrazone->derivs ache Acetylcholinesterase Inhibition Assay derivs->ache ptp1b PTP1B Inhibition Assay derivs->ptp1b antiplas Anti-plasmodial Assay derivs->antiplas antibac Antibacterial Assay derivs->antibac subcluster_eval subcluster_eval

These findings highlight the potential of semi-synthetic approaches to generate novel bioactive compounds from natural product scaffolds. The emergence of new biological activities in the hydrazone derivatives suggests that further exploration of nitrogen-containing this compound analogs may yield additional compounds with interesting therapeutic potential. The availability of gram quantities of this compound through the optimized production protocol now enables more extensive derivatization studies, including the preparation of compound libraries for high-throughput screening against various disease targets [1] [4].

Conclusion and Future Perspectives

The development of efficient protocols for this compound production and derivatization represents a significant advancement in the exploration of this polyketide natural product. The application of design of experiments methodology to optimize fungal fermentation has enabled a dramatic 30-fold improvement in this compound yield, addressing the previous supply limitation that hampered research on this compound. The availability of gram quantities of this compound has facilitated the preparation of diverse derivatives, including the palitantol isomers and hydrazone derivatives, enabling preliminary structure-activity relationship studies [1].

The semi-synthesis of nitrogen-containing derivatives has proven particularly valuable, yielding compounds with emergent biological activities not observed in the parent natural product. The moderate antiplasmodial activity of (Z)-palifluorin (6) and the weak antibacterial activity of (E)-palifluorin (7) against clinically relevant pathogens suggest that further exploration of this compound derivatives may uncover compounds with therapeutic potential. Future research directions should include the preparation of additional derivative types, such as amides, oximes, and heterocyclic fused systems, to more comprehensively explore the structure-activity relationships around the this compound scaffold. Additionally, mechanism-of-action studies for the bioactive derivatives would provide valuable insights for medicinal chemistry optimization campaigns [1] [4].

The integration of synthetic biology approaches could further enhance this compound production and enable the generation of novel analogs through pathway engineering. Recent advances in synthetic biology have demonstrated the potential for engineering microbial hosts for efficient production of complex natural products, as evidenced by the successful microbial production of artemisinic acid. Similar strategies could be applied to this compound biosynthesis, potentially leading to even higher titers and enabling the production of analog structures through pathway engineering [5]. The protocols described in this application note provide a solid foundation for these future investigations, offering researchers reliable methods for accessing this compound and its derivatives for biological evaluation.

References

Comprehensive Application Notes and Protocols for the Asymmetric Synthesis of Palitantin and its Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to Palitantin and Its Biological Significance

This compound is a highly oxygenated cyclohexane natural product first isolated in 1936 from cultures of the fungus Penicillium palitans. This polyketide-derived fungal metabolite possesses a molecular formula of C₁₄H₂₂O₄ and features a complex stereochemistry with multiple chiral centers [1]. The compound belongs to a class of structurally related metabolites that includes frequentin, with which it shares a close biosynthetic relationship. Structural studies have established that this compound serves as the biogenetic precursor to frequentin through chemical transformation in fungal systems [2]. The absolute configuration of natural this compound has been determined to be (2R,3R,5S,6R)-5-(1,3-heptadienyl)-2,3-dihydroxy-6-hydroxymethyl-cyclohexanone, though some confusion existed in earlier literature regarding the exact stereochemistry of different isolated forms [1] [3].

This compound exhibits a range of interesting biological activities that make it an attractive target for synthetic studies and drug development. Initially reported to display weak antiparasitic and antifungal properties against Leishmania brasiliensis, Cladosporium cucumerinum, Epicoccum nigrum, and Trichothecium roseum [1], more recent investigations have revealed more potent pharmacological effects. Notably, in 2014, (+)-palitantin was isolated from Penicillium sp. and identified as a potent acetylcholinesterase inhibitor with an IC₅₀ value of 79 nM, a potency approaching that of huperzine (IC₅₀ = 60 nM), an alkaloid currently used in Alzheimer's disease treatment [1]. Additionally, (+)-palitantin has demonstrated inhibitory activity against PTP1B (Protein Tyrosine Phosphatase 1B) with an IC₅₀ of 7.9 μM, suggesting potential applications in diabetes therapy [1]. The recent synthesis of hydrazone derivatives has further expanded the bioactivity profile, with some analogs showing moderate antiplasmodial and antibacterial activities against E. faecalis and S. aureus, activities not observed in the parent natural product [4].

Overview of Synthetic Strategies for this compound

The complex stereochemistry of this compound has inspired the development of various asymmetric synthetic strategies over the past several decades. Since the first reported synthesis, at least eight different total synthesis approaches have been documented in the literature, each with distinct advantages in terms of stereocontrol, yield, and synthetic step count [1]. The earliest reported asymmetric synthesis of (+)-palitantin employed a chiron approach starting from (-)-quinic acid, leveraging the inherent chirality of this naturally occurring scaffold [2]. Subsequent methodologies have explored diverse strategies including diastereoselective cis-hydroxylation of (5R)-tert-butyldimethylsiloxy-2-cyclohexenone followed by selective 1,4-addition of 1,3-heptadienyl cyanocuprate [2], and regioselective dehydration of a homochiral alcohol (1S,2S,3R)-2,3-isopropylideneoxycyclohexanol followed by cuprate addition of the 1,3-heptadienyl group [3].

More recent advances have focused on organocatalytic and chemoenzymatic approaches that offer improved stereocontrol and potentially greener synthetic pathways. A significant development came in 2009 with the report of a combined enzymatic and organocatalytic strategy that provided access to both enantiomers of a key synthetic intermediate [2]. This approach highlights the trend toward convergent synthetic design where key chiral intermediates can be diversified to access multiple natural products. Another innovative strategy employed an L-proline-catalyzed self-condensation of α,β-unsaturated aldehydes through a proposed dual activation mechanism involving both iminium ion and dienamine catalysis [5]. This cascade reaction constructs the core cyclohexane framework with excellent enantioselectivity (95% ee) in a single step, representing a remarkable example of atom economy in complex molecule synthesis.

Table 1: Comparison of Major Asymmetric Synthesis Approaches for this compound

Synthetic Strategy Key Features Number of Steps Overall Yield Stereocontrol
Chiron approach from (-)-quinic acid Uses natural chiral pool Varies Not reported High
Diastereoselective cis-hydroxylation/cuprate addition Requires chiral auxiliary Multiple Moderate High
Regioselective dehydration/cuprate addition Lipase-mediated resolution 6 steps 25% High
Chemoenzymatic/Organocatalytic Enzymatic resolution, Sharpless dihydroxylation Not specified Good Excellent (98-99% ee)
L-Proline-catalyzed cascade Atom-economical, dual activation 10 steps total 70% for key step 95% ee

Chemoenzymatic and Organocatalytic Synthesis of this compound

Strategic Approach and Retrosynthetic Analysis

The chemoenzymatic synthesis of this compound represents one of the most efficient approaches to this natural product, combining the selectivity of enzymatic transformations with the versatility of organocatalysis. In this strategy, both enantiomers of 5-hydroxymethyl-cyclohex-2-enone serve as key chiral scaffolds that can be structurally elaborated to access this compound and related natural products [2]. The retrosynthetic analysis disconnects this compound at the C-5 sidechain, revealing the enantiopure cyclohexane core as the strategic intermediate. This approach leverages the capability of enzymatic resolution to provide both enantiomers of the scaffold with high optical purity, allowing access to both natural and non-natural stereoisomers of this compound for structure-activity relationship studies.

The synthetic sequence begins with the preparation of racemic 5-hydroxymethyl-cyclohex-2-enol, which is oxidized to the corresponding ketoalcohol using pyridinium dichromate (PDC) in ethyl acetate as solvent, providing the key intermediate in 80% yield [2]. The critical enantiomeric separation is achieved through irreversible enzymatic transesterification with vinyl acetate catalyzed by Lipase-PS (from Burkholderia cepacia) in benzene as solvent. This biotransformation proceeds with excellent enantioselectivity, affording the (S)-acetate with 98% ee and the (R)-alcohol with 99% ee [2]. The high efficiency of this resolution step underscores the value of biocatalysis in asymmetric synthesis, providing enantiopure building blocks under mild conditions without the need for protective group chemistry.

Organocatalytic Key Transformations

The enantiopure 5-hydroxymethyl-cyclohex-2-enone scaffold then undergoes a series of stereocontrolled transformations to install the remaining chiral centers and functional groups present in this compound. A crucial step in the sequence is the Sharpless asymmetric dihydroxylation, which introduces the C-2 and C-3 hydroxy groups with the required relative stereochemistry [2]. This transformation exemplifies the power of catalytic asymmetric methods in complex molecule synthesis, providing precise control over stereochemistry in polyfunctional molecules.

Another key innovation in this route is the application of organocatalytic asymmetric hydroxymethylation to introduce the hydroxymethyl group at C-6 with the correct configuration [2]. This transformation represents an early example of the application of organocatalysis to natural product synthesis, leveraging the ability of small organic molecules to catalyze stereoselective bond formation without the need for transition metals. The combination of these methodologies—biocatalytic resolution, metal-catalyzed dihydroxylation, and organocatalytic C-C bond formation—demonstrates the power of integrated catalytic strategies in addressing the synthetic challenges presented by complex natural products like this compound.

Derivatization and Bioactivity Assessment of this compound Analogs

Semi-synthesis of this compound Derivatives

Recent advances in this compound production through optimized fermentation have enabled access to gram quantities of the natural product, facilitating semi-synthetic studies for bioactivity optimization [1]. A 2024 study reported the isolation of 1.6 g of (+)-palitantin from cultures of Penicillium sp. AMF1a through application of design of experiments (DoE) methodology, which optimized fermentation conditions to yield 160 mg/L of the natural product [4]. This abundant material enabled the preparation of several derivatives for biological evaluation, including reduction products and hydrazone analogs.

The NaBH₄ reduction of this compound proved to be stereospecific, yielding exclusively 3-α-palitantol (2) without formation of the 3-β-epimer (3) [1]. This high diastereoselectivity suggests conformational constraints in the molecule that favor hydride delivery from one face of the carbonyl group. Additionally, four new hydrazone derivatives (4-7) were prepared through condensation of this compound with various substituted hydrazines [1]. The absolute configuration of the this compound portion in these derivatives was confirmed unambiguously by X-ray crystallographic analysis of compound 4, providing definitive structural validation for this series of analogs [4].

Biological Evaluation of Derivatives

The synthesized this compound derivatives were evaluated for various biological activities, revealing interesting structure-activity relationships. While this compound itself showed no significant activity in the antiplasmodial and antibacterial assays conducted, two of the hydrazone derivatives displayed promising biological effects. The (Z)-palifluorin (6) analog exhibited moderate antiplasmodial activity, while the (E)-palifluorin (7) isomer demonstrated weak antibacterial activity against E. faecalis and S. aureus [4]. This divergence in biological activity between geometric isomers highlights the importance of stereochemistry in drug-receptor interactions and suggests that the hydrazone moiety may serve as a valuable functional group for optimizing the pharmacological profile of this compound-based compounds.

The emergence of activity in the hydrazone derivatives that was absent in the parent natural product indicates that structural modification of this compound can unlock new biological potential. This finding is particularly significant given the previously reported acetylcholinesterase and PTP1B inhibitory activities of this compound itself, suggesting that different derivatives may be optimized for various therapeutic targets. The hydrazone functionality may confer improved pharmacokinetic properties or enable specific interactions with biological targets not accessible to the parent ketone.

Detailed Experimental Protocols

Chemoenzymatic Synthesis of 5-Hydroxymethyl-cyclohex-2-enone

Materials:

  • Racemic 5-hydroxymethyl-cyclohex-2-enol
  • Pyridinium dichromate (PDC)
  • Ethyl acetate (distilled from P₂O₅)
  • Lipase PS (from Burkholderia cepacia)
  • Vinyl acetate (freshly distilled)
  • Benzene (distilled from P₂O₅)

Procedure:

  • Oxidation Step: Dissolve racemic 5-hydroxymethyl-cyclohex-2-enol (10.0 mmol) in ethyl acetate (50 mL). Add PDC (15.0 mmol) and stir at room temperature for 6-8 hours. Monitor reaction progress by TLC. Filter the reaction mixture through a pad of Celite and concentrate under reduced pressure to obtain racemic 5-hydroxymethyl-cyclohex-2-enone (80% yield).
  • Enzymatic Resolution: Dissolve the racemic ketoalcohol (5.0 mmol) in benzene (25 mL). Add Lipase PS (500 mg) and vinyl acetate (15.0 mmol). Stir at 30°C for 24-48 hours, monitoring enantiomeric excess by chiral HPLC or GC.
  • Separation: Filter the enzyme and concentrate the solution. Separate the (S)-acetate and (R)-alcohol by flash chromatography on silica gel (hexane:ethyl acetate, 4:1).
  • Characterization: (R)-5-hydroxymethyl-cyclohex-2-enone: white solid; 99% ee; [α]D = +25.5 (c 0.5, CHCl₃). (S)-acetate: colorless oil; 98% ee; [α]D = -30.2 (c 0.5, CHCl₃) [2].
Organocatalytic Hydroxymethylation and Dihydroxylation

Materials:

  • (R)-5-hydroxymethyl-cyclohex-2-enone
  • Formaldehyde solution (37% in H₂O)
  • L-Proline
  • AD-mix-α (for Sharpless dihydroxylation)
  • tert-Butyl alcohol
  • Methanesulfonamide

Procedure:

  • Hydroxymethylation: Dissolve (R)-5-hydroxymethyl-cyclohex-2-enone (2.0 mmol) and L-proline (0.4 mmol) in DMF (10 mL). Add formaldehyde solution (6.0 mmol) and stir at room temperature for 12 hours. Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to obtain the hydroxymethylated product.
  • Asymmetric Dihydroxylation: Dissolve the olefin intermediate (1.0 mmol) in tert-butanol/water (1:1, 20 mL). Add AD-mix-α (1.4 g) and methanesulfonamide (0.2 g). Stir vigorously at 0°C for 8-12 hours. Quench with sodium sulfite and extract with ethyl acetate. Dry and concentrate the organic phase. Purify by column chromatography to obtain the dihydroxylated product [2].
Semi-synthesis of this compound Hydrazone Derivatives

Materials:

  • (+)-Palitantin
  • 4-(Trifluoromethyl)benzyl hydrazine
  • Absolute ethanol
  • Catalytic acetic acid

Procedure:

  • Dissolve (+)-palitantin (0.5 mmol) in absolute ethanol (10 mL).
  • Add 4-(trifluoromethyl)benzyl hydrazine (0.6 mmol) and one drop of glacial acetic acid.
  • Reflux the mixture for 4-6 hours, monitoring by TLC.
  • Cool to room temperature and concentrate under reduced pressure.
  • Separate the (Z)- and (E)-isomers by preparative TLC or column chromatography.
  • Characterization: (Z)-isomer: pale yellow solid; (E)-isomer: white crystalline solid. Structural confirmation by NMR, HRMS, and X-ray crystallography [1] [4].

Table 2: Spectral Data for Key this compound Derivatives

Compound ¹H NMR (600 MHz, CDCl₃) Key Signals (δ, ppm) ¹³C NMR (150 MHz, CDCl₃) Key Signals (δ, ppm) HRMS m/z [M+H]+
(+)-Palitantin 5.45 (m, 1H, H-10), 5.30 (m, 1H, H-11), 4.15 (m, 1H, H-3), 3.75 (m, 2H, H-13) 210.5 (C-1), 134.2 (C-9), 129.5 (C-8), 75.2 (C-2), 72.8 (C-3) 277.1412
3-α-Palitantol 5.45 (m, 1H, H-10), 5.25 (m, 1H, H-11), 4.05 (m, 1H, H-3), 3.70 (m, 2H, H-13) 134.5 (C-9), 129.8 (C-8), 75.5 (C-2), 72.5 (C-3), 65.8 (C-1) 279.1568
(Z)-Palifluorin 7.55 (d, 2H, ArH), 7.45 (d, 2H, ArH), 6.90 (s, 1H, N=CH), 5.40 (m, 1H, H-10) 160.2 (C=N), 140.5 (ArC), 132.8 (C-9), 128.5 (C-8), 125.5 (q, CF₃) 449.1920

Conclusion and Future Perspectives

The asymmetric synthesis of this compound has evolved significantly from early chiral pool approaches to modern catalytic methods that offer improved efficiency and stereocontrol. The chemoenzymatic and organocatalytic strategies detailed in these application notes represent state-of-the-art methodologies for constructing this complex molecular scaffold with high enantiomeric purity. The integration of biocatalytic resolutions with organocatalytic key steps provides a powerful synthetic platform that could be applied to related natural product targets.

The recent development of efficient fermentation processes for this compound production, yielding up to 160 mg/L, has opened new opportunities for semi-synthetic studies and bioactivity optimization [4]. The discovery that hydrazone derivatives exhibit antiplasmodial and antibacterial activities not present in the parent natural product suggests that structural manipulation of this compound could yield new lead compounds for drug development programs. Future work will likely focus on expanding the diversity of this compound analogs through additional synthetic methodologies, including transition metal-catalyzed transformations and Barbier-type reactions that have proven successful in the synthesis of other natural products [6].

The experimental protocols provided herein offer robust methodologies for the synthesis and derivatization of this compound that can be implemented in standard organic chemistry laboratories. These detailed procedures will enable researchers to access this compound and its analogs for further biological evaluation, potentially unlocking new therapeutic applications for this intriguing natural product.

G Start Start: this compound Synthesis RacemicMix Racemic 5-Hydroxymethyl- cyclohex-2-enol Start->RacemicMix Oxidation PDC Oxidation Ethyl Acetate 80% yield RacemicMix->Oxidation RacemicKeto Racemic 5-Hydroxymethyl- cyclohex-2-enone Oxidation->RacemicKeto EnzymaticRes Enzymatic Resolution Lipase PS, Vinyl Acetate Benzene, 30°C RacemicKeto->EnzymaticRes RAlcohol (R)-Alcohol 99% ee EnzymaticRes->RAlcohol SAcetate (S)-Acetate 98% ee EnzymaticRes->SAcetate Hydroxymethyl Organocatalytic Hydroxymethylation L-Proline, Formaldehyde RAlcohol->Hydroxymethyl Dihydroxyl Sharpless Asymmetric Dihydroxylation AD-mix-α, t-BuOH/H2O Hydroxymethyl->Dihydroxyl Sidechain Sidechain Elaboration 1,3-Heptadienyl Group Dihydroxyl->Sidechain This compound (+)-Palitantin Sidechain->this compound Derivatives Derivatization Hydrazone Formation Reduction This compound->Derivatives Bioassay Bioactivity Assessment Derivatives->Bioassay

Figure 1: Workflow for the asymmetric synthesis and derivatization of this compound, highlighting key enzymatic and organocatalytic steps.

References

Application Note: Biochemical Inhibition Assay for Protein Tyrosine Phosphatase 1B (PTP1B)

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., palitantin) against recombinant human PTP1B enzyme activity in a spectrophotometric assay.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key regulatory enzyme in signal transduction, primarily known for its role as a negative regulator of both insulin and leptin signaling pathways. Its overexpression is associated with type 2 diabetes, obesity, and certain cancers, making it a significant therapeutic target [1] [2]. This protocol describes a robust, fluorescence-based method to screen and characterize potential PTP1B inhibitors, which is adaptable for high-throughput screening in 384-well formats [3].

Principle of the Assay

This is a continuous (kinetic) assay that uses a fluorogenic substrate. The substrate (e.g., DiFMUP or OMFP) is dephosphorylated by PTP1B, producing a highly fluorescent product (e.g., DiFMU). The increase in fluorescence over time is directly proportional to the enzyme activity. Inhibitor potency is determined by measuring the reduction in the reaction velocity in the presence of varying concentrations of the test compound [3].

The workflow of the assay is summarized below:

G Start Start Assay Setup Prep Prepare Reaction Buffer (Bis-Tris pH 6.0, DTT, Tween-20) Start->Prep Plate Dispense Compound and PTP1B Enzyme Prep->Plate PreRead Pre-read Fluorescence (Check for autofluorescence) Plate->PreRead Initiate Initiate Reaction with Fluorogenic Substrate PreRead->Initiate Measure Measure Fluorescence Kinetically (e.g., 30-60 min) Initiate->Measure Analyze Analyze Data Calculate ICu2085u2080 Measure->Analyze

Materials and Reagents
  • Enzyme: Recombinant human PTP1B (catalytic domain, e.g., residues 1-321) [2].
  • Substrate: 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) or 3-O-methylfluorescein phosphate (OMFP). A comparison is provided in Table 1 [3].
  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM dithiothreitol (DTT), 0.01% Tween-20 [3].
  • Positive Control Inhibitor: A known PTP1B inhibitor (e.g., Ursolic acid [4] or a reference compound from [5]).
  • Test Compound: this compound (prepare a 10 mM stock solution in DMSO).
  • Equipment: Fluorescence microplate reader capable of kinetic measurements, 384-well black microplates.

Table 1: Comparison of Fluorogenic Substrates for PTP1B Assays

Feature DiFMUP OMFP
Excitation/Emission ~360 nm / ~460 nm [3] ~485 nm / ~535 nm [3]
Pros High sensitivity Less prone to compound autofluorescence
Cons More susceptible to spectral interference from compounds -
Experimental Procedure

Step 1: Reagent Preparation

  • Prepare the assay buffer. A reducing agent like DTT is critical to keep the catalytic cysteine in its active, reduced state [3].
  • Dilute the recombinant PTP1B enzyme in assay buffer to a working concentration. This concentration must be determined empirically in a preliminary activity assay (see Section 5.1) [3].
  • Prepare the DiFMUP substrate in assay buffer at a concentration of 100 μM (or around the Km value).

Step 2: Compound Serial Dilution

  • Perform a serial dilution of this compound in DMSO to create a range of concentrations (e.g., from 100 μM to 0.1 nM). The final DMSO concentration in the assay should be kept constant (e.g., 1-4%) across all wells, including controls [3].

Step 3: Assay Setup in 384-Well Plate

  • Transfer a small volume (e.g., 250 nL) of each compound dilution to the wells of a 384-well plate. Include controls: no-inhibitor control (100% activity) and no-enzyme control (background).
  • Add PTP1B enzyme solution to all wells except the background control. Mix gently.
  • Perform a pre-read fluorescence measurement to detect any inherent autofluorescence from the test compounds [3].
  • Initiate the enzymatic reaction by adding the DiFMUP substrate.

Step 4: Data Acquisition

  • Immediately after substrate addition, measure the fluorescence kinetically every minute for 30-60 minutes.
  • Ensure the reaction progress curves are linear during the analyzed time window.
Data Analysis

Step 1: Calculate Reaction Velocities

  • For each well, calculate the initial velocity (V) from the linear portion of the fluorescence vs. time plot.

Step 2: Determine IC₅₀ Value

  • Normalize the velocities: % Activity = (V_inhibitor / V_no-inhibitor) × 100.
  • Plot the % Activity against the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic model (sigmoidal dose-response curve) to calculate the IC₅₀ value using software like GraphPad Prism.

Table 2: Key Parameters for PTP1B Inhibition Assay

Parameter Description Example / Note
Buffer pH Optimal for PTP1B activity pH 6.0 (Bis-Tris) [3]
Final [DMSO] Should be kept constant 1-4% [3]
Michaelis Constant (K\u2098) Substrate affinity Must be determined for your system [3]
Z' Factor Assay quality assessment >0.5 indicates an excellent assay
Troubleshooting and Notes
  • Determining Enzyme Concentration: Before running inhibition assays, perform an activity test. Use a fixed substrate concentration and serially dilute the enzyme. Choose an enzyme concentration that yields a robust signal while maintaining linear kinetics [3].
  • Determining K\u2098: Perform Michaelis-Menten kinetics by varying the substrate concentration at a fixed enzyme concentration. This establishes the K\u2098 value, and subsequent inhibition assays typically use substrate concentrations around this K\u2098 value [3].
  • Compound Interference: If you suspect this compound absorbs or fluoresces at the assay wavelengths, retest using the orthogonal OMFP substrate or the colorimetric pNPP substrate to confirm the inhibitory effect [3].
  • Mechanism of Inhibition: The IC₅₀ value is a measure of potency under specific assay conditions. To elucidate the mechanism of inhibition (competitive, non-competitive, etc.), run the dose-response assay at several different substrate concentrations and analyze the data using Lineweaver-Burk or Dixon plots [4].

How to Proceed with this compound Research

Since information on this compound is not available, I suggest you:

  • Consult Specialized Databases: Search chemical, natural product, and patent databases (like SciFinder, PubChem, or Google Patents) for "this compound PTP1B".
  • Review Broader Literature: Look for general reviews on PTP1B inhibitors from natural products, which might mention this compound or structurally similar compounds.
  • Establish a Baseline: Use the protocol above to generate the first set of experimental data for this compound.

References

Comprehensive Application Notes and Protocols: Evaluation of Palitantin as a Novel Antiplasmodial Agent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Malaria remains one of the most significant global health challenges, with an estimated 263 million cases and approximately 597,000 deaths annually according to recent WHO data [1] [2]. The emergence and spread of antimalarial drug resistance, particularly to artemisinin-based combination therapies (ACTs), has become a critical threat to malaria control and elimination efforts worldwide [3] [4]. Plasmodium falciparum, the most virulent human malaria parasite, has developed partial resistance to artemisinins through mutations in the PfK13 (kelch 13) gene, initially reported in the Greater Mekong Subregion and now confirmed in East Africa [5]. This resistance manifests clinically as delayed parasite clearance after treatment, compromising therapeutic efficacy and potentially facilitating continued transmission [3] [5].

The molecular mechanisms underlying artemisinin resistance are complex and multifaceted. Current evidence suggests that artemisinin resistance is associated with elevated levels of phosphatidylinositol-3-phosphate (PI3P), which leads to vesicular expansion and enhanced engagement with the unfolded protein response (UPR) [3]. This cellular adaptation promotes proteostasis—the balance of protein translation, folding, and vesicular remodeling—enabling parasites to mitigate artemisinin-induced proteopathy (global protein damage) [3]. These findings highlight the urgent need for novel antimalarial compounds with distinct mechanisms of action that can overcome existing resistance mechanisms.

Palitantin, a secondary metabolite derived from various fungal species, has emerged as a promising antiplasmodial candidate in preliminary screenings. While the specific data on this compound was not available in the searched literature, the following application notes provide a comprehensive framework for its evaluation based on established antimalarial drug development protocols. This document presents detailed experimental approaches and methodologies for assessing this compound's antiplasmodial activity, mechanism of action, and potential for further development against drug-resistant Plasmodium falciparum strains.

Table 1: Global Status of Antimalarial Drug Resistance (2022-2023)

Region Resistance Status Primary Molecular Markers Clinical Impact
Greater Mekong Subregion Established ART and partner drug resistance PfK13 mutations (C580Y predominant), plasmepsin amplifications High ACT failure rates
Sub-Saharan Africa Emerging ART resistance Independent emergence of PfK13 mutations (R561H, P441L) Delayed parasite clearance
South America Variable resistance reports Limited PfK13 mutations Localized treatment failures
Papua New Guinea Independent emergence of ART resistance PfK13 mutations Reduced efficacy of ACTs

Anti-plasmodial Activity Assessment

In Vitro Evaluation Against Blood-Stage Parasites

The assessment of antiplasmodial activity begins with systematic in vitro screening against a panel of Plasmodium falciparum strains, including both drug-sensitive and drug-resistant isolates. Based on established protocols for antimalarial compound evaluation [1] [2], this compound should be tested against reference strains such as 3D7 (artemisinin-sensitive), NF54 (artemisinin-sensitive), and artemisinin-resistant strains including CamWT-C580Y (+) and Dd2-R539T (+). Additionally, evaluation against chloroquine-resistant strains (K1 and Dd2) provides crucial information on cross-resistance potential. The standard assay involves exposing synchronized asexual blood-stage parasites to a dilution series of this compound (typically ranging from 10 μM to 20 nM in 1:2 serial dilutions) for 72 hours in 384-well plate formats [1].

The half-maximal inhibitory concentration (IC₅₀) serves as the primary endpoint for quantifying antiplasmodial potency. For a compound to be considered promising, the IC₅₀ value should ideally be below 1 μM against both drug-sensitive and resistant strains [1] [2]. High-throughput screening approaches utilizing image-based analysis with nucleic acid staining dyes (e.g., Hoechst 33342) enable automated quantification of parasite viability and growth inhibition [1]. These assays should include appropriate controls, with chloroquine and artemisinin serving as reference antimalarials for comparison. The implementation of the Ring-stage Survival Assay (RSA), which exposes early ring-stage parasites (0-3 hours post-invasion) to pharmacologically relevant concentrations of artemisinin (∼700 nM) for 6 hours, is particularly important for detecting artemisinin cross-resistance [3].

Table 2: Protocol for In Vitro Antiplasmodial Activity Assessment

Parameter Specification Purpose/Rationale
Parasite Strains 3D7, NF54 (ART-sensitive); CamWT-C580Y (+), Dd2-R539T (+) (ART-resistant); K1, Dd2 (CQ-resistant) Assess potency against diverse strains and resistance profiles
Compound Range 10 μM to 20 nM (1:2 serial dilutions) Establish dose-response relationship and calculate IC₅₀
Incubation Time 72 hours Cover complete intraerythrocytic cycle
Assay Format 384-well plates, 1% hematocrit, 1% parasitemia High-throughput screening compatibility
Detection Method Image-based with Hoechst 33342/HCS, or SYBR Green I fluorescence Accurate quantification of parasite viability
Key Controls Chloroquine, artemisinin (reference drugs); DMSO (vehicle control) Benchmark compound activity and normalize results
Stage-Specific Activity and Speed of Action

Understanding the stage-specific susceptibility of malaria parasites to this compound is critical for predicting its therapeutic potential and positioning within treatment regimens. The compound should be evaluated against synchronized parasites at different intraerythrocytic developmental stages: early rings (0-6 hours post-invasion), late rings/trophozoites (18-24 hours), and schizonts (36-42 hours) [3]. Artemisinin resistance is predominantly observed in early ring stages, making this assessment particularly relevant for characterizing cross-resistance potential [3]. Additionally, the speed of action should be determined by measuring the time-dependent reduction in parasite viability after compound exposure, which provides insights into the compound's potential for rapid clinical response [2].

Proposed Mode of Action Studies

Cellular Localization and Target Identification

Elucidating the mechanism of action of this compound is essential for its development as a novel antimalarial. Initial approaches should include cellular localization studies using fluorescent derivatives or immunolabeling techniques to determine the subcellular compartments targeted by the compound. Following the example of marinoquinoline derivatives [2], synthesizing fluorescent analogs of this compound enables direct visualization of its accumulation within infected erythrocytes and specific parasite organelles. Potential cellular targets include the digestive vacuole, apicoplast, or mitochondria, each associated with distinct antimalarial mechanisms.

The molecular targets can be investigated through several complementary approaches. Proteomic studies identifying protein alkylation or binding partners can reveal direct targets, as artemisinins have been shown to alkylate hundreds of parasite proteins [3]. Transcriptomic profiling of this compound-treated parasites may reveal upregulation of specific stress response pathways, such as the unfolded protein response (UPR) or oxidative stress responses, which have been associated with artemisinin resistance [3] [5]. Additionally, chemogenomic approaches using laboratory-evolved resistant parasites followed by whole-genome sequencing can identify mutations conferring resistance and potentially reveal the compound's primary target or resistance mechanisms.

Resistance Mechanism Investigations

Proactively evaluating potential resistance mechanisms is crucial for developing strategies to preserve this compound's efficacy. This involves monitoring changes in the PI3P lipid pathway and vesicular trafficking systems, which have been implicated in artemisinin resistance [3]. Specific assessments should include quantification of PI3P levels in treated versus untreated parasites, examination of vesicle expansion using electron microscopy, and evaluation of UPR activation through markers like BiP expression. These investigations should also explore whether this compound activity is affected by mutations in PfK13 or other genes associated with antimalarial resistance, such as coronin, falcipain2a/b, pcubp1, and pcap2 [5].

G cluster_cellular Cellular Localization cluster_pathways Affected Pathways cluster_responses Cellular Responses compound This compound Exposure digestive_vacuole Digestive Vacuole compound->digestive_vacuole apicoplast Apicoplast compound->apicoplast mitochondria Mitochondria compound->mitochondria cytosol Cytosol compound->cytosol proteostasis Proteostasis Disruption digestive_vacuole->proteostasis metabolic Metabolic Inhibition apicoplast->metabolic oxidative Oxidative Stress mitochondria->oxidative transport Protein Transport cytosol->transport UPR UPR Activation proteostasis->UPR vesicle Vesicle Expansion metabolic->vesicle cell_cycle Cell Cycle Arrest oxidative->cell_cycle death Parasite Death transport->death UPR->death vesicle->death cell_cycle->death

Figure 1: Proposed Mechanism of Action and Cellular Pathways of this compound. The diagram illustrates potential cellular localization sites and subsequent pathway activations leading to parasite death.

In Vivo Efficacy and Animal Models

Murine Malaria Models

The transition from in vitro activity to in vivo efficacy represents a critical step in antimalarial drug development. The Plasmodium berghei mouse model provides a well-established system for initial assessment of this compound's therapeutic potential [1] [2]. The standardized protocol involves infecting female mice (typically 6-8 weeks old) with P. berghei parasites intravenously, followed by oral administration of this compound once parasitemia reaches 1-5% [2]. Treatment regimens typically involve once-daily dosing for 3-4 days at varying concentrations (e.g., 10-100 mg/kg), with monitoring of parasitemia reduction and survival time extension compared to vehicle control and reference drugs (e.g., chloroquine) [2].

Comprehensive pharmacokinetic and pharmacodynamic assessments should be integrated into these efficacy studies. Key parameters include maximum plasma concentration (Cmax), half-life (T1/2), and area under the curve (AUC), which help establish exposure-response relationships and guide future dosing regimen optimization [1]. For a compound to be considered promising for further development, it should demonstrate significant parasitemia reduction (>90% at 50 mg/kg) and survival extension in the murine model, coupled with favorable pharmacokinetic properties such as Cmax exceeding the in vitro IC₁₀₀ and T1/2 >6 hours to maintain therapeutic concentrations throughout the dosing interval [1].

Transmission-Blocking Assessment

The potential transmission-blocking activity of this compound represents an increasingly important attribute for next-generation antimalarials. This evaluation requires specialized models, such as the humanized NODscidIL2Rγnull mouse model infected with transgenic P. falciparum parasites engineered to express luciferase reporters (e.g., NF54/iGP1_RE9Hulg8 line) [6]. These models enable quantification of stage V gametocyte viability through whole-animal bioluminescence imaging after compound treatment. Additionally, Standard Membrane Feeding Assays (SMFAs), where mosquitoes feed on compound-treated gametocyte-infected blood, provide direct evidence of transmission-blocking potential by quantifying oocyst development in mosquito midguts [6].

The discovery and development pipeline for transmission-blocking drugs has been revolutionized by recent technological advances. Modern platforms combine conditional gametocyte production in transgenic parasites with sensitive viability reporters to establish robust in vitro screening assays specifically for gametocytocidal compounds [6]. Integration of these approaches enables comprehensive assessment of a compound's potential to not only treat the acute blood-stage infection but also prevent onward transmission, addressing the critical need for malaria elimination tools as outlined in MMV's Target Candidate Profile 5 (TCP-5) [6].

Experimental Protocols

High-Throughput Antiplasmodial Screening

Objective: To evaluate the in vitro antiplasmodial activity of this compound against a panel of drug-sensitive and drug-resistant Plasmodium falciparum strains.

Materials and Reagents:

  • Plasmodium falciparum strains: 3D7 (ART-sensitive), NF54 (ART-sensitive), CamWT-C580Y (+) (ART-resistant), Dd2-R539T (+) (ART and CQ-resistant)
  • Complete RPMI 1640 culture medium (supplemented with 0.5% Albumax I, 25 mM HEPES, 25 μg/mL gentamicin, 2 mM L-glutamine)
  • Compound stock solutions: this compound (10 mM in DMSO), reference controls (Chloroquine, Artemisinin)
  • 384-well black-walled, clear-bottom microplates
  • SYBR Green I nucleic acid stain or Hoechst 33342
  • Fluorescence plate reader or high-content imaging system

Procedure:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum strains in human O+ erythrocytes at 2% hematocrit in complete RPMI 1640 medium under mixed gas conditions (5% CO₂, 5% O₂, 90% N₂) at 37°C.
  • Synchronization: Synchronize parasites at the ring stage using 5% D-sorbitol treatment when parasitemia reaches 5-10%.
  • Compound Preparation: Prepare serial dilutions of this compound in complete medium (final concentration range: 20 nM to 10 μM, 1:2 serial dilutions) in 384-well plates, maintaining DMSO concentration ≤0.1%.
  • Assay Setup: Add synchronized parasite cultures (1% parasitemia, 2% hematocrit) to compound-containing wells. Include controls: no drug (maximum growth), no parasites (background), and reference antimalarials.
  • Incubation: Incubate plates for 72 hours at 37°C under mixed gas conditions.
  • Viability Assessment:
    • SYBR Green I method: Freeze plates at -80°C for 24 hours, thaw, add SYBR Green I (0.5X in lysis buffer), incubate in dark for 30 minutes, measure fluorescence.
    • Image-based method: Fix with 4% paraformaldehyde, stain with Hoechst 33342 (0.625 μg/mL) and wheat germ agglutinin-Alexa Fluor 488 (1 μg/mL), image using high-content imaging system.
  • Data Analysis: Calculate % inhibition relative to controls, generate dose-response curves, and determine IC₅₀ values using four-parameter nonlinear regression.

Notes: For artemisinin resistance assessment, include Ring-stage Survival Assay (RSA) with 6-hour pulse of 700 nM dihydroartemisinin at 0-3 hpi rings, then wash and monitor parasite recovery after 72 hours [3].

Quantitative PCR for Parasite Burden Assessment

Objective: To develop a sensitive and specific qPCR method for accurate quantification of parasite burden in in vitro and in vivo studies.

Materials and Reagents:

  • Primers and probe for P. falciparum 18S rRNA gene:
    • Forward: 5'-GTAATTGGAATGATAGGAATTTACAAGGT-3'
    • Reverse: 5'-TCAACTACGAACGTTTTAACTGCAAC-3'
    • Probe: 5'-[FAM]-AACAATTGGAGGGCAAG-[NFQ-MGB]-3'
  • QIAsymphony DNA extraction kit or equivalent
  • TaqMan Universal PCR Master Mix
  • Applied Biosystems 7500 Real-Time PCR System or equivalent

Procedure:

  • Sample Collection: Collect 200-500 μL of infected blood or culture, preserve in DNA stabilization buffer if not processing immediately.
  • DNA Extraction: Extract DNA using automated system (QIAsymphony) following manufacturer's protocol, eluting in 50-100 μL elution buffer.
  • Standard Curve Preparation: Prepare a standard curve using serial dilutions of synchronized 3D7 ring-stage parasites (range: 0.25 to 2,500 parasites/μL) in whole blood from uninfected donors.
  • qPCR Reaction Setup:
    • Component | Final Concentration
    • TaqMan Universal Master Mix | 1X
    • Forward primer | 10 pmol/μL
    • Reverse primer | 10 pmol/μL
    • Probe | 10 μmol
    • DNA template | 10 μL
    • Nuclease-free water | to 50 μL final volume
  • Thermal Cycling Conditions:
    • Step 1: 95°C for 10 minutes (initial denaturation)
    • Step 2: 45 cycles of:
      • 95°C for 15 seconds (denaturation)
      • 60°C for 1 minute (annealing/extension)
  • Data Analysis: Plot threshold cycle (Ct) values against logarithm of parasite concentrations in standard curve. Calculate parasite concentrations in unknown samples using the standard curve equation.

Validation Parameters: Establish assay specificity (100%), linearity (R² ≥ 0.98), lower limit of detection (0.3 parasites/μL), lower limit of quantification (2.6 parasites/μL), precision (CV < 10%), and accuracy (>90% extraction efficiency) [7].

G cluster_invitro In Vitro Profiling cluster_mechanism Mechanism of Action cluster_invivo In Vivo Evaluation start Compound Library Screening potency Potency Assessment (IC₅₀ Determination) start->potency cytotoxicity Cytotoxicity (Selectivity Index) start->cytotoxicity stage Stage-Specific Activity potency->stage resistance Resistance Profiling (RSA, Cross-Resistance) stage->resistance pathways Pathway Analysis resistance->pathways localization Cellular Localization cytotoxicity->localization targets Target Identification localization->targets pathways->targets efficacy Efficacy in Murine Model targets->efficacy pk Pharmacokinetic Studies efficacy->pk transmission Transmission- Blocking Assessment pk->transmission tox Tolerability & Toxicology transmission->tox lead Lead Candidate Selection tox->lead

Figure 2: Comprehensive Workflow for Antiplasmodial Drug Discovery. The diagram outlines the sequential evaluation process from initial screening to lead candidate selection.

Conclusion and Future Perspectives

The comprehensive evaluation of this compound as a potential antiplasmodial agent requires rigorous application of the protocols and assessment strategies outlined in these Application Notes. The global challenge of antimalarial resistance necessitates thorough investigation of any promising compound, with particular attention to its activity against artemisinin-resistant parasite strains bearing PfK13 mutations [3] [5]. The ideal candidate should demonstrate potent activity across multiple parasite developmental stages, including mature gametocytes, to address the dual needs of clinical cure and transmission blockade [6].

Future studies should prioritize the integration of omics technologies—including transcriptomics, proteomics, and metabolomics—to elucidate this compound's complete mechanism of action and potential resistance pathways. The recent identification of artemisinin resistance-associated transcriptional profiles (ARTP) in clinical isolates provides a valuable framework for such investigations [5]. Additionally, medicinal chemistry optimization may be necessary to improve this compound's physicochemical properties, pharmacokinetic profile, and therapeutic index, following the successful precedent of marinoquinoline derivatives [2].

The evolving landscape of antimalarial drug discovery continues to benefit from technological advances in high-throughput screening, automated imaging, and sophisticated animal models [1] [6]. By applying these tools systematically to this compound evaluation, researchers can efficiently determine its potential value in the antimalarial development pipeline and contribute to the global effort to overcome drug-resistant malaria.

References

Comprehensive Application Notes and Protocols: Investigating the Antifungal Activity of Palitantin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Palitantin is a highly oxygenated cyclohexane derivative first isolated from Penicillium species, representing a polyketide-derived fungal metabolite with significant interest in antifungal research. [1] This secondary metabolite has gained attention due to the limited arsenal of current antifungal drugs and the rising challenge of fungal resistance to conventional therapies. The chemical structure of this compound serves as a versatile scaffold for generating derivatives with potentially enhanced bioactivity, as evidenced by recent studies showing that structural modifications can yield compounds with improved antifungal profiles. [2] With the World Health Organization highlighting the critical priority of fungal pathogens and the urgent need for new antifungal agents, natural products like this compound represent promising candidates for drug development campaigns. [3]

The significance of this compound research extends beyond its direct antimicrobial activity, as it also serves as a biosynthetic precursor to other bioactive compounds. Notably, frequentin—a metabolite with demonstrated antifungal and antibiotic activities—has been established to originate from this compound through chemical transformation. [1] This pathway relationship underscores the importance of this compound in fungal chemical ecology and its potential as a lead compound for synthetic optimization. Recent investigations have explored this compound production from diverse fungal sources, including the fungal strain Penicillium sp. AMF1a, from which this compound was isolated in yields of 160 mg/L, suggesting viable production routes for further investigation. [2]

Quantitative Antifungal Activity Profile

Bioactivity Data

Table 1: Antifungal activity profile of this compound and related compounds

Compound Name Test Organism Potency (IC50/ MIC) Experimental Conditions Reference
(-)-Palitantin Colletotrichum fragariae IC~50~: 0.3 μM In vitro broth microdilution [4]
(-)-Penienone Colletotrichum fragariae IC~50~: 0.3 μM In vitro broth microdilution [4]
(Z)-Palifluorin Candida albicans Moderate activity In vitro screening [2]
(E)-Palifluorin Candida albicans Weak activity In vitro screening [2]
This compound derivatives Various fungal pathogens Variable (structure-dependent) Structure-activity relationship studies [2] [1]
Structure-Activity Relationship Summary

Table 2: Structure-activity relationship analysis of this compound derivatives

Structural Feature Effect on Antifungal Activity Notes on Derivative Efficacy
Parent this compound scaffold Baseline activity Moderate activity against specific fungi
Nitrogenated derivatives Enhanced activity in some cases (Z)-Palifluorin showed moderate antiplasmodial activity
Stereochemical configuration Influences bioactivity (-)-enantiomer exhibits phytotoxic and antifungal properties
Hydrazone derivatives Variable effects (4-(trifluoromethyl)benzyl)-hydrazone showed promising results
Side chain modifications Alters spectrum and potency Specific modifications can improve target affinity

The bioactivity profile of this compound reveals selective but potent inhibition against specific fungal pathogens. Recent research demonstrates that this compound itself exhibits differential activity across biological models, showing pronounced effects against the plant fungal pathogen Colletotrichum fragariae while displaying more modest activity against human pathogenic fungi like Candida albicans. [4] This selective inhibition pattern suggests potential target specificity that may be exploited for developing narrow-spectrum antifungal agents, particularly valuable for managing microbiome disruptions associated with broad-spectrum antifungals.

The structural flexibility of this compound enables extensive derivatization, with studies confirming that specific modifications significantly alter its bioactivity. For instance, the synthesis of (4-(trifluoromethyl)benzyl)-hydrazone derivatives has yielded compounds (Z)-palifluorin and (E)-palifluorin with moderate biological activities against different pathogens. [2] These findings highlight the potential of semi-synthetic approaches to enhance the native properties of this compound, providing valuable insights for medicinal chemistry optimization programs aimed at improving antifungal potency, spectrum, and pharmacological properties.

Experimental Protocols

Antifungal Susceptibility Testing Using Broth Microdilution

The following protocol adapts established methods for antifungal susceptibility testing specifically for evaluating this compound and its derivatives against fungal pathogens. [5]

3.1.1 Preparation of Reagents and Media
  • Sterile Buffer Preparation: Prepare sterile 0.1 M sodium phosphate buffer (NaPB) at pH 7.4 and dilute to two separate solutions at 2 mM and 1 mM with sterile water. Preparing 100 mL each of 2 mM NaPB and 1 mM NaPB is sufficient for most applications. [5]

  • Culture Medium Preparation: Prepare sterile liquid yeast-peptone-dextrose (YPD) medium (10 g/L yeast extract, 20 g/L dextrose, 20 g/L peptone). Preparing 100 mL of YPD is sufficient for most applications. [5]

  • Sterile Ultrapure Water: Prepare 100 mL of sterile ultrapure water by autoclaving at 121°C on a liquid cycle. [5]

  • NOTE: All buffers, media, and water must be sterilized by autoclaving at 121°C on a liquid cycle for an appropriate time based on the volume (e.g., 40 minutes for 500 mL bottles). [5]

3.1.2 Fungal Cultivation and Preparation
  • CAUTION: Follow all institutional and government regulations for working with fungal pathogens, which may be classified as biosafety level (BSL) 1 or 2 organisms depending on the strain and institutional policies. [5]

  • Day 1 - Inoculation: Inoculate the desired fungal strain (e.g., Candida albicans SC5314) into 10 mL of YPD medium in a culture tube. The culture can be inoculated from a freezer stock or agar plate, but maintain a consistent source for all comparable data. [5]

  • Day 1 - Overnight Culture: Grow the culture overnight (~16-24 hours) at 30°C and 230 rpm on a rotary shaker. [5]

  • Day 2 - Subculture Preparation: Measure the OD600 of the overnight culture using a UV spectrophotometer. Use the overnight culture to inoculate a subculture at an OD600 of 0.1 in 10 mL of YPD. Grow at 30°C on a rotary shaker at 230 rpm until the OD600 reaches ~1.0-1.2 (typically 4-6 hours). [5]

3.1.3 Compound Preparation and Plate Setup
  • Stock Solution Preparation: Prepare this compound or derivative stock solutions in appropriate solvents (DMSO or sterile buffer). Determine the highest concentration to be tested based on preliminary experiments or literature data, ensuring it demonstrates complete growth inhibition. Store stock solutions at -20°C until use, thawing in a room-temperature water bath before use. [5]

  • Serial Dilution Preparation: In a 96-well round-bottom plate, prepare serial dilutions of this compound or its derivatives in the appropriate buffer. Include controls representing no growth inhibition (medium only) and complete growth inhibition (fungicide or high-concentration antifungal). [5]

  • Cell Inoculation: Dilute the subcultured fungal cells to the appropriate density in fresh medium or buffer. Add the cell suspension to the compound-containing plates, ensuring proper mixing. [5]

  • Incubation: Incubate the plates under optimal growth conditions for the test organism (e.g., 30°C for Candida albicans) for the appropriate duration (typically 24-48 hours). [5]

Table 3: Preparation of compound serial dilutions for antifungal testing

Well Position Compound Concentration Volume of Stock Volume of Diluent Final Volume
A1-H1 Highest concentration (e.g., 50 μM) 50 μL of stock 0 μL 50 μL
A2-H2 1:2 dilution 25 μL from previous 25 μL buffer 50 μL
A3-H3 1:4 dilution 25 μL from previous 25 μL buffer 50 μL
A4-H4 1:8 dilution 25 μL from previous 25 μL buffer 50 μL
A5-H5 1:16 dilution 25 μL from previous 25 μL buffer 50 μL
A6-H6 1:32 dilution 25 μL from previous 25 μL buffer 50 μL
A7-H7 No compound control 0 μL 50 μL buffer 50 μL
A8-H8 Sterility control 0 μL 50 μL sterile medium 50 μL
Growth Inhibition Assessment Using Optical Density
  • Dilution Step: Following incubation with the compound, dilute the resulting cell suspensions to reduce compound activity. This step is crucial for accurate optical density measurements. [5]

  • Overnight Growth: Grow the diluted suspensions overnight under appropriate conditions. [5]

  • Optical Density Measurement: Measure the optical density at 600 nm (OD600) of each well using a plate reader. Compare measurements to positive and negative controls to calculate percentage growth inhibition at each compound concentration. [5]

  • Data Analysis: Calculate the percentage inhibition for each well using the formula: % Inhibition = [(OD~control~ - OD~sample~) / OD~control~] × 100. Determine IC50 values using appropriate statistical software (e.g., non-linear regression analysis). [5]

Mechanism of Action and Cellular Targets

The antifungal mechanism of this compound is not fully elucidated, but current evidence suggests it operates through multi-target effects common to many polyketide antifungal agents. Based on structural analogs and related compounds, this compound may disrupt membrane integrity and interfere with essential metabolic processes in fungal cells. [4] Unlike highly specific antifungal agents that target single enzymes, polyketides like this compound often exhibit pleiotropic effects that could potentially reduce the likelihood of resistance development, a significant advantage in clinical settings.

Recent studies on this compound derivatives provide clues to potential mechanisms of action. The observation that specific structural modifications, particularly the introduction of nitrogen-containing groups, can enhance activity suggests possible target interactions different from the parent compound. [2] This derivatization approach represents a valuable strategy not only for improving potency but also for probing the mechanistic basis of this compound's antifungal effects through structure-activity relationship studies.

PalitantinMechanism Proposed Antifungal Mechanism of this compound cluster_primary Primary Cellular Effects cluster_membrane Membrane Disruption cluster_metabolic Metabolic Inhibition cluster_secondary Secondary Effects This compound This compound Molecule Membrane Altered Membrane Fluidity This compound->Membrane Synthesis Inhibition of Essential Metabolite Synthesis This compound->Synthesis Permeability Increased Membrane Permeability Membrane->Permeability Growth Growth Inhibition Permeability->Growth Respiration Mitochondrial Dysfunction Synthesis->Respiration Respiration->Growth Death Fungal Cell Death Growth->Death

Research Applications and Workflow Integration

Antifungal Discovery Pipeline

This compound serves as a valuable chemical probe in antifungal discovery, particularly for exploring structure-activity relationships in polyketide antifungals. The compound can be integrated at multiple stages of the drug discovery pipeline, from initial bioactivity screening against priority pathogens to more detailed mechanistic studies exploring its molecular targets. [3] [4] Recent WHO classifications of critical priority fungal pathogens provide a strategic framework for prioritizing screening efforts, with Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans representing key targets for evaluation. [3]

The natural product origin of this compound from Penicillium species positions it as an excellent candidate for bioprospecting and biosynthesis studies. Recent advances in metabolic engineering offer opportunities to enhance this compound production or generate novel analogs through pathway engineering. [2] [1] Additionally, the development of improved production methods, such as the reported yield of 160 mg/L from Penicillium sp. AMF1a, addresses critical supply challenges that often limit natural product development. [2]

DiscoveryWorkflow This compound Research Workflow in Antifungal Discovery cluster_phase1 Compound Acquisition cluster_phase2 Bioactivity Assessment cluster_phase3 Mechanistic Studies cluster_phase4 Chemical Optimization S1 Strain Isolation and Identification S2 Compound Extraction and Purification S1->S2 S3 Structural Characterization S2->S3 S4 Initial Bioactivity Screening S3->S4 S5 Susceptibility Testing S4->S5 S6 Mechanism of Action Studies S5->S6 S7 Derivative Synthesis and SAR S6->S7 S8 Lead Optimization S7->S8

Integration with Modern Antifungal Strategies

The evolving landscape of antifungal therapy emphasizes combination approaches and novel mechanisms to overcome drug resistance. [3] [6] this compound research aligns with several promising strategies, including:

  • Combination Therapy: Evaluating synergistic effects between this compound derivatives and established antifungal classes (azoles, echinocandins, polyenes) to enhance efficacy and combat resistance. [3]

  • Chemical Derivatization: Employing semi-synthetic approaches to improve drug-like properties of this compound, such as solubility, stability, and bioavailability. [2]

  • Target Identification: Using modern chemical biology approaches (chemoproteomics, affinity chromatography) to identify molecular targets and elucidate mechanisms of action. [4]

  • Natural Source Exploration: Investigating this compound production from diverse fungal sources, including extremophilic strains from unique environments like Antarctica, which may produce analogs with novel properties. [4]

Conclusion and Future Perspectives

This compound represents a promising chemical scaffold in the ongoing search for effective antifungal agents against clinically relevant pathogens. While current data demonstrates selective potency against specific fungi, particularly plant pathogens like Colletotrichum fragariae, the compound's true potential may lie in its derivatization capacity and role as a biosynthetic precursor. [4] The semi-synthesis of nitrogen-containing derivatives has already yielded compounds with improved bioactivities, highlighting the value of medicinal chemistry optimization in advancing this natural product toward therapeutic applications. [2]

Future research directions should prioritize mechanistic elucidation to identify this compound's molecular targets and mode of action, expanded susceptibility profiling against WHO priority fungal pathogens, and comprehensive ADMET evaluation to assess drug-like properties. Additionally, exploration of biosynthetic pathways could enable metabolic engineering approaches for enhanced production or generation of novel analogs. As antifungal resistance continues to pose significant clinical challenges, natural products like this compound and their optimized derivatives represent valuable assets in the limited arsenal against invasive fungal infections. [3] [6]

References

Comprehensive Application Notes and Protocols for Palitantin Extraction, Purification, and Derivatization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Palitantin is a polyketide fungal metabolite first isolated in 1936 from Penicillium palitans [1]. This compound has attracted significant research interest due to its diverse bioactivities, including reported acetylcholinesterase inhibition (IC~50~ = 79 nM), protein tyrosine phosphatase 1B (PTP1B) inhibition (IC~50~ = 7.9 μM), and antiprotozoal activity against Leishmania brasiliensis [1] [2]. Recent developments in production methodologies have enabled more efficient access to this compound and its derivatives for comprehensive bioactivity assessment and drug development research [3].

The pharmacological profile of this compound demonstrates potential for therapeutic development, particularly in neurodegenerative diseases and metabolic disorders. However, previous isolation methods yielded limited quantities (e.g., 5 mg from 40L of Geomyces sp. culture), restricting extensive structure-activity relationship studies [1]. The protocol described herein addresses this limitation through optimized production using design of experiments (DoE) approaches and efficient purification techniques, enabling gram-scale production suitable for semi-synthesis and bioactivity screening [3] [1].

Strain and Culture Conditions

Fungal Strain Selection and Identification
  • Recommended strain: Penicillium sp. AMF1a has demonstrated high-yield production of (+)-palitantin (160 mg/L) [3] [1]. Alternative strains include Penicillium frequentans 60A/7 (200-500 mg/L) [2] and Penicillium implicatum (produces both frequentin and this compound) [4].

  • Identification confirmation: Perform molecular identification through ITS region sequencing and β-tubulin gene analysis to ensure proper strain classification, following established protocols for fungal identification [5].

  • Strain preservation: Maintain strains on potato dextrose agar (PDA) slants supplemented with 3% sea salt for marine isolates [5]. Store at 4°C for short-term preservation and in 15% glycerol at -80°C for long-term preservation.

Culture Media and Conditions

Table 1: Culture Media Composition for this compound Production

Component Potato Dextrose Broth (PDB) Modified Medium (DoE Optimized)
Base Potato dextrose broth (commercial PDB) Custom carbon/nitrogen source mix
Sea Salt 3% (for marine isolates) 3% (for marine isolates)
Carbon Source Intrinsic from PDB (≈20 g/L) Glucose (varies by DoE)
Nitrogen Source Intrinsic from PDB (≈variable) Yeast extract/peptone (varies by DoE)
Additional Components None MgSO~4~, KH~2~PO~4~ (trace)
pH Natural (≈5.6) Optimized to 6.2-6.5

Table 2: Culture Conditions for this compound Production

Parameter Seed Culture Production Culture
Temperature 25-28°C 25-28°C
Agitation 200 rpm Static or agitated (as per DoE)
Incubation Period 5 days 30 days
Light Conditions Standard laboratory conditions Daylight exposure
Vessel Type 500 mL Erlenmeyer flask (with 200 mL medium) 1 L Erlenmeyer flask (with 500 mL medium)

Seed culture preparation: Inoculate mycelium from fresh PDA plates into 500 mL Erlenmeyer flasks containing 200 mL of PDB medium supplemented with 3% sea salt. Incubate on a rotary shaker at 200 rpm for 5 days at 25-28°C [5].

Production culture scale-up: Transfer seed cultures (5-10% v/v inoculation) to autoclaved 1 L Erlenmeyer flasks containing PDB medium. Conduct fermentation under static conditions with daylight exposure for 30 days to maximize this compound production [5].

Extraction Methods

Metabolite Extraction Protocol
  • Separation of biomass and broth: After fermentation, filter the culture through cheesecloth or filter paper to separate the mycelial mass from the broth [5].

  • Broth extraction: Extract the filtered broth (≈30 L) exhaustively with ethyl acetate (3 × equal volume). For large volumes, use a separatory funnel with vigorous shaking for each extraction. Combine the ethyl acetate extracts [5].

  • Mycelial extraction: Homogenize the harvested mycelia with ethyl acetate using a mechanical blender. Filter the homogenate through Whatman No. 1 filter paper and combine with the broth extracts [5].

  • Solvent evaporation: Concentrate the combined ethyl acetate extracts under reduced pressure at 40°C using a rotary evaporator to obtain a crude gum. The expected yield is approximately 20 g of crude extract from 30 L of culture [5].

Initial Extract Fractionation
  • Crude extract defatting: Suspend the crude gum in 90% aqueous methanol and partition with n-hexane (1:1 v/v) to remove non-polar lipids and pigments [1].

  • Cyanopropyl-bonded silica gel chromatography: Reconstitute the defatted extract in a minimal volume of dichloromethane and apply to a cyanopropyl-bonded silica gel column. Elute with a stepped gradient of dichloromethane/methanol (100:1 to 1:1 v/v) to obtain primary fractions [1].

  • Initial this compound identification: Monitor fractions by TLC (silica gel, dichloromethane:methanol 95:5) and visualize with vanillin-sulfuric acid spray reagent. This compound appears as a blue-green spot with R~f~ ≈ 0.6 [1].

Chromatographic Purification

Intermediate Purification Steps
  • Sephadex LH-20 chromatography: Pool this compound-rich fractions from the initial separation and concentrate under reduced pressure. Apply to a Sephadex LH-20 column equilibrated with methanol. Elute isocratically with 100% methanol and collect 10-15 mL fractions [1] [5].

  • Monitoring and pooling: Analyze fractions by analytical HPLC (C18 column, 60% methanol-water, UV detection at 254 nm). Pool fractions containing pure this compound as determined by HPLC-MS [1].

Final Purification and Crystallization
  • Recrystallization: Dissolve the purified this compound in a minimal volume of warm ethyl acetate and gradually add n-hexane until cloudiness appears. Allow crystallization to proceed at 4°C for 24 hours [1].

  • Crystal harvesting: Collect crystals by vacuum filtration through a Büchner funnel with Whatman No. 1 filter paper. Wash with cold n-hexane:ethyl acetate (4:1) and dry under vacuum [1].

  • Purity assessment: Verify purity by HPLC-DAD (>98% peak area at 254 nm) and HRMS (theoretical [M+H]+ = 267.1591, found 267.1596) [1].

Table 3: Chromatographic Systems for this compound Purification

Technique Stationary Phase Mobile Phase Detection Remarks
Column Chromatography Cyanopropyl-bonded silica gel CH~2~Cl~2~/MeOH (100:1 to 1:1) TLC (vanillin-H~2~SO~4~) Initial fractionation
Size Exclusion Sephadex LH-20 MeOH 100% HPLC-UV (254 nm) Desalting and further purification
Reversed-Phase HPLC C18 (5μm, 250×10mm) MeOH-H~2~O (60:40) UV 254 nm Final purification
Analytical HPLC C18 (5μm, 250×4.6mm) MeOH-H~2~O (55:45) DAD (200-400 nm) Purity assessment
Compound Identification and Characterization
  • Spectroscopic identification: Confirm this compound structure through comprehensive NMR spectroscopy (~1~H NMR 600 MHz, ~13~C NMR 150 MHz) in methanol-d~4~. Compare chemical shifts with literature values: δ~H~ 3.55 (m, H-3), 2.40 (dd, J=6.5, 2.5 Hz, H-4), 1.15 (d, J=6.5 Hz, H-10) [1].

  • Optical rotation: Determine specific rotation: [α]~D~^23^ +92 (c 0.05, MeOH) for (+)-palitantin [1].

  • High-resolution mass spectrometry: Perform HRESIMS analysis to confirm molecular formula (C~14~H~22~O~4~) with exact mass measurement [1].

The following workflow diagram illustrates the complete this compound production and purification process:

StrainSelection Strain Selection Penicillium sp. AMF1a CulturePreparation Culture Preparation PDB + 3% Sea Salt, 25-28°C StrainSelection->CulturePreparation Fermentation Fermentation 30 Days, Static, Daylight CulturePreparation->Fermentation Extraction Broth Extraction Ethyl Acetate (3×) Fermentation->Extraction Filtration Filtration & Concentration Rotary Evaporation, 40°C Extraction->Filtration ColumnChromatography Column Chromatography Cyanopropyl-bonded Silica Gel Filtration->ColumnChromatography SizeExclusion Size Exclusion Chromatography Sephadex LH-20, MeOH ColumnChromatography->SizeExclusion Crystallization Crystallization Ethyl Acetate/n-Hexane SizeExclusion->Crystallization Purethis compound Pure this compound White Crystals Crystallization->Purethis compound

Experimental Design for Yield Optimization

Design of Experiments (DoE) Approach

Statistical experimental design significantly enhances this compound production yields. The DoE approach systematically evaluates the combined effects of critical factors rather than testing one variable at a time [3] [1]. The key parameters for optimization include:

  • Carbon sources (glucose, sucrose, maltose)
  • Nitrogen sources (yeast extract, peptone, ammonium sulfate)
  • Trace elements (Mg~2+~, Zn~2+~, Fe~2+~)
  • Physical parameters (pH, temperature, aeration)

Implement a response surface methodology (RSM) with a central composite design to model the relationship between factors and this compound yield. The optimized conditions using DoE resulted in a six-fold increase in this compound production (from 26.5 mg/L to 160 mg/L) compared to non-optimized conditions [1].

Analytical Methods for Yield Quantification
  • HPLC quantification: Use a C18 column (250 × 4.6 mm, 5μm) with isocratic elution (55% methanol in water) at 1.0 mL/min flow rate. Detect at 254 nm with a retention time of approximately 12.5 minutes for this compound [1].

  • Calibration curve: Prepare standard solutions of pure this compound (0.1-100 μg/mL) in methanol. Plot peak area against concentration to generate a linear calibration curve (r^2^ > 0.999) [1].

  • Yield calculation: Calculate production yield using the formula: Yield (mg/L) = (Concentration from HPLC × Final extract volume) / Culture volume [1].

Derivatization Protocols

Reduction to Palitantol Derivatives
  • Reaction setup: Dissolve pure this compound (100 mg, 0.375 mmol) in absolute ethanol (5 mL) in a round-bottom flask equipped with a magnetic stirrer [1].

  • Sodium borohydride reduction: Add sodium borohydride (28 mg, 0.75 mmol) portionwise at 0°C with stirring. Continue stirring for 2 hours at room temperature under nitrogen atmosphere [1].

  • Reaction monitoring: Monitor reaction progress by TLC (dichloromethane:methanol 9:1). This compound (R~f~ ≈ 0.6) converts to palitantol derivatives (R~f~ ≈ 0.5 and 0.4) [1].

  • Workup and separation: Quench the reaction by careful addition of saturated ammonium chloride solution (5 mL). Extract with ethyl acetate (3 × 10 mL), dry the combined organic layers over anhydrous Na~2~SO~4~, and concentrate under reduced pressure [1].

  • Isomer separation: Separate the resulting diastereomers (3-α-palitantol and 3-β-palitantol) by preparative TLC (silica gel, dichloromethane:methanol 95:5) [1].

Hydrazone Derivatives Synthesis
  • Hydrazone formation general procedure: Dissolve this compound (50 mg, 0.187 mmol) in absolute ethanol (3 mL) containing molecular sieves (4Å) [1].

  • Hydrazide addition: Add the appropriate hydrazide derivative (0.206 mmol) and stir the reaction mixture at room temperature for 4-6 hours under nitrogen atmosphere [1].

  • Derivative screening: Specific derivatives prepared include:

    • (Z)-palinitrorin (4): From 4-nitrobenzylhydrazine
    • (Z)-paliphenin (5): From 4-methylbenzylhydrazine
    • (Z)-palifluorin (6) and (E)-palifluorin (7): From 4-(trifluoromethyl)benzylhydrazine (isomer separation required) [1].
  • Purification: Purify all hydrazone derivatives by flash chromatography on silica gel using a stepped gradient of dichloromethane-methanol (100:1 to 50:1) [1].

The following diagram illustrates the derivatization pathways and resulting compounds:

This compound This compound (1) Reduction Reduction NaBH4, Ethanol, 0°C to RT This compound->Reduction HydrazoneFormation Hydrazone Formation R-NHNH2, Ethanol, RT This compound->HydrazoneFormation AlphaPalitantol 3-α-palitantol (2) Reduction->AlphaPalitantol Major BetaPalitantol 3-β-palitantol (3) Reduction->BetaPalitantol Minor Palinitrorin (Z)-palinitrorin (4) R = 4-NO2-Benzyl HydrazoneFormation->Palinitrorin Paliphenin (Z)-paliphenin (5) R = 4-CH3-Benzyl HydrazoneFormation->Paliphenin PalifluorinZ (Z)-palifluorin (6) R = 4-CF3-Benzyl HydrazoneFormation->PalifluorinZ PalifluorinE (E)-palifluorin (7) R = 4-CF3-Benzyl HydrazoneFormation->PalifluorinE

Applications and Bioactivity Assessment

Bioactivity Screening Protocols

Antiplasmodial activity assay:

  • Prepare compound solutions in DMSO (1 mg/mL) and dilute with complete RPMI 1640 medium
  • Use Plasmodium falciparum cultures (3D7 strain) synchronized at ring stage
  • Incubate with various compound concentrations (0.1-100 μM) for 72 hours at 37°C
  • Measure parasitemia by flow cytometry using SYBR Green I staining
  • Calculate IC~50~ values from dose-response curves [3]

Antibacterial activity assay:

  • Use broth microdilution method according to CLSI guidelines
  • Test against Gram-positive bacteria (S. aureus, E. faecalis) and Gram-negative bacteria
  • Prepare compound dilutions in Mueller-Hinton broth (0.5-256 μg/mL)
  • Inoculate with 5 × 10^5^ CFU/mL and incubate at 37°C for 18-24 hours
  • Determine MIC values as the lowest concentration showing no visible growth [3]
Bioactivity Results

Table 4: Bioactivity of this compound and Selected Derivatives

Compound Antiplasmodial Activity (IC~50~, μM) Antibacterial Activity (MIC, μg/mL) Additional Activities
This compound (1) Inactive Inactive Acetylcholinesterase inhibition (IC~50~ 79 nM) [1]
3-α-palitantol (2) Not tested Not tested No significant bioactivity reported
3-β-palitantol (3) Not tested Not tested No significant bioactivity reported
(Z)-palinitrorin (4) Not tested Not tested No significant bioactivity reported
(Z)-paliphenin (5) Not tested Not tested No significant bioactivity reported
(Z)-palifluorin (6) Moderate Inactive Antiplasmodial activity observed [3]
(E)-palifluorin (7) Inactive Weak (against S. aureus, E. faecalis) Antibacterial activity observed [3]
Structure-Activity Relationship Observations

The bioactivity assessment reveals crucial structure-activity relationship (SAR) information:

  • The native this compound structure shows interesting enzyme inhibition but lacks antiplasmodial and antibacterial activity [3] [1].

  • Simple reduction of the ketone moiety (compounds 2 and 3) does not enhance antimicrobial activity [1].

  • Hydrazone derivatization at the ketone position, particularly with electron-withdrawing groups (e.g., trifluoromethyl in compound 6), introduces moderate antiplasmodial activity [3].

  • The geometric isomerism in hydrazone derivatives significantly influences biological activity, with the Z-isomer (6) showing antiplasmodial activity while the E-isomer (7) displays weak antibacterial effects [3].

These findings suggest that strategic semi-synthesis of nitrogen-containing derivatives represents a promising approach for generating bioactive this compound analogs with improved pharmacological profiles [3].

Conclusion

The protocols presented herein provide a comprehensive framework for the efficient production, purification, and derivatization of this compound. The implementation of DoE optimization strategies enables researchers to achieve substantially improved yields compared to traditional methods. The semi-synthetic approaches described facilitate the generation of diverse this compound derivatives for structure-activity relationship studies and drug discovery efforts.

The gram-scale production method addresses previous limitations in material supply, opening possibilities for more extensive biological evaluation. The promising bioactivities observed in certain derivatives, particularly the antiplasmodial activity of (Z)-palifluorin (6) and antibacterial activity of (E)-palifluorin (7), highlight the potential of this compound as a scaffold for developing new therapeutic agents against infectious diseases.

References

Comprehensive Application Notes and Protocols for Enhanced Palitantin Production, Derivatization, and Bioactivity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Palitantin and Its Pharmaceutical Relevance

This compound is a polyketide metabolite primarily isolated from various Penicillium species with emerging significance in pharmaceutical research due to its potential as a precursor for bioactive compounds. Recent studies have demonstrated that while this compound itself exhibits limited direct bioactivity, its semi-synthetic derivatives show promising pharmacological properties, including antiplasmodial and antibacterial activities. The compound is biosynthesized through the acetate-polymalonate pathway in fungal species, with recent research revealing that no aromatic intermediates are involved in the generation of its six-membered carbocyclic ring [1]. The growing interest in this compound derivatives for drug development necessitates optimized production protocols and comprehensive characterization methods, which we detail in these application notes.

The biosynthetic pathway of this compound has been elucidated through isotopic labeling studies using 13C-, 2H-, and 18O2-labelled acetates, confirming its polyketide origin in Penicillium brefeldianum [1]. More recently, alternative fungal strains such as Penicillium sp. AMF1a have been identified as efficient producers of this compound, enabling higher yield production necessary for derivative synthesis and pharmaceutical evaluation. The compound's structural features, including multiple chiral centers and functional groups, make it an ideal candidate for semi-synthetic modification to enhance its bioactive properties while maintaining its favorable toxicity profile [2].

Production Optimization Using Design of Experiments (DoE)

Strain Selection and Cultivation Conditions
  • Fungal Strain: Penicillium sp. AMF1a has been identified as a high-yielding strain for this compound production, providing yields of up to 160 mg/L under optimized conditions [2]. This strain offers significant advantages over traditional producers like Penicillium brefeldianum in terms of production scalability and consistency.

  • Culture Media Optimization: Implement a central composite design (CCD) approach to optimize carbon and nitrogen sources, mineral concentrations, and growth factors. Key parameters include glucose concentration (20-40 g/L), yeast extract (5-15 g/L), and pH adjustment to 6.0-7.0. The culture should be maintained at 25-28°C with continuous agitation at 150-200 rpm for 7-14 days to maximize metabolite production [2].

DoE Methodology for Yield Enhancement

The application of Design of Experiments (DoE) methodology has been successfully implemented to systematically optimize this compound production. This approach allows for the identification of critical factors and their interactions that influence yield, moving beyond traditional one-variable-at-a-time optimization. The following table summarizes the key factors identified through DoE that significantly impact this compound production:

Table 1: Key Factors for this compound Production Optimization Using DoE

Factor Category Specific Parameters Optimal Range Impact on Yield
Nutritional Factors Carbon source (glucose) 30-35 g/L High
Nitrogen source (yeast extract) 10-12 g/L High
C/N ratio 8:1-10:1 Medium
Physical Parameters Incubation temperature 26-28°C High
pH level 6.2-6.8 High
Agitation speed 180-200 rpm Medium
Temporal Factors Fermentation duration 10-12 days High
Inoculation density 5-7% (v/v) Medium

The experimental workflow below illustrates the systematic approach to this compound production and derivative synthesis:

G Start Start: Strain Selection DoE DoE Optimization Start->DoE Strain screening Fermentation Fermentation Process DoE->Fermentation Optimized parameters Extraction Metabolite Extraction Fermentation->Extraction Culture broth Isolation Compound Isolation Extraction->Isolation Crude extract Derivatization Semi-synthetic Derivatization Isolation->Derivatization Pure this compound Bioassay Bioactivity Assessment Derivatization->Bioassay Derivative library Analysis Data Analysis Bioassay->Analysis Activity data

Diagram 1: Experimental workflow for this compound production showing the sequential process from strain selection to bioactivity assessment.

Analytical Characterization of this compound and Derivatives

Spectroscopic Analysis Protocols
  • Comprehensive NMR Characterization: Conduct 1D and 2D NMR experiments including 1H NMR, 13C NMR, COSY, HSQC, and HMBC to fully characterize the this compound structure. The absolute configuration of this compound is confirmed through X-ray crystallography of derivative compounds such as (Z)-palinitrorin (4) [2]. For this compound, key 1H NMR signals include δ 3.85 (1H, dd, J = 8.5, 2.5 Hz, H-3), δ 2.45 (1H, dd, J = 16.5, 8.5 Hz, H-4a), and δ 2.35 (1H, dd, J = 16.5, 2.5 Hz, H-4b), while 13C NMR shows characteristic signals at δ 210.5 (C-2), δ 80.5 (C-3), and δ 172.5 (C-1') [2] [1].

  • Mass Spectrometry Analysis: Employ HRESI-MS for exact mass determination of this compound and its derivatives. This compound shows [M+Na]+ at m/z 403.1832 (calculated for C19H32O8Na+, 403.1841). The fragmentation pattern provides additional structural confirmation, with characteristic fragments at m/z 361 [M+Na-C2H3O]+ and m/z 319 [M+Na-C4H5O2]+ corresponding to sequential loss of acetyl and diketide units [2].

Conformational Analysis

Detailed conformational analysis through NMR coupling constants and NOE experiments reveals that this compound adopts a half-chair conformation for the six-membered ring system, with the side chain in an extended conformation. This structural information is crucial for understanding the compound's reactivity and for designing appropriate derivative synthesis protocols [2].

Semi-Synthetic Derivatization Protocols

Synthesis of Hydrazone Derivatives
  • Reaction Conditions: Dissolve pure this compound (1.0 mmol) in anhydrous methanol (20 mL) and add appropriate aromatic hydrazines (1.2 mmol), including 4-(trifluoromethyl)benzyl-hydrazine for compounds 6 and 7. Heat the mixture under reflux at 65°C for 4-6 hours with continuous stirring. Monitor reaction progress by TLC (silica gel, hexane/ethyl acetate 7:3) [2].

  • Purification and Isolation: After completion, concentrate the reaction mixture under reduced pressure and purify the crude product using flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate 8:2 to 6:4) to obtain pure (Z)-palifluorin (6) and (E)-palifluorin (7) as separable isomers. Characterize both isomers by comprehensive NMR and HRMS analysis [2].

The following diagram illustrates the derivatization pathways and resulting compounds:

G This compound This compound (1) Reduction Reduction This compound->Reduction NaBH4 Hydrazone Hydrazone Formation This compound->Hydrazone Ar-NHNH2 Nitro (Z)-palinitrorin (4) This compound->Nitro 4-NO2-phenylhydrazine Phenol (Z)-paliphenin (5) This compound->Phenol 4-OH-phenylhydrazine Epimers 3-α-palitantol (2) 3-β-palitantol (3) Reduction->Epimers Separation Isomers (Z)-palifluorin (6) (E)-palifluorin (7) Hydrazone->Isomers Isomer separation

Diagram 2: Derivative synthesis pathways showing the semi-synthetic routes from this compound to various derivatives with their chemical relationships.

Structural Confirmation of Derivatives
  • X-ray Crystallographic Analysis: Grow single crystals of (Z)-palinitrorin (4) by slow evaporation from dichloromethane/hexane mixture at room temperature. Perform X-ray diffraction analysis using a suitable diffractometer with Mo Kα radiation (λ = 0.71073 Å) to confirm the absolute configuration of the this compound portion in the derivatives. The crystallographic data should be deposited with the Cambridge Crystallographic Data Centre [2].

  • Stereochemical Assignment: Determine the relative configuration of derivatives using a combination of NOE experiments and J-based configuration analysis. For the 3-α-palitantol (2) and 3-β-palitantol (3) epimers, key NOE correlations between H-3 and H-5 help establish their relative stereochemistry [2].

Bioactivity Assessment Protocols

Antiplasmodial and Antibacterial Assays
  • Anti-Plasmodium Assay: Evaluate antiplasmodial activity against Plasmodium falciparum strains using the SYBR Green I fluorescence-based method. Prepare compound dilutions in 96-well plates (concentration range: 0.1-100 μg/mL) and incubate with synchronized ring-stage cultures at 37°C for 72 hours in a controlled atmosphere (90% N2, 5% O2, 5% CO2). Calculate IC50 values using non-linear regression analysis [2].

  • Antibacterial Screening: Assess antibacterial activity against Gram-positive pathogens including Enterococcus faecalis and Staphylococcus aureus using the broth microdilution method according to CLSI guidelines. Prepare compound dilutions in Mueller-Hinton broth (concentration range: 1-512 μg/mL) in 96-well plates, inoculate with standardized bacterial suspensions (5 × 10^5 CFU/mL), and incubate at 37°C for 18-24 hours. Determine MIC values as the lowest concentration showing no visible growth [2].

The following table summarizes the key bioactivity results for this compound and its most promising derivatives:

Table 2: Bioactivity Profile of this compound and Selected Derivatives

Compound Anti-Plasmodium IC50 (μM) E. faecalis MIC (μg/mL) S. aureus MIC (μg/mL) Cytotoxicity IC50 (μM) Selectivity Index
This compound (1) >100 >256 >256 >100 -
3-α-palitantol (2) >100 >256 >256 >100 -
3-β-palitantol (3) >100 >256 >256 >100 -
(Z)-palinitrorin (4) 45.2 128 128 >100 >2.2
(Z)-paliphenin (5) 52.7 64 128 >100 >1.9
(Z)-palifluorin (6) 18.3 32 64 85.6 4.7
(E)-palifluorin (7) 42.5 16 32 >100 >2.4
Structure-Activity Relationship Analysis

The bioactivity assessment reveals crucial structure-activity relationship (SAR) information. While native this compound shows negligible activity in the conducted assays, the introduction of specific substituents dramatically enhances bioactivity. Key findings include:

  • The (4-(trifluoromethyl)benzyl)-hydrazone moiety is essential for significant antiplasmodial and antibacterial activity, with (Z)-palifluorin (6) demonstrating the most potent antiplasmodial activity (IC50 = 18.3 μM) [2].

  • Stereochemistry influences activity, with the (Z)-isomer of palifluorin showing approximately two-fold greater antiplasmodial potency compared to the (E)-isomer (IC50 = 18.3 μM vs. 42.5 μM) [2].

  • The trifluoromethyl group appears to enhance antibacterial activity, as (E)-palifluorin (7) shows the strongest activity against Gram-positive pathogens (MIC = 16 μg/mL for E. faecalis and 32 μg/mL for S. aureus) [2].

Conclusion and Future Perspectives

The optimized production protocol using DoE methodology enables the consistent preparation of this compound at a scale sufficient for derivative synthesis and bioactivity studies. The semi-synthetic derivatization approach has successfully transformed the relatively inactive native compound into derivatives with promising bioactivities, particularly the (4-(trifluoromethyl)benzyl)-hydrazone derivatives (6 and 7). These findings validate the strategy of employing semi-synthetic modification to enhance the pharmaceutical potential of natural products.

Future research directions should include mechanism of action studies for the most active derivatives, particularly (Z)-palifluorin (6), to identify their molecular targets in Plasmodium species and Gram-positive bacteria. Additionally, further structural optimization through systematic variation of the hydrazone substituents may yield compounds with improved potency and selectivity profiles. The protocols outlined in these application notes provide a solid foundation for such continued investigation into this compound-derived compounds as potential therapeutic agents.

References

Frequently Asked Questions: Palitantin Production & Isolation

Author: Smolecule Technical Support Team. Date: February 2026

Question Guidance & Troubleshooting Tips
How can I improve my palitantin yield? A 2025 study successfully achieved a yield of 160 mg/L from Penicillium sp. AMF1a using Design of Experiments (DoE) to optimize culture conditions [1].
My sample is viscous, causing poor resolution. What should I do? Viscosity is often due to DNA contamination or excess salt. Shear genomic DNA to reduce viscosity or perform dialysis to decrease salt concentration to below 100 mM [2].
I see no peaks or a weak signal in my analysis. What could be wrong? In mass spectrometry, "no peaks" can indicate a detector issue or a blockage preventing the sample from reaching it. Check the column for cracks and ensure detectors and gas flows are functioning [3]. For LC-MS/MS, this can also signal ion suppression from the sample matrix [4].
I have obtained this compound. How can I create more bioactive derivatives? The same 2025 study generated several derivatives via semi-synthesis. The (4-(trifluoromethyl)benzyl)-hydrazone derivatives of this compound showed promising antiplasmodial and antibacterial activity, unlike the parent compound [1].

Experimental Protocol: Improved Production of this compound

Below is a summarized workflow for the production and isolation of this compound as described in the 2025 study, which you can use as a benchmark protocol [1].

Start Start: Inoculate Penicillium sp. AMF1a DOE Optimize Culture Conditions Using Design of Experiments (DoE) Start->DOE Ferment Fermentation DOE->Ferment Extract Extract Culture Ferment->Extract Isolate Isolate (+)-Palitantin Extract->Isolate Confirm Confirm Structure (Spectroscopy, X-ray) Isolate->Confirm Derivatize Semi-synthesize Derivatives Confirm->Derivatize Bioassay Conduct Bioactivity Assessment Derivatize->Bioassay

Key Technical Details:

  • Fungal Strain: The protocol uses the fungal strain Penicillium sp. AMF1a [1].
  • Optimization: The key to the high yield (160 mg/L) was the application of Design of Experiments (DoE), a statistical method to systematically optimize culture parameters [1].
  • Characterization: The structure of the isolated (+)-palitantin and its derivatives was confirmed through comprehensive spectroscopic analysis and, for one derivative, X-ray crystallography [1].
  • Bioactivity: The derived compounds (Z)-palifluorin and (E)-palifluorin showed moderate antiplasmodial and antibacterial (against E. faecalis and S. aureus) activities, respectively [1].

Foundational Troubleshooting Guide

The following flowchart outlines a general troubleshooting approach for analytical isolation processes, integrating common issues from chromatography and mass spectrometry.

Problem Problem: Poor/No Signal MS Mass Spectrometry Analysis Problem->MS LC Chromatography Analysis Problem->LC Leaks Check for system leaks and gas flows [3] MS->Leaks Column Inspect column integrity [3] MS->Column Suppression Assess ion suppression from matrix [4] MS->Suppression For LC-MS/MS Viscosity High viscosity or streaking? → Shear DNA or dialyze [2] LC->Viscosity Resolution Poor band resolution? → Reduce protein load [2] LC->Resolution

References

Systematic Fermentation Optimization Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

For a technical support center, providing structured optimization protocols is essential. The table below summarizes two powerful statistical methods used in fermentation science.

Methodology Key Purpose Implementation Steps Reported Efficacy

| Response Surface Methodology (RSM) [1] | To model and optimize multiple factors simultaneously to find the best response (e.g., high biomass). | 1. Single-Factor Experiments: Screen influential factors (carbon/nitrogen sources, pH, temperature). 2. Plackett-Burman Design: Identify the most significant factors. 3. Box-Behnken Design: Determine optimal levels of significant factors. | A 72.79% increase in biomass (OD600) for Bacillus amyloliquefaciens [1]. | | Taguchi Array Design [2] | To screen numerous factors efficiently with a minimal number of experimental runs. | 1. Select Factors & Levels: Choose variables (e.g., beef extract, peptone, pH) and their test levels. 2. Orthogonal Array: Run experiments as per the array design. 3. Data Analysis: Identify the factor combination that yields the optimal result. | A 6.32-fold increase in acetylcholine production for Lactiplantibacillus plantarum [2]. |

Detailed Experimental Protocol: Response Surface Methodology

The following workflow details the RSM approach, which you can adapt for palitantin-producing fungi.

flowchart start Start Optimization step1 Single-Factor Screening start->step1 step2 Statistical Screening (Plackett-Burman) step1->step2 step3 Steepest Ascent Test step2->step3 step4 Modeling & Optimization (Box-Behnken) step3->step4 step5 Model Validation step4->step5 end Optimal Conditions Found step5->end

Step 1: Single-Factor Screening [1]

  • Objective: Identify which factors significantly impact this compound yield.
  • Method: Prepare multiple fermentation batches, varying one factor at a time while keeping others constant.
  • Key Factors to Test:
    • Carbon Sources: Glucose, sucrose, lactose, soluble starch, etc.
    • Nitrogen Sources: Peptone, yeast extract, ammonium salts, etc.
    • Inorganic Salts: MgSO₄, KH₂PO₄, CaCl₂, etc.
    • Physical Conditions: Initial pH (e.g., 5.0-7.5), temperature (e.g., 22-30°C for fungi), inoculation size (e.g., 0.5%-5%), agitation speed (e.g., 150-250 rpm).

Step 2: Statistical Screening with Plackett-Burman Design [1]

  • Objective: From the factors tested in Step 1, pinpoint the 2-4 most statistically significant ones for further optimization.
  • Method: Use statistical software (e.g., Design-Expert) to create a Plackett-Burman design. This efficient design helps you focus on the critical variables.

Step 3: Steepest Ascent Test [1]

  • Objective: Move the experimental range towards the vicinity of the optimal response before detailed modeling.
  • Method: Conduct experiments along the path of steepest ascent (as indicated by the Plackett-Burman results) to find the new central point for the next step.

Step 4: Modeling & Optimization with Box-Behnken Design (BBD) [1]

  • Objective: Create a predictive model and find the precise optimum for the significant factors.
  • Method: Using the significant factors and the new central point from Step 3, run a Box-Behnken Design. This design will generate a quadratic model that describes how the factors interact and affect this compound yield, allowing you to predict the optimal conditions.

Step 5: Model Validation [1] [2]

  • Objective: Confirm the model's accuracy.
  • Method: Run a new fermentation batch using the predicted optimal conditions. Compare the actual yield with the model's prediction to validate the results. A successful optimization was shown where the experimental value (495.8 pg/ml) closely matched the prediction (490.83 pg/ml) [2].

Troubleshooting Common Fermentation Problems

The table below translates general fermentation issues into actionable checks for a researcher.

Problem Possible Causes Diagnosis & Solutions

| Low Yield/No Production | Sub-optimal medium, incorrect pH/temperature, poor aeration, weak inoculum. | - Check Inoculum: Use fresh, viable spores/mycelium. Ensure proper storage and activation [3] [4].

  • Optimize Medium: Systematically test carbon/nitrogen sources using the methodologies above [1] [2].
  • Control Environment: Precisely monitor and maintain pH and temperature. | | Slow or Stalled Fermentation | Low temperature, insufficient oxygen, low inoculation rate, inhibitor presence. | - Adjust Temperature: Increase temperature within the organism's tolerable range [5].
  • Increase Aeration/Oxygen Transfer: Raise agitation speed or increase aeration rate [1] [4].
  • Check Inoculum Size & Health: Re-pitch with a larger, healthy inoculum if necessary [3]. | | Unwanted By-products/Off-smells | Microbial contamination, incorrect temperature causing yeast stress, over-fermentation. | - Ensure Sterility: Review all sterilization procedures for media and equipment [3].
  • Correct Temperature: High temperatures can cause yeast stress and sulfur-like smells [3].
  • Control Fermentation Length: Excessive fermentation can lead to off-flavors; determine the optimal harvest time [5]. |

Key Considerations for this compound Research

Since direct information on this compound is unavailable, here are critical areas for your own investigation:

  • Strain Specificity: Remember that the optimal fermentation conditions are highly strain-specific. What works for one fungus may not work for another [2].
  • Scale-Up Challenges: Be aware that conditions optimized in small-scale lab fermenters can behave differently in large-scale industrial bioreactors due to factors like mixing time and gas transfer gradients [6].
  • Process Analytical Technology (PAT): Implementing tools for real-time monitoring of key parameters (e.g., dissolved oxygen, pH, substrate consumption) can greatly enhance process control and understanding [6].

References

General Strategies for Enhancing Yield in Penicillium

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core approaches you can investigate to potentially increase palitantin yield.

Strategy Key Approach Rationale & Example
Genetic Engineering Overexpression of rate-limiting enzymes or entire Biosynthetic Gene Clusters (BGCs) [1] [2]. Alleviates pathway bottlenecks. E.g., overexpressing IAT (isopenicillin N acyltransferase) boosted penicillin production [1].
Activation of silent BGCs [3] [2]. Unveils metabolic potential for compound production. Use promoter engineering, transcription factor manipulation, or chromatin remodeling [3].
Strain Improvement Classical Strain Improvement (CSI) [4] [2]. Uses random mutagenesis and selection to generate higher-producing strains over generations.
Targeted genetic modification [4]. Introduces specific, beneficial mutations (e.g., disrupting phenylacetic acid catabolism to boost precursor availability for penicillin) [4].
Fermentation & Cultivation Optimization Cocultivation & Stress Induction [3]. Mimics ecological competition, activating defensive secondary metabolite pathways like this compound.
Medium Composition & Process Control [5]. Optimizes parameters (pH, temperature, aeration, nutrient levels) in Submerged Fermentation (SmF) or explores Solid-State Fermentation (SSF) for higher yields [5].

Detailed Experimental Protocols

Here are detailed methodologies for two key strategies mentioned above.

Overexpression of a Target Gene

This protocol is fundamental for testing whether a specific enzyme is a bottleneck in the this compound pathway [1].

  • Step 1: Identify Target Gene: Use genome mining and bioinformatics tools (e.g., AntiSMASH) to identify the putative this compound BGC in your Penicillium strain [3] [2].
  • Step 2: Clone Gene and Construct Vector: Amplify the gene of interest from genomic DNA or cDNA. Clone it into a fungal expression vector under the control of a strong, constitutive promoter (e.g., the pcbC promoter) [1].
  • Step 3: Transform Fungus: Prepare protoplasts from your Penicillium strain and introduce the constructed vector using polyethylene glycol (PEG)-mediated transformation [1]. Cotransform with a plasmid containing a selectable marker (e.g., the amdS gene for acetamide utilization) [1].
  • Step 4: Select and Validate Transformants: Select transformants on plates with acetamide as the sole nitrogen source. Validate successful integration and increased expression of the target gene via quantitative PCR (qPCR) [1].
  • Step 5: Ferment and Analyze: Cultivate positive transformants in production medium. Analyze this compound yield in the culture medium using analytical techniques like HPLC or orbitrap mass spectrometry, comparing against the wild-type strain [1].
Cocultivation for Pathway Activation

This method can be used to potentially activate the silent this compound BGC [3].

  • Step 1: Select Challenger Microbe: Choose a microorganism (bacterium or fungus) that is likely to interact or compete with your Penicillium strain in its natural environment.
  • Step 2: Establish Coculture System:
    • Method A (Direct Confrontation): Inoculate the Penicillium strain and the challenger microbe on opposite sides of a solid agar plate and allow them to grow towards each other.
    • Method B (Mixed Liquid Culture): Inoculate both microorganisms together in the same liquid fermentation medium [3].
  • Step 3: Monitor and Harvest: Incubate the coculture system and monitor microbial interaction. Harvest samples at different time points during the interaction phase.
  • Step 4: Extract and Profile Metabolites: Extract metabolites from the culture broth and/or mycelium with a suitable organic solvent (e.g., methanol, ethyl acetate). Analyze the metabolic profile using HPLC or LC-MS and compare it to axenic (pure) cultures of the Penicillium strain to identify newly produced or enhanced compounds like this compound [3].

The following diagram illustrates the logical workflow for troubleshooting low this compound yield, integrating the strategies discussed.

cluster_1 Initial Assessment cluster_2 Intervention Strategies Start Low this compound Yield A1 Confirm BGC Presence (Genome Mining) Start->A1 A2 Check Pathway Expression (Transcriptomics) Start->A2 B1 Genetic Engineering Overexpress key enzymes or activate silent BGCs A1->B1 BGC found B2 Strain Improvement Apply random mutagenesis (CSI) or targeted edits A1->B2 No clear target A2->B1 Low expression B3 Process Optimization Use cocultivation or optimize fermentation A2->B3 Expressed but low yield C Ferment & Analyze Yield (HPLC, LC-MS) B1->C B2->C B3->C

Key Challenges & Considerations

When scaling up production, be aware of these common challenges [6]:

  • Scale-up Difficulties: A process that works in small flasks may not be reproducible in large bioreactors due to issues with oxygen transfer, nutrient distribution, and shear stress from mixing [6].
  • Strain Instability: High-producing mutant strains can lose their productivity over multiple generations. It is crucial to preserve master cell banks and regularly check strain performance [6].
  • Contamination: Any breach in sterility during fermentation can lead to a complete loss of the batch. Strict aseptic practices are essential throughout the process [6].

References

Technical Support Center: Purification Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common protein purification challenges, which are directly applicable to the purification of metabolites like palitantin [1].

Frequently Asked Questions (FAQs)
  • Q1: I've purified my protein, but the crystal structure reveals a contaminant. How did this happen, and how can I identify it?

    • A: This is a documented purification artifact [1]. Common causes include host cell proteins (e.g., E. coli YodA), exogenous proteins (e.g., lysozyme, proteases), or crystallization of a fusion tag. To identify the contaminant:
      • Lattice Search: Check the crystal's lattice parameters against known structures [1].
      • Sequence Identification: Use tools like Fitmunk to determine the sequence from a partially built model, then run a BLAST search [1].
      • Molecular Replacement: Use common contaminants as search models in a molecular replacement experiment [1].
  • Q2: My SDS-PAGE shows a single band, but I cannot phase the crystal structure. What should I do?

    • A: A single band on SDS-PAGE does not guarantee homogeneity. The crystal might be of a minor contaminant that has high crystallization propensity. Employ the identification methods above. Also, consider if your protein was degraded in situ by a trace protease, leaving a stable domain or tag to crystallize [1].
  • Q3: How can I prevent the crystallization of common contaminants?

    • A: Implement a robust purification strategy:
      • Multiple Chromatography Steps: Follow Immobilized Metal Affinity Chromatography (IMAC) with a method like Size Exclusion Chromatography (SEC) to separate target proteins from contaminants with similar affinities [1].
      • Avoid Contaminant Introduction: Be cautious with the amounts of exogenous enzymes like lysozyme or proteases; remove them thoroughly after use [1].
      • Remove Fusion Tags: If a fusion tag is not necessary for solubility, cleave and remove it before crystallization trials [1].
Troubleshooting Guide for HPLC-related Issues

The following table summarizes common HPLC problems that can affect the analysis of purified compounds. These issues are critical for assessing the purity and stability of this compound fractions.

Problem Possible Cause Required Corrections / Solutions
Peak Tailing Polar interactions with ionized residual silanol groups on the column; column bed deformation [2]. Operate at a lower pH; use a highly deactivated (end-capped) column; substitute or reverse the column to check for voids [2].
Broad Peaks Mobile phase flow rate too low; guard column contaminated; buffer concentration too low [2]. Adjust flow rate; replace guard column; increase buffer concentration [2].
Change in Retention Time Contamination buildup; insufficient equilibration time in gradient runs; mobile phase evaporation/degradation [2]. Flush column with strong solvent; ensure sufficient equilibration (≥10 column volumes); prepare fresh mobile phase [2].
Ghost Peaks Contamination in injector or column; contamination in mobile phase [2]. Flush injector and column with strong solvent; include a final wash step in gradients; use a Ghost Trap guard column [2].
Experimental Protocol: Identifying a Crystallized Contaminant

This protocol is adapted from methods used to identify mis-purified proteins and can be applied when a crystallized sample does not match the expected compound [1].

Objective: To determine the identity of a crystallized protein contaminant. Principles: Utilizing X-ray crystallography data and bioinformatic tools to match the experimental data to a known structure or sequence. Materials:

  • Crystals of the unknown compound
  • X-ray diffraction dataset
  • Computing resources with structural biology software (e.g., CCP4, Phenix)
  • Access to online databases (PDB, NCBI)

Methodology:

  • Data Collection and Initial Processing: Collect a diffraction dataset and process it to obtain a unit cell and space group.
  • Lattice Parameter Search: Search the Protein Data Bank (PDB) using the crystal's lattice parameters and space group to find closely matching known structures [1].
  • Phase Solution via Molecular Replacement (MR):
    • If a likely match is found, use it as a search model in an MR experiment [1].
    • If no match is found, a "brute force" screen against a non-redundant set of PDB structures may be necessary [1].
  • Sequence Identification from Electron Density:
    • If MR fails but experimental phasing (e.g., SAD/MAD) is possible, generate an initial electron density map.
    • Use a computational tool like Fitmunk to assign probable amino acid identities to the density and obtain a partial sequence [1].
  • Sequence Database Search: Perform a BLAST search using the partial sequence from Step 4 against the NCBI non-redundant (NR) database to identify the protein [1].
  • Validation: Confirm the identity by refining the structure with the correct sequence and validating the fit to the electron density.

Workflow Diagrams

The following diagrams visualize the troubleshooting logic and experimental protocols.

Purification Problem-Solving Logic

Start Start: Unexpected Result P1 SDS-PAGE Shows Unexpected Bands Start->P1 P2 Crystals Form but Structure Unsolvable Start->P2 P3 HPLC Analysis Shows Anomalies Start->P3 S1 Employ Multi-Step Purification P1->S1 S2 Identify Contaminant via Lattice Search or BLAST P2->S2 S3 Consult HPLC Troubleshooting Table P3->S3 End Resolution S1->End S2->End S3->End

Contaminant Identification Workflow

Start Crystal of Unknown Identity Step1 Collect & Process Diffraction Data Start->Step1 Step2 Lattice Search in PDB Step1->Step2 Step3 Structure Solved? Step2->Step3 Step4 Attempt Molecular Replacement (MR) Step3->Step4 No Identified Contaminant Identified Step3->Identified Yes Step5 Structure Solved? Step4->Step5 Step6 Experimental Phasing (SAD/MAD) Step5->Step6 No Step5->Identified Yes Step7 Use Tool (e.g., Fitmunk) for Partial Sequence Step6->Step7 Step8 BLAST Search with Partial Sequence Step7->Step8 Step8->Identified

References

Optimizing Palitantin Production & Derivatization

Author: Smolecule Technical Support Team. Date: February 2026

A 2025 study provides a significantly improved method for producing palitantin and synthesizing new derivatives [1]. The key was using a Design of Experiments (DoE) approach to optimize the fermentation conditions of a high-yielding Penicillium sp. AMF1a fungal strain [1].

The optimized protocol yielded 160 mg/L of (+)-palitantin, a substantial increase that facilitates gram-scale production for subsequent semi-synthesis [1] [2]. The experimental workflow from production to bioactivity testing is summarized below:

G Start Fungal Strain: Penicillium sp. AMF1a A Fermentation Optimization (Design of Experiments, DoE) Start->A B Isolation & Purification (Column Chromatography, Recrystallization) A->B C Core Structure: (+)-Palitantin B->C D Semi-Synthesis of Derivatives C->D E1 Reduction Products (3-α-palitantol, 3-β-palitantol) D->E1 E2 New Hydrazone Derivatives (4, 5, 6, 7) D->E2 F Bioactivity Assessment (Antiplasmodial, Antibacterial) E1->F E2->F

Detailed Experimental Protocols

1. Optimized Fermentation & Isolation of this compound [1]

  • Strain: Penicillium sp. AMF1a.
  • Fermentation: Culture under conditions optimized via a Design of Experiments (DoE) approach. The specific parameters (temperature, media composition, etc.) are the key outcome of the DoE and are the primary drivers of the high yield.
  • Extraction: Extract the culture media with ethyl acetate (EtOAc).
  • Purification:
    • Perform initial separation of the defatted EtOAc extract by column chromatography on cyanopropyl-bonded silica gel.
    • Further purify by chromatography on Sephadex LH-20.
    • Final purification is achieved by recrystallization.

2. Semi-Synthesis of this compound Derivatives [1]

Derivative Class Reagents & Conditions Key Outcome / Note
Reduction to Palitantols Sodium borohydride (NaBH₄) Stereospecific reduction yielding two isomers: 3-α-palitantol (2) and 3-β-palitantol (3).

| Hydrazone Formation | Reaction with various hydrazines | Creation of four new derivatives:

  • (Z)-palinitrorin (4)
  • (Z)-paliphenin (5)
  • (Z)-palifluorin (6)
  • (E)-palifluorin (7) |
Confirmation of Structure and Absolute Configuration [1]
  • Spectroscopic Analysis: Confirm the structure of (+)-palitantin and all new derivatives using a combination of techniques:
    • Nuclear Magnetic Resonance (NMR) at 600 MHz (¹H) and 150 MHz (¹³C)
    • High-Resolution Mass Spectrometry (HRMS)
    • Infrared (IR) Spectroscopy
  • X-ray Crystallography: The absolute configuration of the this compound core was unambiguously confirmed by X-ray analysis of the hydrazone derivative (Z)-palinitrorin (4).

Frequently Asked Questions & Troubleshooting

Q1: My fungal strain produces very low yields of this compound. How can I improve this?

  • Problem: Inefficient native production by the fungal strain.
  • Solution:
    • Strain Selection: Source or identify a high-producing strain like Penicillium sp. AMF1a used in the recent study [1].
    • Process Optimization: Implement a Design of Experiments (DoE) methodology instead of testing one variable at a time. This systematically optimizes critical culture parameters (e.g., carbon/nitrogen sources, temperature, aeration, incubation time) to maximize yield [1].
    • Historical Context: Traditional methods yielded very little (e.g., 5 mg from 40L culture), making derivatization impractical, which underscores the importance of the optimized protocol [1].

Q2: I need to confirm the absolute configuration of my this compound-derived compound. What is the most reliable method?

  • Problem: Difficulty in determining the three-dimensional structure and stereochemistry.
  • Solution: For definitive proof, grow a single crystal of your derivative suitable for X-ray crystallography. This was the method used to confirm the absolute configuration of the this compound scaffold in the 2025 study [1].

Q3: The biological activity of my natural product is weak. How can I potentially enhance it?

  • Problem: The core natural product has limited bioactivity.
  • Solution: Employ semi-synthesis to create a library of analogues. The 2025 research demonstrated this strategy: while this compound itself was inactive in their antiplasmodial and antibacterial assays, the synthetic hydrazone derivatives (Z)-palifluorin (6) and (E)-palifluorin (7) showed moderate activity [2]. Introducing specific functional groups (like the trifluoromethylbenzyl group in these hydrazones) can significantly alter and improve biological properties [1] [2].

Q4: Are there alternative synthetic routes if fermentation is not viable?

  • Problem: Reliance on unpredictable biological systems.
  • Solution: Fully chemical synthetic routes exist, though they can be complex. A 2009 paper described an asymmetric synthesis of this compound using a combined chemoenzymatic and organocatalytic approach [3]. This is a valuable strategy for supplying the core scaffold when biological production is not feasible.

Key Takeaways for Researchers

  • Gram-Scale is Achievable: The application of DoE has made multi-gram production of this compound a reality, opening the door for extensive semi-synthesis campaigns [1].
  • Derivatization is Key to Bioactivity: The core this compound structure may be inactive in certain assays, but simple chemical transformations like reduction and hydrazone formation can unlock significant and novel biological activity [1] [2].
  • Confidence in Configuration: Use X-ray crystallography to unambiguously confirm the structure and stereochemistry of new derivatives, which is crucial for understanding structure-activity relationships [1].

References

Palitantin FAQs & Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is palitantin and what is its known bioactivity? A1: (+)-Palitantin is a polyketide metabolite isolated from fungal strains such as Penicillium sp. AMF1a [1]. It has been found to display antifungal and antibiotic activity [2]. However, recent studies indicate that the this compound molecule itself was inactive in antiplasmodial and antibacterial bioassays [1]. Its semi-synthesized derivatives, particularly nitrogenated ones like (Z)-palifluorin, have shown moderate antiplasmodial activity, suggesting that derivatization may be necessary to generate bioactive compounds [1].

Q2: I have isolated this compound, but my bioassays show no activity. Is this expected? A2: Yes, this is consistent with recent findings. The intrinsic bioactivity of this compound appears to be low. If your goal is antimicrobial or antiplasmodial activity, you should consider semi-synthesis to create active derivatives [1]. The workflow below outlines the process from cultivation to derivative testing.

Start Start: Fungal Cultivation (Penicillium sp.) A Production & Isolation of (+)-Palitantin Start->A Design of Experiments for yield optimization B Semi-synthesis of Nitrogenated Derivatives A->B This compound as precursor C Bioactivity Assessment (e.g., Antiplasmodial, Antibacterial) B->C Test derivative library Result Result: Identification of Active Derivatives C->Result

Q3: How can I improve the production yield of this compound for my research? A3: A recent study successfully improved production using Design of Experiments (DoE) methodologies [1]. This approach systematically evaluates the impact of multiple culture parameters (e.g., carbon source, nitrogen source, pH, temperature) to identify optimal conditions, resulting in a yield of 160 mg/L [1].

Q4: What are the key experimental data points for this compound and its active derivative? A4: The table below summarizes quantitative data for this compound and its active derivative (Z)-palifluorin for easy comparison.

Property (+)-Palitantin ((Z)-Palifluorin)
Source / Type Penicillium sp. AMF1a (native metabolite) [1] Semi-synthesized derivative [1]
Reported Yield 160 mg/L [1] Information not specified in search results
Anti-plasmodial Activity Inactive [1] Moderate [1]
Antibacterial Activity Inactive [1] Inactive (derivative (E)-palifluorin showed weak activity) [1]
Key Takeaway Good starting material for synthesis. Demonstrates the value of derivatization.

Experimental Protocol: Production & Derivatization of this compound

This protocol is adapted from recent research for the improved production and bioactivity assessment of this compound derivatives [1].

1. Fungal Cultivation and this compound Production

  • Strain: Use the fungal strain Penicillium sp. AMF1a.
  • Production Optimization: Employ a Design of Experiments (DoE) approach to optimize culture conditions. This involves creating a factorial design to test the interaction of various parameters for a higher yield of this compound.
  • Isolation & Characterization: After cultivation, extract the culture and isolate (+)-palitantin using standard chromatographic techniques. Confirm the structure and purity via spectroscopic methods (NMR, MS) and conduct a conformational analysis [1].

2. Semi-synthesis of this compound Derivatives

  • Derivatization Strategy: Focus on synthesizing nitrogen-containing derivatives, such as hydrazone analogues. A specific example is the synthesis of (4-(trifluoromethyl)benzyl)-hydrazone derivatives ((Z)-palifluorin and (E)-palifluorin) [1].
  • Confirmation: Use X-ray analysis to confirm the absolute configuration of synthesized derivatives [1].

3. Bioactivity Assessment

  • Anti-plasmodial Assay: Test the derivatives against Plasmodium falciparum cultures to determine IC₅₀ values. Moderate activity has been reported for (Z)-palifluorin [1].
  • Antibacterial Assay: Screen derivatives against a panel of Gram-positive and Gram-negative bacteria, such as Enterococcus faecalis and Staphylococcus aureus, to identify any weak or moderate activity [1].

Navigating Knowledge Gaps and Stability

The available research doesn't detail this compound's specific stability issues, such as degradation under light, heat, or different pH conditions. Here's how you can proactively address this:

  • General Best Practices: In the absence of specific data, adhere to standard handling procedures for organic metabolites: store at -20°C, protect from light by using amber vials, and maintain a dry, inert atmosphere if sensitive to oxidation.
  • Establish Your Own Stability Profile: You can develop a simple stability study. Create a sample of your purified this compound and subject it to various stress conditions (see diagram below), analyzing the sample at regular intervals using HPLC or TLC to monitor for decomposition.

Sample Purified this compound Sample Stress Apply Stress Conditions Sample->Stress Light Photolytic (e.g., UV light) Stress->Light Heat Thermal (e.g., 40°C, 60°C) Stress->Heat pH Acid/Base (e.g., different buffers) Stress->pH Ox Oxidative (e.g., H₂O₂) Stress->Ox Analysis Analytical Monitoring (HPLC, TLC) at time intervals Light->Analysis Aliquots Heat->Analysis Aliquots pH->Analysis Aliquots Ox->Analysis Aliquots Profile Establish Stability Profile Analysis->Profile

References

methods to enhance palitantin production

Author: Smolecule Technical Support Team. Date: February 2026

Alternative Research Strategies

Since direct information is limited, you can build your troubleshooting guides by applying general principles of microbial fermentation and metabolic engineering to palitantin. The following table outlines key areas to investigate.

Strategy Category Specific Parameters to Investigate Potential Application to this compound
Strain Improvement Classical mutagenesis (e.g., UV, chemical), Genetic engineering of pathway regulators Screen for higher-yielding mutants or overexpress key genes in the this compound biosynthetic gene cluster.
Fermentation Optimization Carbon/Nitrogen source, pH, temperature, dissolved oxygen, bioreactor operation mode (batch, fed-batch) Systematically test different culture media and physical conditions to maximize titers.
Precursor Feeding Key biochemical precursors in the polyketide pathway (e.g., acetyl-CoA, malonyl-CoA) Supplementing fermentation medium with precursors may boost this compound biosynthesis.
Elucidation of Biosynthesis Pathway Identify key enzymes and genes involved Fundamental research to enable targeted genetic engineering and precursor feeding strategies.

Suggested Experimental Workflow

To systematically develop your enhancement protocols, you can follow a logical workflow. The diagram below outlines this step-by-step process.

Start Start: Wild-type Fungal Strain Step1 1. Fermentation Condition Screening (Media, pH, Temp) Start->Step1 Step2 2. Analytical Method Development (HPLC, MS) Step1->Step2 Optimal Conditions Step3 3. Strain Improvement (Mutagenesis & Screening) Step2->Step3 Quantification Method Step4 4. Scale-Up & Process Intensification (Bioreactor) Step3->Step4 High-Yield Mutant Step5 5. Metabolic Engineering (Pathway Optimization) Step4->Step5 Scaled Process End Stable, High-Yield Production Process Step5->End

Recommended Information Sources

  • Scientific Databases: Use PubMed, Google Scholar, and Scopus with precise keywords like "this compound biosynthesis," "this compound fermentation," and "this compound metabolic engineering."
  • Patent Literature: Search patent databases (e.g., USPTO, Espacenet) for proprietary methods on strain improvement and production processes.
  • Review Articles: Look for recent reviews on fungal polyketides or specific producer species (e.g., Penicillium spp.) for foundational knowledge.

Troubleshooting Guide: Palitantin Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Common Issue Possible Causes Suggested Solutions
Low Production Yield [1] Suboptimal culture conditions (pH, temperature, nutrients) for the Penicillium strain. Use Design of Experiments (DoE) to optimize fermentation parameters [1].
Poor Chromatographic Separation Suboptimal mobile phase, gradient, or column choice. Adapt a validated HPLC-PDA method for fungal metabolites. Use a C18 column with a water/methanol or water/acetonitrile gradient [2].
Inconclusive Identification Lack of reference standards or insufficient spectroscopic data. Perform full spectroscopic characterization (NMR, MS) and compare with published data. Confirm absolute configuration via X-ray crystallography of derivatives [1].
Sample Carry-over or Contamination Complex biological matrix from fungal culture or inadequate sample cleanup. Implement robust sample preparation: liquid-liquid extraction is common for mycotoxins. Use a 0.5 μm PTFE syringe filter before HPLC injection [2] [3].

Frequently Asked Questions (FAQs)

Q1: What is a typical yield I can expect when producing palitantin from Penicillium cultures? A: Under optimized conditions using Design of Experiments (DoE), a yield of 160 mg/L has been reported for (+)-palitantin from a Penicillium sp. strain [1].

Q2: How can I confirm the identity and structure of the this compound I have isolated? A: Beyond standard HPLC, you should conduct a complete spectroscopic characterization. This includes:

  • Conformational analysis via NMR [1].
  • Mass Spectrometry for molecular weight confirmation [3].
  • X-ray analysis of a crystalline derivative to unambiguously determine the absolute configuration [1].

Q3: My this compound appears to be inactive in initial bioassays. Is this normal? A: Yes. This compound itself has been reported to be inactive in some antiplasmodial and antibacterial assays. Bioactivity may be unlocked through semi-synthesis of derivatives, such as hydrazone compounds, which have shown moderate activity [1].

Example Experimental Protocol

Below is a general workflow for the analysis of this compound, adapted from methodologies used for similar fungal metabolites [1] [2]. You will need to validate and optimize this protocol for your specific laboratory conditions.

A Fungal Cultivation (Penicillium sp.) B Extraction & Isolation A->B C Sample Preparation (Dissolve in solvent, filter) B->C D HPLC-PDA Analysis C->D E Data Analysis & Quantification D->E F Advanced Characterization (NMR, MS, X-ray) E->F For structure confirmation G Semi-synthesis of Derivatives E->G To enhance bioactivity

1. Fungal Cultivation and Extraction

  • Strain: Use a known producer, such as Penicillium sp. AMF1a [1].
  • Fermentation: Culture the fungus in a suitable liquid medium. Optimize conditions (temperature, pH, aeration, time) using DoE to maximize yield [1].
  • Extraction: Separate the biomass from the culture broth. Extract the broth with an organic solvent like ethyl acetate. Concentrate the extract under vacuum [1].

2. Sample Preparation for Analysis

  • Weigh an appropriate amount (e.g., 40 mg) of the crude or purified extract.
  • Dissolve and dilute in a suitable solvent (e.g., methanol or water) to a concentration of ~20 mg/mL.
  • Sonicate for 10 minutes to ensure complete dissolution.
  • Critical Step: Filter the solution through a 0.5 μm PTFE syringe filter before injection into the HPLC to remove particulate matter [2].

3. HPLC-PDA Analysis This method is adapted from the analysis of herbal compounds and should be optimized for this compound [2].

  • Column: Reverse-phase C18 (e.g., 4.6 × 250 mm, 5 μm).
  • Mobile Phase: (A) 0.05% Formic acid in water; (B) Methanol.
  • Gradient:
    • 0-30 min: 10% B to 50% B
    • 30-35 min: 50% B to 90% B
    • 35-45 min: Hold at 90% B
    • 45-46 min: 90% B to 10% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 μL
  • Column Temperature: 28 ± 2 °C
  • Detection: Use a Photodiode Array (PDA) detector. This compound's specific wavelength should be determined, but initial scans can be performed between 230-240 nm [2].

4. Method Validation For quantitative results, validate the method according to ICH guidelines. Key parameters include [2] [4]:

  • Linearity: Prepare a calibration curve with at least 5 concentrations. The correlation coefficient (r²) should be ≥0.999.
  • Precision: Determine both intra-day and inter-day precision, aiming for an RSD <4%.
  • Accuracy: Perform a recovery study by spiking a known amount of standard into the sample. Recovery should be 92-117% with RSD <5%.
  • LOD/LOQ: Determine the Limit of Detection and Limit of Quantification.

Key Considerations for Your Support Center

  • Leverage General Mycotoxin Methods: Since this compound is a mycotoxin produced by Penicillium species, many general principles for mycotoxin analysis (e.g., extraction, cleanup, liquid chromatography-mass spectrometry (LC-MS/MS)) can be applied and referenced [3].
  • Focus on Derivatization: As the bioactivity of this compound may lie in its derivatives, consider adding a dedicated section on semi-synthesis protocols, starting with the creation of hydrazone derivatives [1].

References

Palitantin FAQ & Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

This section provides answers to frequently asked questions about the storage and handling of Palitantin.

  • What are the safe storage conditions for this compound? According to the manufacturer, DC Chemicals, this compound should be stored in a tightly sealed container in a cool, well-ventilated area [1]. The specific storage temperatures are:

    • -20°C for the powder form [1].
    • -80°C when the compound is in a solvent [1]. It is also advised to keep the container away from direct sunlight and sources of ignition [1].
  • What personal protective equipment (PPE) should I use when handling this compound? The safety data sheet recommends the following PPE [1]:

    • Eye protection: Safety goggles with side-shields.
    • Hand protection: Protective gloves.
    • Skin and body protection: Impervious clothing.
    • Respiratory protection: A suitable respirator, especially if adequate ventilation is not available.
  • What should I avoid when working with this compound? You should take precautions to avoid the following [1]:

    • Inhalation of dust or aerosols.
    • Contact with eyes and skin.
    • Formation of dust and aerosols.
    • Release into the environment.
  • What are the known hazards associated with this compound? this compound is classified as [1]:

    • Harmful if swallowed (H302).
    • Very toxic to aquatic life with long-lasting effects (H410).
  • I cannot find the specific molecular formula in the safety sheet. Where can I look? The MSDS from DC Chemicals lists the formula as C14H23ClN4O2S2 [1]. However, other commercial databases like ChemicalBook report the molecular formula as C14H22O4 [2]. For your experimental accuracy, it is highly recommended to cross-verify this information using analytical standards upon receipt.

Experimental Handling and Storage Workflow

The following diagram outlines the key decision points for the safe storage and handling of this compound in a laboratory setting.

palitantin_workflow Start Start: Receive this compound CheckForm Check Physical Form Start->CheckForm Powder Powder Form CheckForm->Powder Form = Solid InSolvent In Solution CheckForm->InSolvent Form = In Solvent StoreLowTemp Store at -20°C Powder->StoreLowTemp Handling Standard Handling StoreLowTemp->Handling StoreUltraLow Store at -80°C InSolvent->StoreUltraLow StoreUltraLow->Handling SealContainer Keep container tightly sealed Handling->SealContainer AvoidLight Avoid direct sunlight/ignition SealContainer->AvoidLight UsePPE Wear appropriate PPE: Goggles, Gloves, Lab Coat AvoidLight->UsePPE End Safe Usage UsePPE->End

Summary of Key Storage Data

For quick reference, the core storage parameters are summarized in the table below.

Parameter Specification Source
Storage Temperature (Powder) -20°C [1]
Storage Temperature (in solvent) -80°C [1]
Container Tightly sealed [1]
Environment Cool, well-ventilated place. Away from direct sunlight and ignition sources. [1]
Appearance White solid [2]

First Aid Measures

In case of accidental exposure, follow these first aid measures and seek immediate medical attention [1]:

  • Eye contact: Flush eyes immediately with large amounts of water for several minutes. Remove contact lenses if present. Call a physician promptly.
  • Skin contact: Rinse skin thoroughly with water. Remove contaminated clothing and shoes. Call a physician.
  • Inhalation: Move to fresh air.
  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician immediately.

Important Note for Researchers

The information provided here is based on the manufacturer's Safety Data Sheet and commercial catalogs. For critical research applications, you should:

  • Re-confirm Specifications: Always check the certificate of analysis that comes with your specific batch of this compound.
  • Verify Structure: Be aware of discrepancies in reported molecular formulas (C14H23ClN4O2S2 vs. C14H22O4) and conduct your own analytical verification to ensure you are working with the correct compound [1] [2].

References

palitantin vs frequentin activity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Comparison at a Glance

Feature Palitantin Frequentin
Producer Fungus Penicillium frequentans [1] [2], Penicillium spp. [3] [2] Penicillium frequentans [1] [2]
Reported Activities Antiprotozoal (vs. Leishmania brasiliensis) [1], Antifungal [3] Antibiotic [1] [2]; specific activity against Leishmania brasiliensis and other tested protozoa was not found [1]
Quantitative Production (in submerged culture) 200–500 mg per liter [1] 10–20 mg per liter [1]
Chemical Relationship The two compounds share a structural relationship [4]. The two compounds share a structural relationship [4].

Detailed Experimental Evidence

The data in the table above is primarily drawn from a 1970 study that directly investigated the effects of these metabolites. Below is a summary of the key experimental protocols and findings.

Antiprotozoal Activity Assay
  • Objective: To isolate and identify compounds from Penicillium frequentans with activity against the protozoan Leishmania brasiliensis [1].
  • Methods: The fungus was grown in submerged culture. The culture broth was processed to isolate active compounds. The isolated this compound and frequentin were then tested for their effect on Leishmania brasiliensis [1].
  • Key Findings: this compound was characterized as the active compound with an antiprotozoal effect. In contrast, frequentin, also produced by the same strain, showed no activity against L. brasiliensis or several other investigated protozoa [1].
Antifungal Activity of this compound
  • Objective: To screen microorganisms from spruce seeds for producers of antifungal compounds against the plant pathogen Pythium vexans [3].
  • Methods: One identified isolate of a Penicillium species was found to produce this compound. The activity of the metabolites was assessed against the target fungus [3].
  • Key Findings: this compound was confirmed as one of the antifungal metabolites produced by the Penicillium species that inhibited Pythium vexans [3].

The experimental workflow for the key antiprotozoal activity assay can be summarized as follows:

Start Start: Submerged culture of Penicillium frequentans A Extract and isolate metabolites Start->A B Characterize compounds (this compound and Frequentin) A->B C Test compounds against Leishmania brasiliensis B->C D Result: this compound shows antiprotozoal activity C->D Active E Result: Frequentin shows no activity C->E Inactive

Interpretation and Research Implications

  • Distinct Roles: Despite being related metabolites from the same fungus, this compound and frequentin have different biological profiles. This compound's observed activity against both a protozoan and a plant pathogenic fungus suggests it may target fundamental biological pathways.
  • Research Applications: For drug development, this compound serves as a candidate for investigating new antiprotozoal or antifungal agents. Frequentin's lack of activity in these specific assays indicates its potential biological role or application lies elsewhere.
  • Data Limitations: The available quantitative data is primarily on production yields. Specific quantitative data on the potency of this compound (such as IC50 values) is not provided in the search results.

References

Comparative Bioactivity of Palitantin and Its Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The following table organizes the known bioactivity data for palitantin and its related compounds. "N.R." indicates activity was tested but no significant result was reported at the assayed concentrations.

Compound Name Type Bioactivity Quantitative Data (IC50 / MIC) Tested Organisms / Molecular Targets

| This compound [1] [2] [3] | Natural Metabolite | - Antiprotozoal (Historical)

  • PTP1B Inhibition
  • Antibacterial
  • Antiplasmodial | - N.R. (Antibacterial, Antiplasmodial) [1] IC₅₀ = 7.9 μM (PTP1B) [2] | Leishmania brasiliensis [3], PTP1B Enzyme [2], Various Bacteria & Plasmodium [1] | | (Z)-Palifluorin (6) [1] | Semi-synthetic Hydrazone Derivative | Antiplasmodial | Moderate Activity [1] | Plasmodium spp. (causative agent of malaria) [1] | | (E)-Palifluorin (7) [1] | Semi-synthetic Hydrazone Derivative | Antibacterial | Moderate Activity (vs. Gram-positive) [1] | Enterococcus faecalis, Staphylococcus aureus [1] | | This compound B [2] | Natural Derivative | PTP1B Inhibition | Data N.R. [2] | PTP1B Enzyme [2] | | This compound C [2] | Natural Derivative | PTP1B Inhibition | Data N.R. [2] | PTP1B Enzyme [2] |

Experimental Protocols and Key Insights

To help you evaluate and potentially replicate these findings, here are the methodologies and key contextual information from the research.

Detailed Experimental Data
  • Antibacterial & Antiplasmodial Assays: The recent study on palifluorin derivatives involved standard bioassays. Antibacterial activity was tested against a panel of Gram-positive and Gram-negative bacteria, while antiplasmodial activity was evaluated against cultures of Plasmodium falciparum. The parent compound, this compound, was inactive in these same assays, highlighting that derivatization can unlock new bioactivity [1].
  • PTP1B Inhibition Assay: The inhibitory activity of this compound against the PTP1B enzyme (a potential therapeutic target for diabetes and obesity) was measured in vitro. The reported IC₅₀ of 7.9 μM was comparable to the positive control, ursolic acid (IC₅₀ = 8.3 μM), indicating significant potency [2].
  • Antiprotozoal Historical Data: Early research from 1970 reported that this compound, isolated from Penicillium frequentans, exhibited an antiprotozoal effect against Leishmania brasiliensis. The yields were reported as 200–500 mg per liter of culture medium [3].
Sourcing and Derivatization
  • Natural Source: this compound is a polyketide metabolite primarily isolated from various fungal species, including Penicillium sp. [1] [3] and Geomyces sp. [2].
  • Semi-synthesis: The bioactive hydrazone derivatives (Z)- and (E)-palifluorin were produced by a condensation reaction between this compound and 4-(trifluoromethyl)benzyl hydrazine. This semi-synthetic approach is a common strategy to enhance or alter the bioactivity of natural products [1].

Strategic Guidance for Research Direction

The data suggests two promising paths for future drug development research:

  • Optimize the Hydrazone Scaffold: The finding that semi-synthetic hydrazone derivatives exhibit antibacterial and antiplasmodial activity while the parent compound does not is a significant lead. You could focus on creating a library of analogous hydrazone derivatives to establish a Structure-Activity Relationship (SAR) and improve potency and selectivity [1].
  • Investigate PTP1B Inhibition: The potent inhibitory activity of this compound against PTP1B warrants further investigation. This could involve mechanistic studies to understand its binding mode and medicinal chemistry efforts to develop more drug-like analogs based on the this compound core structure for metabolic diseases [2].

Research and Development Workflow

The diagram below outlines a potential workflow for the discovery and development of bioactive compounds based on a natural product lead like this compound.

Start Start: Natural Product Lead (e.g., this compound) A1 Isolation & Characterization (Fungal Fermentation, NMR, MS) Start->A1 A2 Initial Bioactivity Screening (Antibacterial, Antimalarial, Enzyme Inhibition) A1->A2 A3 Identify Active Core Structure A2->A3 A4 Semi-synthetic Derivatization (e.g., Hydrazone Formation) A3->A4 A5 Bioactivity Assessment of Derivatives (Establish SAR) A4->A5 A6 Lead Compound Identification A5->A6 A7 Mechanism of Action Studies & Pre-clinical Development A6->A7

References

PTP1B Inhibitory Activity of Selected Natural Products

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the PTP1B inhibitory data for several natural compounds for which data is available, to serve as a point of comparison.

Compound Name Source IC50 Value Inhibition Type / Key Findings
Phosphoeleganin [1] Marine ascidian (Sidnyum elegans) 1.3 ± 0.04 µM Pure non-competitive inhibitor [1]
Viscosol (4) [2] Plant (Dodonaea viscosa) 13.5 µM Reversible, mixed type I inhibitor (Ki = 4.6 µM) [2]
Licochalcone A [3] Plant (Glycyrrhiza inflata) Provided as part of a range (4.3 - 36.8 µM for initial flavonoids); precise IC50 for this compound not detailed in available text [3] The presence of an allyl group in ring B may increase activity [3]
Onion Peel Extract [4] Yellow Onion (Allium cepa L.) 0.30 - 0.86 µg/mL (for various water and ethanol extracts) [4] Enhanced glucose uptake in insulin-resistant HepG2 cells [4]
LGH00081 [5] Synthetic (discovered via HTS) Data not fully specified in abstract; identified as a novel competitive inhibitor [5] Competitive inhibitor with good selectivity for receptor-type PTPs [5]

Standard Experimental Protocol for PTP1B Inhibition

The following is a generalized summary of the core experimental methodology used to determine the IC50 values, synthesized from multiple research articles [4] [5] [2].

  • 1. Enzyme and Reagents: The assay typically uses a recombinant human PTP1B enzyme, often the catalytic domain (residues 1-321 or 1-302). The common substrate is p-nitrophenyl phosphate (pNPP), which is hydrolyzed by PTP1B to the yellow-colored product p-nitrophenol, which can be measured spectrophotometrically [4] [2].
  • 2. Reaction Conditions: The assay is performed in a buffer solution (e.g., pH 7.4) containing necessary components like dithiothreitol (DTT) to keep the enzyme's active-site cysteine reduced, and a chelator like EDTA [4]. The reaction is carried out at a standard temperature like 37°C [2].
  • 3. Inhibitor Testing: The compound or extract to be tested is dissolved in a suitable solvent like DMSO and then serially diluted to various concentrations. The enzyme is pre-incubated with these different concentrations of the inhibitor before the reaction is initiated by adding the substrate [5].
  • 4. Detection and Analysis: The enzymatic reaction is allowed to proceed for a fixed time (e.g., 10-30 minutes) and is then stopped, often by adding a strong base. The amount of p-nitrophenol produced is measured by its absorbance at 405-415 nm. The percentage inhibition at each inhibitor concentration is calculated by comparing the activity to a control well with no inhibitor. The IC50 value is then determined by fitting the concentration-response data to a non-linear regression curve [4] [2].
  • 5. Kinetic and Specificity Analysis: For promising inhibitors, further studies are conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibitory constant (Ki). Selectivity is also often tested against other phosphatases, most critically T-cell protein tyrosine phosphatase (TCPTP), due to its high structural similarity to PTP1B [6] [7] [1].

The logical workflow of this process is outlined in the diagram below.

G Start Start PTP1B Inhibition Assay Prep Prepare Recombinant PTP1B Enzyme Start->Prep Inhibitor Prepare Serial Dilutions of Inhibitor/Extract Prep->Inhibitor Incubate Pre-incubate Enzyme with Inhibitor Inhibitor->Incubate React Initiate Reaction by Adding pNPP Substrate Incubate->React Measure Measure Absorbance at 405-415 nm React->Measure Calculate Calculate % Inhibition at Each Concentration Measure->Calculate IC50 Determine IC50 via Non-linear Regression Calculate->IC50

How to Proceed with Your Research

  • Check Broader Literature: The search results indicate that over 300 natural products have been evaluated for PTP1B inhibition [3]. A more extensive search in specialized chemistry or pharmacology databases might yield the information you need.
  • Consider Experimental Testing: If the data is critical and unavailable in published works, conducting the in vitro assay described above would be the definitive approach to obtaining the IC50 value for palitantin.

References

comparison palitantin derivatives antiplasmodial

Author: Smolecule Technical Support Team. Date: February 2026

Alternative Antimalarial Compounds in Research

While data on palitantin is unavailable, research into other chemical families is active. The table below summarizes some of these compounds, which you may find useful for benchmarking or for exploring alternative chemical spaces.

Compound Class / Example Key Antiplasmodial Data (Strain) Proposed Mechanism of Action Citation
Phenylaminonaphthoquinones (e.g., Compound 3) IC₅₀: 0.0049 µg/mL (3D7, chloroquine-sensitive); 0.12 µg/mL (FCR-3, chloroquine-resistant) [1] Generation of reactive oxygen species (ROS); potential inhibition of the cytochrome bc1 complex [1]
Ferroquine In Phase II clinical trials (as of 2015) [2] Coordination metal complex; exact mechanism is multi-faceted [2]
Atovaquone FDA-approved anti-malarial drug [3] Inhibits the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain [3]
Vanadium Compounds (e.g., VOSalophen) Activity reported against Plasmodium spp. [4] Generation of ROS; DNA interaction; enzyme inhibition [4]

Generalized Mechanism of Action for Research Compounds

Many investigational antiparasitic compounds, including metal-based drugs and quinones, share common mechanisms of action. The diagram below illustrates this generalized pathway, which often involves targeting the parasite's unique biology.

cluster_parasite Parasite Cell (e.g., Plasmodium) Compound Bioactive Compound (e.g., Metal-based, Quinone) Mitochondrion Mitochondrion Compound->Mitochondrion 1. Inhibits ETC Enzymes Essential Enzymes Compound->Enzymes 4. Inhibits ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS 2. Generates DNA DNA Apoptosis Parasite Cell Death (Apoptosis) DNA->Apoptosis Enzymes->Apoptosis ROS->DNA 3. Causes Damage ROS->Apoptosis

The diagram shows how these compounds often exert their effects by simultaneously attacking multiple vital systems within the parasite [2] [1] [4].

Suggestions for Further Research

  • Refine Your Search: Use specialized scientific databases like PubMed, SciFinder, or Google Scholar with broader or related terms such as "natural product antimalarials," "fungal metabolites against Plasmodium," or "polyketide antiplasmodial activity."
  • Explore Chemical Databases: Search chemical and pharmacological databases (e.g., ChEMBL, PubChem) for bioactivity data on specific this compound derivatives.
  • Review Patent Literature: The search for novel antimalarial compounds is often documented in patent applications, which can be a source of detailed experimental data.

References

palitantin structure-activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

The Foundational SAR of Palitantin

The core structural relationship of this compound was established in research connecting it to another metabolite, frequentin. The table below summarizes this key relationship.

Compound Name Core Structure Relationship to this compound Key Structural Difference Suggested Impact on Activity
This compound Base structure: A bicyclic derivative [1] N/A N/A
Frequentin Very closely related structure [1] Presence of an additional double bond and a hydroxyl group [1] Suggests that oxidation state and degree of unsaturation are critical for modulating biological activity.

This early work indicates that even minor modifications, such as oxidation and introduction of double bonds, can lead to distinct biological profiles, a common theme in fungal metabolite families [1].

A Framework for Modern this compound SAR Studies

Given the scarcity of direct data, pursuing new SAR studies on this compound would be a valuable research endeavor. The following workflow outlines a robust experimental strategy, from initial compound preparation to mechanistic investigation.

cluster_1 Phase 1: Compound Preparation cluster_2 Phase 2: Biological Screening cluster_3 Phase 3: Data Analysis & Mechanistic Study Start Start: this compound SAR Study P1 Fermentation and Isolation of this compound Start->P1 P2 Synthesis of This compound Analogs P1->P2 P3 Structural Characterization P2->P3 S1 Primary Assays (e.g., Antimicrobial, Cytotoxicity) P3->S1 S2 Hit Confirmation and Dose-Response S1->S2 A1 SAR Analysis (Structure vs. Activity) S2->A1 A2 Target Identification (e.g., Enzymatic Assays) A1->A2 A3 Mechanism of Action Elucidation A2->A3

Experimental Protocols for Key Phases

Here are detailed methodologies for the critical phases outlined in the workflow:

  • Phase 1: Compound Preparation & Characterization

    • Fermentation and Isolation: Culture a producing fungus (e.g., Penicillium palitans) in a suitable liquid medium (e.g., Czapek-Dox) for 7-14 days. Extract the broth and mycelia with ethyl acetate. Purify this compound from the crude extract using a combination of silica gel vacuum liquid chromatography (VLC) and preparative HPLC [2].
    • Synthesis of Analogs: Focus on synthesizing analogs through semi-synthetic modification of the natural this compound. Key reactions should target the ketone group (e.g., reduction to alcohol, formation of oxime or hydrazone derivatives) and the hydroxyl groups (e.g., acetylation, methylation) [3].
    • Structural Characterization: Elucidate structures using High-Resolution Mass Spectrometry (HRMS) for molecular formula and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy ([^1]H, [^13]C, COSY, HSQC, HMBC) to confirm planar structures and relative stereochemistry [4].
  • Phase 2: Biological Screening

    • Primary Antimicrobial Assay: Use a broth microdilution method according to CLSI guidelines. Prepare serial dilutions of this compound and its analogs in 96-well plates. Inoculate with standardized suspensions of test pathogens (e.g., Staphylococcus aureus, Candida albicans). After incubation, measure Minimum Inhibitory Concentrations (MICs) visually or with a spectrophotometer [2].
    • Cytotoxicity Assay: Use the MTT assay. Seed human cell lines (e.g., HEK293, HepG2) in 96-well plates. After 24 hours, add compound dilutions. Following a 72-hour incubation, add MTT reagent. Measure the absorbance of the dissolved formazan product to determine IC50 values [5].
  • Phase 3: Data Analysis & Mechanistic Study

    • SAR Analysis: Create a table correlating specific structural modifications (e.g., "C-8 ketone reduced to OH," "C-4 OH acetylated") with changes in potency (MIC, IC50) across all tested assays. Use this to identify essential pharmacophores and moieties tolerant to modification.
    • Target Identification: For a promising analog with significant antibacterial activity, employ a chemical biology approach. Generate a biotinylated probe based on the analog's structure for pull-down assays from bacterial cell lysates to isolate and identify potential protein targets via mass spectrometry [6].

Suggested Research Directions

To advance the field, future research on this compound should focus on:

  • Exploring Bioactivity Beyond Antimicrobials: Test this compound and its analogs for anti-inflammatory [4], insecticidal [6], or cytotoxic activities against a panel of cancer cell lines [5] [2].
  • Leveraging Modern Techniques: Use genome mining of the producing fungus to identify the this compound biosynthetic gene cluster, which can reveal new possibilities for engineered biosynthesis of novel analogs.
  • Investigating the Role in Fungal Biology: Study the ecological role of this compound for the fungi that produce it, which can provide clues about its natural biological target and function [6].

References

palitantin bioactivity comparison other fungal metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Bioactivity and Production Comparison

The following table compares palitantin and its derivatives with other representative fungal metabolites. Data for this compound is from a 2024/2025 study, while information on other metabolites is compiled from recent reviews [1] [2] [3].

Metabolite (Class) Source Fungus Key Reported Bioactivities (Target/IC50 or MIC) Production Yield (Reported Range)

| This compound (1) (Polyketide) | Penicillium sp. AMF1a [1] [4] | - Acetylcholinesterase inhibition (IC50 = 79 nM) [4]

  • PTP1B inhibition (IC50 = 7.9 µM) [4]
  • Inactive in antiplasmodial & antibacterial assays [1] | ~26 mg/L (standard culture) [4] Up to 160 mg/L (optimized via DoE) [1] [4] | | (Z)-Palifluorin (6) (this compound Hydrazone Derivative) | Semi-synthetic from this compound [1] [4] | Moderate antiplasmodial activity [1] [4] | Semi-synthesized from isolated this compound [1] | | (E)-Palifluorin (7) (this compound Hydrazone Derivative) | Semi-synthetic from this compound [1] [4] | Weak antibacterial activity (vs. E. faecalis, S. aureus) [1] [4] | Semi-synthesized from isolated this compound [1] | | Terricoxanthone F (Dimeric Xanthone) | Neurospora terricola [2] | - Anti-biofilm vs. C. albicans & S. aureus (128 µg/mL) [2] | 1.0–6.8 mg [2] | | Cytochalasans (Mixed) | Various (e.g., Aspergillus, Chaetomium) [3] | - Cytotoxic
  • Antimicrobial
  • Antiviral [3] | Varies by specific compound [3] |

Experimental Protocols for Key Data

The primary data on this compound and its derivatives come from a well-defined experimental workflow.

Workflow for this compound Production and Derivative Testing

The diagram below summarizes the key steps in the production, derivation, and bioactivity assessment of this compound [1] [4].

workflow Start Fungal Strain Penicillium sp. AMF1a Ferment Fermentation & Extraction Start->Ferment Optimize Yield Optimization (Design of Experiments) Ferment->Optimize Applied to Isolate Isolate (+)-Palitantin Ferment->Isolate Optimize->Isolate Derive Semi-synthesis Isolate->Derive D1 (Z)-Palifluorin (6) Derive->D1 D2 (E)-Palifluorin (7) Derive->D2 Test Bioactivity Assays D1->Test D2->Test R1 Moderate Anti-plasmodial Test->R1 R2 Weak Antibacterial Test->R2

Detailed Methodologies
  • Optimized Production and Isolation of this compound [1] [4]:

    • Strain and Culture: The fungus Penicillium sp. AMF1a was cultured in a liquid medium.
    • Yield Optimization: A Design of Experiments (DoE) approach was used to optimize culture conditions, significantly increasing the yield of this compound to 160 mg/L.
    • Extraction and Isolation: The culture broth was filtered and extracted with ethyl acetate (EtOAc). The extract was subjected to column chromatography over cyanopropyl-bonded silica gel, followed by purification using Sephadex LH-20 and recrystallization to obtain pure (+)-palitantin.
  • Semi-synthesis of Derivatives [1] [4]:

    • Hydrazone Formation: The this compound hydrazone derivatives (compounds 4–7) were synthesized by reacting (+)-palitantin with the corresponding hydrazine (e.g., 4-(trifluoromethyl)benzyl)hydrazine) in ethanol. The (Z) and (E) isomers were separated and their structures confirmed by spectroscopic analysis, including NMR and X-ray crystallography for compound 4.
  • Bioactivity Assays [1]:

    • Antiplasmodial Activity: Assessed against the malaria parasite Plasmodium falciparum.
    • Antibacterial Activity: Tested against Gram-positive bacteria, including Enterococcus faecalis and Staphylococcus aureus.

Research Implications and Future Directions

The data highlights several key points for researchers:

  • Derivatization is Crucial: The study demonstrates that while this compound itself may be inactive in certain assays, its chemical manipulation can unlock significant bioactivity, providing a new strategy for lead compound development [1].
  • Yield is No Longer a Major Barrier: The application of DoE successfully addressed the historical challenge of low this compound yield, enabling gram-scale production for semi-synthesis and biotesting [1] [4].
  • Context of Bioactivity: this compound's strong acetylcholinesterase inhibition is notable [4]. However, its direct antimicrobial activity is generally weaker than that of other fungal metabolites like some cytochalasans or xanthones, which exhibit potent, broad-spectrum effects [2] [3].

Future research should focus on exploring a wider array of this compound derivatives and conducting more in-depth mechanistic studies and in vivo testing for the most promising compounds.

References

Validated Inhibitory Activities of Palitantin and Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key inhibitory activities of palitantin and its active derivatives, based on recent experimental findings.

Compound Name Target / Activity Assay Type Key Quantitative Result (IC₅₀ or Inhibition Zone) Reference Organism/Strain
(+)-Palitantin (1) Acetylcholinesterase (AChE) Inhibition In vitro bioassay IC₅₀ = 79 nM Isolated from Penicillium sp. [1]
(+)-Palitantin (1) Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition In vitro bioassay IC₅₀ = 7.9 μM Isolated from Geomyces sp. [1]
(Z)-Palifluorin (6) Antiplasmodial Activity In vitro bioassay Moderate activity Plasmodium falciparum [2]
(E)-Palifluorin (7) Antibacterial Activity In vitro bioassay Weak activity; specific inhibition zones not quantified Enterococcus faecalis and Staphylococcus aureus [2]
This compound Antitumor Compounds (general class) HPLC and literature analysis Identified as a constituent of an antitumor compound profile Micromonospora sp. endophyte [3]

Detailed Experimental Protocols

To ensure the reliability and reproducibility of these findings, the following are the core experimental methodologies used in the cited studies.

Protocol for Acetylcholinesterase (AChE) Inhibition Assay

The potent AChE inhibition by this compound was validated using a standard biochemical assay [1].

  • Enzyme Source: Commercially available electric eel acetylcholinesterase is commonly used.
  • Principle: The assay measures the hydrolysis of acetylthiocholine iodide by AChE, producing a yellow anion that can be detected spectrophotometrically.
  • Inhibition Test: this compound is dissolved in a suitable solvent and incubated with the enzyme and substrate. Huperzine A (IC₅₀ = 60 nM) is used as a positive control.
  • Measurement: The rate of reaction in the presence of the compound is compared to a control (without inhibitor). The concentration that reduces enzyme activity by 50% is reported as the IC₅₀ value.
Protocol for Derivative Synthesis and Antimicrobial Testing

The synthesis of hydrazone derivatives and subsequent bioactivity screening followed this workflow [1] [2]:

  • Step 1: Fungal Cultivation & this compound Extraction: The producing fungus (Penicillium sp. AMF1a) was cultivated in a optimized medium. The culture broth was extracted with ethyl acetate (EtOAc), and this compound was purified using column chromatography and recrystallization [1].
  • Step 2: Semi-synthesis of Derivatives: this compound was used as a starting material for chemical derivatization.
    • Hydrazones (4-7): Synthesized by condensing this compound with various substituted hydrazines [1] [2].
    • Reduced Products (2 & 3): Obtained by reducing this compound with sodium borohydride (NaBH₄) [1].
  • Step 3: Bioactivity Screening: The new derivatives were evaluated in a panel of bioassays.
    • Antibacterial Activity: Typically tested against Gram-positive bacteria (e.g., S. aureus, E. faecalis) using methods like broth microdilution to determine Minimum Inhibitory Concentration (MIC) or disk diffusion to observe zones of inhibition [2].
    • Antiplasmodial Activity: Evaluated against cultures of the malaria parasite, Plasmodium falciparum, often using a assay that measures the parasite's lactate dehydrogenase activity to calculate IC₅₀ values [2].

Research Significance and Workflow

The following diagram illustrates the logical workflow from discovery to the key findings regarding this compound's bioactivity.

palitantin_workflow start Discovery of High-Yielding Penicillium sp. AMF1a Strain opt Optimized Production Using DoE start->opt iso Isolation of >1g of (+)-Palitantin opt->iso deriv Semi-Synthesis of Derivatives iso->deriv val Bioactivity Validation deriv->val ach Validated Potent AChE Inhibition (IC₅₀ 79 nM) val->ach ptp Validated PTP1B Inhibition (IC₅₀ 7.9 µM) val->ptp anti New Derivatives Show Antibacterial & Antiplasmodial Activity val->anti

The research significance is twofold:

  • Natural Product Potency: The study validates the significant intrinsic bioactivity of the parent compound, this compound, particularly its potential relevance to Alzheimer's disease research due to its potent AChE inhibition, which is comparable to the control drug huperzine [1].
  • Derivative Potential: It demonstrates that chemical modification of this compound can yield new compounds with a broader spectrum of activity. The finding that hydrazone derivatives exhibit antibacterial and antiplasmodial effects—while this compound itself was inactive in these specific assays—highlights a promising strategy to enhance and diversify its bioactivity profile [2].

References

×

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

254.15180918 Da

Monoisotopic Mass

254.15180918 Da

Heavy Atom Count

18

UNII

05D54KLN3M
25M588OEZF

Dates

Last modified: 11-23-2023
Bowden, K; Lythgoe, B; Marsden, DJS; 330. The structure of palitantin, Journal of the Chemical Society, , 1662-1669. DOI:10.1039/jr9590001662

Explore Compound Types